1-(4-Fluorophenyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVPHOXWSFIYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424421 | |
| Record name | 1-(4-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773100-29-1 | |
| Record name | 1-(4-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Fluorophenyl)cyclopropanecarboxylic acid CAS 773100-29-1 properties
An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid (CAS 773100-29-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Unique Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic design of molecular building blocks is paramount. The incorporation of unique structural motifs, such as strained ring systems and fluorinated aryl groups, offers a powerful method for modulating physicochemical and pharmacological properties. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid stands as a prime example of such a scaffold. Its rigid cyclopropane core introduces a defined three-dimensional geometry, while the fluorophenyl moiety provides a critical handle for influencing metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of its properties, plausible synthetic routes, and its significant role as a precursor in the development of advanced therapeutics.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical characteristics is the foundation of its application. The properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid are summarized below. These values are derived from computational models and data provided by chemical suppliers.
| Property | Value | Source |
| CAS Number | 773100-29-1 | PubChem[1] |
| Molecular Formula | C₁₀H₉FO₂ | PubChem[1] |
| Molecular Weight | 180.17 g/mol | PubChem[1] |
| IUPAC Name | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | PubChem[1] |
| Appearance | White to off-white solid/powder | Commercial Suppliers |
| Boiling Point | 303.5 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.361 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| SMILES | C1CC1(C2=CC=C(C=C2)F)C(=O)O | PubChem[1] |
| InChIKey | NGVPHOXWSFIYNV-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed protocols for the direct synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid are not extensively detailed in public literature, a logical and plausible synthetic strategy can be devised based on established organic chemistry principles. The most common and reliable method for preparing carboxylic acids is the hydrolysis of the corresponding nitrile precursor.
Proposed Synthetic Pathway: Nitrile Hydrolysis
This two-step approach offers a robust route starting from commercially available materials.
-
Step 1: Synthesis of 1-(4-fluorophenyl)cyclopropanecarbonitrile. This intermediate can be synthesized via the reaction of (4-fluorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base, such as sodium amide or sodium hydride, in an inert solvent like liquid ammonia or THF. The base deprotonates the benzylic position of the acetonitrile, creating a nucleophilic carbanion that subsequently undergoes a tandem alkylation-cyclization with 1,2-dibromoethane.
-
Step 2: Hydrolysis to the Carboxylic Acid. The resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile is then subjected to vigorous hydrolysis. This can be achieved under either acidic (e.g., refluxing with aqueous H₂SO₄ or HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions. The nitrile group is converted to a carboxylic acid, yielding the final product.
The causality for this choice of pathway lies in its reliability and the commercial availability of the starting materials. Nitrile hydrolysis is a fundamental and high-yielding transformation in organic synthesis.
Caption: Proposed two-step synthesis of the target compound.
Application in Drug Development
The primary significance of fluorinated cyclopropane carboxylic acids lies in their application as building blocks for complex, biologically active molecules. While the closely related compound, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a well-documented key intermediate in the synthesis of the anti-cancer drug Cabozantinib[2][3], 1-(4-Fluorophenyl)cyclopropanecarboxylic acid itself represents a valuable scaffold for generating novel kinase inhibitors and other targeted therapeutics. Its structural features are desirable for creating molecules that can fit into the highly specific binding pockets of enzymes like tyrosine kinases.
Caption: Role as a foundational building block in drug discovery.
Biological Context: The Mechanism of Cabozantinib
To appreciate the importance of this chemical family, it is useful to understand the mechanism of Cabozantinib, a drug for which a similar scaffold is essential. Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) that disrupts key signaling pathways implicated in cancer progression.[4][5]
Key Targets Inhibited by Cabozantinib:
-
MET (Hepatocyte Growth Factor Receptor): Involved in tumor cell proliferation, survival, invasion, and metastasis.
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7]
-
AXL and RET: Other receptor tyrosine kinases involved in oncogenesis and therapeutic resistance.[5][7]
By simultaneously blocking these pathways, Cabozantinib exerts a powerful anti-tumor effect, inhibiting tumor growth, angiogenesis, and metastasis.[8] The unique cyclopropane core derived from its precursors is critical for orienting the pharmacophores correctly within the kinase binding sites.
Caption: Simplified mechanism of a related multi-TKI drug.
Spectral and Analytical Characterization
Definitive analytical data for a specific batch of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid must be obtained from the supplier-provided Certificate of Analysis. However, the expected signals from key spectroscopic methods can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct regions.
-
Aromatic Region (~7.0-7.5 ppm): Two sets of signals corresponding to the protons on the fluorophenyl ring, likely appearing as complex multiplets or doublets of doublets due to H-H and H-F coupling.
-
Cyclopropyl Region (~1.2-1.8 ppm): Signals for the four methylene protons on the cyclopropane ring. These protons are diastereotopic and will likely appear as two complex multiplets.
-
Carboxylic Acid Region (>10 ppm): A broad singlet corresponding to the acidic proton of the carboxyl group. This signal may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR would show distinct signals for the carboxyl carbon (~175-180 ppm), the quaternary cyclopropyl carbon, the two cyclopropyl methylene carbons, and the four unique carbons of the fluorophenyl ring (with splitting patterns due to C-F coupling).
-
IR Spectroscopy: Key stretches would include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches (~1150-1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 180.06, corresponding to the exact mass of the molecule.
Safety, Handling, and Storage
As a laboratory chemical, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid must be handled with appropriate care. The Global Harmonized System (GHS) classifications indicate it is an irritant and harmful if swallowed.[1][9]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| STOT, Single Exposure | H335 | May cause respiratory irritation[1][9] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid (IF SWALLOWED): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
-
First Aid (IF ON SKIN): Wash with plenty of soap and water.[10]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage:
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
-
Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (2023, July 27). touchONCOLOGY. [Link]
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Schematic representation of the mechanism of action of cabozantinib. ResearchGate. [Link]
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What is the mechanism of action of Cabozantinib? Patsnap Synapse. [Link]
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[Cabozantinib: Mechanism of action, efficacy and indications]. (2017, May 3). PubMed. [Link]
-
Mechanism of action of cabozantinib. ResearchGate. [Link]
-
Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022, November 21). Technical Disclosure Commons. [Link]
-
Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]
- Synthesis method of antineoplastic drug cabozantinib.
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link]
-
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. PubChem. [Link]
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- 1. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 4. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 7. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 773100-29-1 Cas No. | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Apollo [store.apolloscientific.co.uk]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. Recognizing the critical role that properties such as solubility, acidity, and lipophilicity play in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate, this document synthesizes available data with established analytical methodologies. Where experimental data for the title compound is not publicly available, we present robust, field-proven protocols for its determination, empowering researchers to generate high-quality, reliable data in their own laboratories. This guide is structured to provide not just data, but a deeper understanding of the scientific principles behind the measurements, ensuring that drug development professionals can make informed decisions in their quest for novel therapeutics.
Introduction: The Significance of the Fluorinated Cyclopropyl Moiety in Drug Design
The introduction of fluorine and strained ring systems, such as the cyclopropane moiety, into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. The cyclopropane ring, a rigid and strained scaffold, offers a three-dimensional diversity that can improve potency and selectivity while often enhancing metabolic stability compared to more flexible aliphatic chains.
1-(4-Fluorophenyl)cyclopropanecarboxylic acid combines these two valuable motifs. As a versatile synthetic intermediate, it provides a gateway to a wide array of more complex molecules. A thorough understanding of its fundamental physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in drug discovery and development programs. This guide will delve into these properties, providing both a summary of known data and detailed methodologies for their experimental determination.
Core Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is presented in Table 1. It is important to note that much of the publicly available data for this compound is predicted through computational models. While these predictions are valuable for initial assessments, they must be corroborated by experimental data for definitive characterization.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₉FO₂ | ||
| Molecular Weight | 180.18 g/mol | ||
| CAS Number | 773100-29-1 | ||
| Appearance | White to off-white solid | Experimental | Commercial Suppliers |
| Melting Point | Not Experimentally Determined | ||
| Boiling Point | 303.5 ± 35.0 °C | Predicted | [1] |
| Density | 1.361 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 4.24 ± 0.20 | Predicted | [1] |
| LogP | 1.8 | Predicted | [2] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. Below are the expected spectroscopic characteristics for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and a general protocol for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, likely in the range of 7.0-7.5 ppm. The cyclopropyl protons will appear further upfield, typically between 1.0 and 2.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, highly dependent on the solvent and concentration, but generally found downfield (>10 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), the aromatic carbons (115-165 ppm), and the cyclopropyl carbons (10-30 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, typically in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretch will be present around 1700 cm⁻¹. C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Under electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 179.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocols for Key Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties. These protocols are designed to be self-validating and are based on established best practices in the pharmaceutical industry.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Solubility Determination
Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. Solubility in organic solvents is important for formulation and synthetic chemistry.
Methodology: Equilibrium Shake-Flask Method
-
Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility Determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH. This is crucial for understanding its solubility, permeability, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Use a calibrated pH electrode and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH as a function of the volume of titrant added.
-
Data Analysis: Determine the equivalence point from the titration curve. The pH at the half-equivalence point is the pKa.
Caption: Relationship between pH, pKa, and Ionization State.
LogP/LogD Determination
Rationale: The logarithm of the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. This property is a key determinant of membrane permeability and protein binding.
Methodology: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water (or a buffer of a specific pH for LogD) and vice versa.
-
Sample Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in one of the phases.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase.
-
Equilibration: Shake the vial for a set period to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀([concentration in octanol]/[concentration in aqueous phase]).
Stability Assessment
Rationale: Understanding the chemical stability of a compound under various conditions is essential for defining storage requirements, predicting shelf-life, and identifying potential degradation pathways.
Methodology: Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the compound into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
Record the mass of the sample as a function of temperature. The resulting thermogram will indicate the temperatures at which degradation and mass loss occur.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal a small amount of the sample in an aluminum pan.
-
Heat the sample and a reference pan at a controlled rate.
-
Measure the difference in heat flow required to maintain the sample and reference at the same temperature. The DSC thermogram can reveal melting, crystallization, and other thermal events.
-
Conclusion
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in drug discovery, and a comprehensive understanding of its physicochemical properties is paramount for its successful application. This guide has provided a summary of the available data, highlighting the reliance on predictive models and the need for further experimental characterization. The detailed protocols presented herein offer a robust framework for researchers to generate the high-quality experimental data necessary to advance their drug discovery programs. By investing in a thorough physicochemical characterization of such key intermediates, the scientific community can accelerate the development of novel and effective therapeutics.
References
-
ChemBK. (n.d.). 1-(4-fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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NIH. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NIH. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]
-
PubMed. (2006). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozantinib.
-
Amazon Web Services. (n.d.). Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-fluorophenyl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of various synthetic strategies. Each method is presented with an in-depth analysis of its underlying chemical principles, step-by-step experimental protocols, and a discussion of the critical parameters influencing reaction outcomes. The guide emphasizes mechanistic understanding and provides practical insights derived from established literature and field expertise. Visual aids, including reaction pathway diagrams and workflow visualizations, are included to facilitate comprehension. All claims are substantiated with citations to authoritative sources, and a comprehensive reference list is provided for further investigation.
Introduction: The Significance of the 1-Arylcyclopropanecarboxylic Acid Moiety
The 1-arylcyclopropanecarboxylic acid scaffold, and specifically 1-(4-fluorophenyl)cyclopropanecarboxylic acid, is a privileged structural motif in modern chemistry. The rigid, three-dimensional nature of the cyclopropane ring, combined with the electronic properties of the fluorinated phenyl group, imparts unique conformational constraints and metabolic stability to molecules containing this fragment. This has led to its incorporation into a variety of biologically active compounds and advanced materials.
This guide will explore several robust synthetic routes to 1-(4-fluorophenyl)cyclopropanecarboxylic acid, each with its own set of advantages and challenges. The selection of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the need for stereochemical control.
Synthetic Strategies: A Comparative Overview
The synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid can be broadly categorized into two main approaches:
-
Modification of a Pre-existing Cyclopropane Ring: This strategy involves the functionalization of a commercially available or readily accessible cyclopropane-containing starting material.
-
Construction of the Cyclopropane Ring: This approach entails the formation of the three-membered ring as a key step in the synthetic sequence, typically through a cyclopropanation reaction.
The following sections will delve into the specifics of each strategy, providing detailed protocols and mechanistic discussions.
Pathway I: From 1,1-Cyclopropanedicarboxylic Acid
This pathway represents a direct and often high-yielding approach, leveraging the commercial availability of 1,1-cyclopropanedicarboxylic acid. The core of this strategy is the mono-functionalization of the dicarboxylic acid, followed by a coupling reaction with 4-fluoroaniline.
Mechanistic Rationale
The initial step involves the activation of one of the carboxylic acid groups, typically by conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂). This is a classic transformation where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating nucleophilic attack. The subsequent addition of 4-fluoroaniline results in the formation of an amide bond, yielding an intermediate which, upon hydrolysis, can afford the desired product or a closely related derivative.
Experimental Protocol: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
This protocol describes the synthesis of a key intermediate that can be further processed to yield the target compound.
-
Activation of 1,1-Cyclopropanedicarboxylic Acid:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 1,1-cyclopropanedicarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.0-1.2 eq) to the suspension. A base, such as triethylamine (1.0-1.2 eq), may be added to neutralize the HCl generated during the reaction.[1]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours until the evolution of gas ceases.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve 4-fluoroaniline (1.0 eq) in the same anhydrous solvent.
-
Cool the activated carboxylic acid mixture back to 0 °C and slowly add the 4-fluoroaniline solution.
-
Let the reaction proceed at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.[1]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Process Flow Diagram
Caption: Pathway I: Synthesis via Amide Coupling.
Pathway II: Cyclopropanation of 4-Fluorostyrene Derivatives
This approach builds the cyclopropane ring from an alkene precursor, offering versatility in the introduction of substituents. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation.[2]
The Simmons-Smith Reaction: A Cornerstone of Cyclopropanation
The Simmons-Smith reaction involves the treatment of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[2][3] A key advantage of this method is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]
The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the double bond from the same face. The zinc atom coordinates to any proximal Lewis basic groups in the substrate, directing the cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation
This protocol outlines a general procedure for the cyclopropanation of a 4-fluorostyrene derivative.
-
Preparation of the Zinc-Copper Couple:
-
Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then drying under vacuum.
-
Treat the activated zinc with a solution of copper(II) acetate or copper(I) chloride in acetic acid to form the zinc-copper couple.
-
-
Cyclopropanation Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere, add the zinc-copper couple and a suitable solvent such as diethyl ether.
-
Add a solution of the 4-fluorostyrene derivative (1.0 eq) in the same solvent.
-
Slowly add diiodomethane (1.5-2.0 eq) to the stirred suspension. The reaction is often initiated by gentle heating.
-
Stir the reaction at reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the excess zinc-copper couple.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting cyclopropane derivative can be purified by distillation or column chromatography.
-
Furukawa Modification
A significant improvement to the classical Simmons-Smith reaction is the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple, known as the Furukawa modification.[4] This often leads to higher yields and better reproducibility.
Process Flow Diagram
Caption: Pathway II: Simmons-Smith Cyclopropanation.
Pathway III: The Kulinkovich Reaction for Cyclopropanol Synthesis
The Kulinkovich reaction provides an elegant route to 1-substituted cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6][7] The resulting cyclopropanol can then be oxidized to the target carboxylic acid.
Mechanistic Overview
The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of the titanium catalyst with two equivalents of the Grignard reagent.[8] This titanacyclopropane then reacts with the ester, acting as a 1,2-dicarbanion equivalent, to form the cyclopropanol product after work-up.[5][9]
Experimental Protocol: Kulinkovich Reaction and Subsequent Oxidation
-
Kulinkovich Cyclopropanation:
-
To a solution of an ester of 4-fluorobenzoic acid (e.g., methyl 4-fluorobenzoate) (1.0 eq) in an anhydrous solvent such as THF or diethyl ether, add titanium(IV) isopropoxide (0.1-1.0 eq).
-
Cool the mixture to the appropriate temperature (e.g., -78 °C or room temperature, depending on the specific protocol).
-
Slowly add a solution of a Grignard reagent such as ethylmagnesium bromide (2.0-3.0 eq) in the same solvent.
-
Stir the reaction for several hours at the chosen temperature.
-
Quench the reaction with water or an aqueous acid solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify the resulting 1-(4-fluorophenyl)cyclopropanol.
-
-
Oxidation to the Carboxylic Acid:
-
Dissolve the 1-(4-fluorophenyl)cyclopropanol in a suitable solvent (e.g., acetone, dichloromethane).
-
Add an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄/acetone) or a milder reagent like pyridinium chlorochromate (PCC).
-
Stir the reaction at room temperature until the alcohol is consumed.
-
Work up the reaction mixture to isolate the 1-(4-fluorophenyl)cyclopropanecarboxylic acid.
-
Process Flow Diagram
Caption: Pathway III: Kulinkovich Reaction and Oxidation.
Pathway IV: From 4-Fluorophenylacetonitrile
This classical approach involves the intramolecular cyclization of a γ-halo nitrile derivative.[10][11] The nitrile group in the resulting cyclopropyl nitrile can then be hydrolyzed to the carboxylic acid.
Mechanistic Considerations
The key step is the deprotonation of the α-carbon to the nitrile and phenyl groups, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. A strong base is required to effect this transformation. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation, typically carried out under acidic or basic conditions.
Experimental Protocol: Cyclization and Hydrolysis
-
Synthesis of the γ-Halo Nitrile Precursor:
-
Alkylate 4-fluorophenylacetonitrile with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) in the presence of a strong base such as sodium amide or sodium hydride in a suitable solvent like liquid ammonia or THF.
-
-
Intramolecular Cyclization:
-
Hydrolysis of the Nitrile:
-
Hydrolyze the 1-(4-fluorophenyl)cyclopropanecarbonitrile by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidic work-up to afford the desired carboxylic acid.[15]
-
Data Summary
| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| I | 1,1-Cyclopropanedicarboxylic acid, 4-fluoroaniline | Activated diacid, Amide intermediate | Direct, often high-yielding | Relies on the availability of the dicarboxylic acid |
| II | 4-Fluorostyrene derivative, Diiodomethane, Zinc-Copper couple (or Et₂Zn) | Organozinc carbenoid | Stereospecific, good functional group tolerance | Can be expensive, requires handling of organometallic reagents |
| III | 4-Fluorobenzoic acid ester, Grignard reagent, Titanium catalyst | Titanacyclopropane, 1-(4-Fluorophenyl)cyclopropanol | Elegant, convergent | Requires an additional oxidation step, sensitive to moisture |
| IV | 4-Fluorophenylacetonitrile, 1,2-Dihaloethane | γ-Halo nitrile, 1-(4-Fluorophenyl)cyclopropanecarbonitrile | Utilizes readily available starting materials | Can involve harsh reaction conditions, potential for side reactions |
Conclusion
The synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid can be accomplished through several effective pathways. The choice of the optimal route will depend on a careful consideration of factors such as cost, scale, and the specific requirements of the target application. The methods outlined in this guide provide a solid foundation for researchers and practitioners in the field to select and implement a synthetic strategy that best suits their needs. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly continue to enhance the efficiency and sustainability of these important transformations.
References
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Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]
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Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
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National Institutes of Health. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Retrieved from [Link]
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YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]
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PubMed. (2012, April 21). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Retrieved from [Link]
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MDPI. (n.d.). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Retrieved from [Link]
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ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropanation reaction of styrene and diazo compounds catalyzed by DNA-based hybrid catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). [2+1]-Type Cyclopropanation Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
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Wikipedia. (2023, March 18). Cyclopropane carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]
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Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]
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An In-depth Technical Guide to the Retrosynthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the retrosynthetic analysis and practical synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry. The document explores multiple synthetic strategies, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the advantages and disadvantages of each approach. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and implement efficient and scalable syntheses of this important molecule.
Introduction: The Significance of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
The 1-(4-fluorophenyl)cyclopropanecarboxylic acid scaffold is a privileged motif in modern drug discovery. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring, combined with the electronic properties of the 4-fluorophenyl group, make it a valuable component in the design of novel therapeutic agents. Notably, it is a key intermediate in the synthesis of Cabozantinib, a potent inhibitor of tyrosine kinases that has been approved for the treatment of certain types of cancer.[1][2] A thorough understanding of its synthesis is therefore of considerable interest to the pharmaceutical industry.
This guide will dissect the molecule from a retrosynthetic perspective, revealing several logical bond disconnections that lead to viable and distinct synthetic routes. Each strategy will be evaluated based on its efficiency, scalability, and overall practicality in a laboratory and industrial setting.
Retrosynthetic Strategies
A retrosynthetic analysis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid reveals several plausible disconnection points, leading to a variety of synthetic approaches. The primary strategies discussed in this guide are:
-
Strategy 1: Amide Formation and Hydrolysis , starting from 1,1-cyclopropanedicarboxylic acid.
-
Strategy 2: The Kulinkovich Reaction , proceeding through a cyclopropanol intermediate.
-
Strategy 3: Simmons-Smith Cyclopropanation , involving the formation of the cyclopropane ring on an alkene precursor.
-
Strategy 4: Nitrile Hydrolysis , commencing with the corresponding cyclopropyl nitrile.
The following sections will provide a detailed examination of each of these strategies.
Strategy 1: Amide Formation and Subsequent Hydrolysis
This approach is one of the most direct and has been successfully implemented on an industrial scale. It relies on the commercially available and relatively inexpensive starting material, 1,1-cyclopropanedicarboxylic acid.
Retrosynthetic Pathway
Caption: Retrosynthesis via the Kulinkovich Reaction.
Mechanistic Considerations
The Kulinkovich reaction involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. [3]The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form a cyclopropanol. The oxidation of the resulting tertiary cyclopropanol to the carboxylic acid can be challenging and may require specific oxidizing agents to avoid ring-opening or other side reactions.
Experimental Protocol
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanol via Kulinkovich Reaction [4]
-
To a solution of methyl 4-fluorobenzoate (1.0 equiv) in an anhydrous solvent such as THF, is added Ti(OiPr)4 (1.2 equiv).
-
The solution is cooled to -78 °C, and a solution of a Grignard reagent such as ethylmagnesium bromide (3.0 equiv) in THF is added dropwise.
-
The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield 1-(4-fluorophenyl)cyclopropanol.
Step 2: Oxidation of 1-(4-Fluorophenyl)cyclopropanol to 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
A common method for the oxidation of tertiary cyclopropanols to the corresponding carboxylic acids is the use of a strong oxidizing agent such as ruthenium tetroxide (RuO4), which can be generated in situ from RuCl3 and an oxidant like NaIO4.
-
1-(4-Fluorophenyl)cyclopropanol is dissolved in a suitable solvent mixture, such as CCl4/CH3CN/H2O.
-
A catalytic amount of RuCl3·xH2O is added, followed by the portion-wise addition of NaIO4.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with isopropanol, and the mixture is filtered.
-
The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude carboxylic acid.
-
The product can be purified by recrystallization or chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent synthesis. | Oxidation of the cyclopropanol can be low-yielding. |
| Mild reaction conditions for the cyclopropanation. | Use of stoichiometric titanium and Grignard reagents. |
| Tolerates a variety of functional groups. | Potential for side reactions during oxidation. |
Strategy 3: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes. [5][6]This strategy would involve the cyclopropanation of a 4-fluorostyrene derivative.
Retrosynthetic Pathway
Caption: Retrosynthesis via Simmons-Smith Cyclopropanation.
Mechanistic Considerations
The Simmons-Smith reaction typically utilizes a carbenoid species, generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification). [6][7]The reaction is stereospecific, with the cyclopropane ring being delivered to the less hindered face of the alkene. The choice of the alkene precursor is critical. Starting with an α,β-unsaturated ester like ethyl 2-(4-fluorophenyl)acrylate would allow for the direct installation of the carboxylic acid precursor. Subsequent reduction and oxidation would lead to the final product.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
-
To a solution of ethyl 2-(4-fluorophenyl)acrylate in an anhydrous solvent, is added a solution of the Simmons-Smith reagent (e.g., Et2Zn and CH2I2).
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The reaction is quenched, and the product is worked up and purified.
Step 2: Reduction to 1-(4-Fluorophenyl)cyclopropanemethanol
-
The ester is reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
Step 3: Oxidation to 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
-
The primary alcohol is oxidized to the carboxylic acid using a strong oxidizing agent such as Jones reagent (CrO3 in aqueous sulfuric acid) or a two-step procedure involving a milder oxidation to the aldehyde (e.g., with PCC or Swern oxidation) followed by oxidation to the carboxylic acid (e.g., with NaClO2).
Advantages and Disadvantages
| Advantages | Disadvantages |
| Reliable and well-understood cyclopropanation. | Multi-step synthesis. |
| Stereospecific. | Use of hazardous reagents (diiodomethane, strong oxidants). |
| Wide functional group tolerance in some variations. | Potential for low yields in the oxidation steps. |
Strategy 4: Nitrile Hydrolysis
This approach begins with the readily accessible 1-(4-fluorophenyl)cyclopropanecarbonitrile. The hydrolysis of the nitrile group provides a direct route to the target carboxylic acid.
Retrosynthetic Pathway
Caption: Retrosynthesis via Nitrile Hydrolysis.
Mechanistic Considerations
The synthesis of the starting nitrile can be achieved by the reaction of (4-fluorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base. The subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established transformation that can be performed under either acidic or basic conditions. [8][9]
Experimental Protocol
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile
-
To a solution of (4-fluorophenyl)acetonitrile in a suitable solvent, a strong base (e.g., NaH or LDA) is added at low temperature.
-
1,2-Dibromoethane is then added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the product is extracted and purified.
Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile [10]
-
The nitrile is heated under reflux with a strong aqueous acid (e.g., H2SO4) or base (e.g., NaOH).
-
After the reaction is complete, the mixture is cooled.
-
If basic hydrolysis was used, the solution is acidified to precipitate the carboxylic acid.
-
The product is isolated by filtration, washed, and dried.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct conversion of the nitrile to the acid. | The synthesis of the nitrile may be challenging. |
| Well-established hydrolysis reaction. | Hydrolysis often requires harsh conditions and long reaction times. |
| Potential for side reactions during nitrile synthesis. |
Comparative Analysis and Conclusion
| Strategy | Key Features | Suitability |
| Amide Formation and Hydrolysis | High-yielding, scalable, uses readily available starting materials. | Excellent for large-scale synthesis. |
| Kulinkovich Reaction | Elegant cyclopropanation, but oxidation can be problematic. | Good for discovery chemistry where material is not limiting. |
| Simmons-Smith Cyclopropanation | Reliable cyclopropanation, but a multi-step process. | Useful for accessing diverse analogs. |
| Nitrile Hydrolysis | Direct, but nitrile synthesis and hydrolysis can be challenging. | A viable alternative if the nitrile is readily available. |
References
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]
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An In-Depth Technical Guide to the Structural Characterization of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a molecule of interest in medicinal chemistry and drug discovery, serving as a key structural motif in the development of novel therapeutic agents. Its unique combination of a rigid cyclopropane ring and an electronically modified phenyl group imparts specific conformational constraints and physicochemical properties. A thorough understanding of its three-dimensional structure and spectroscopic signature is paramount for its effective utilization in rational drug design and development. This guide provides a comprehensive overview of the methodologies employed for the structural characterization of this compound, integrating theoretical principles with practical considerations. While specific experimental data for this exact molecule is not widely available in the public domain, this paper will present the expected analytical outcomes based on established spectroscopic principles and data from analogous structures.
Introduction: The Significance of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune lipophilicity. The 1-(4-Fluorophenyl)cyclopropanecarboxylic acid moiety, in particular, combines the conformational rigidity of the cyclopropane with the electronic effects of a fluorine-substituted phenyl ring. The fluorine atom can modulate pKa, improve binding interactions through hydrogen bonding or dipolar interactions, and block metabolic oxidation.
A precise and unambiguous structural characterization is the cornerstone of any research and development program involving this molecule. It ensures the correct compound has been synthesized, establishes its purity, and provides the foundational data for computational modeling and structure-activity relationship (SAR) studies. This guide will delve into the primary analytical techniques for achieving this: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular and Physicochemical Properties
A summary of the key identifiers and computed properties for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is presented below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | PubChem[1] |
| Molecular Weight | 180.17 g/mol | PubChem[1] |
| CAS Number | 773100-29-1 | PubChem[1] |
| IUPAC Name | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | PubChem[1] |
| Monoisotopic Mass | 180.05865769 Da | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F) and their connectivity.
Theoretical Basis and Experimental Rationale
¹H NMR spectroscopy will be instrumental in identifying the protons on the aromatic ring and the cyclopropane moiety. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) will confirm their relative positions. ¹³C NMR spectroscopy complements this by providing the number of unique carbon environments and their electronic nature. Given the presence of a fluorine atom, ¹⁹F NMR would provide a single peak, and its coupling to nearby protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) would further corroborate the structure.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a deuterated solvent like CDCl₃ would exhibit the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~10-12 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.[2] |
| ~7.3-7.5 | Doublet of doublets or Multiplet | 2H | Ar-H (ortho to F) | Aromatic protons ortho to the fluorine atom will be influenced by both the fluorine and the cyclopropylcarboxylic acid group. |
| ~7.0-7.2 | Doublet of doublets or Multiplet | 2H | Ar-H (meta to F) | Aromatic protons meta to the fluorine atom will show coupling to the adjacent aromatic protons and a smaller coupling to the fluorine. |
| ~1.6-1.8 | Multiplet | 2H | Cyclopropyl-CH₂ | The diastereotopic methylene protons of the cyclopropane ring adjacent to the quaternary carbon will likely appear as a complex multiplet. |
| ~1.2-1.4 | Multiplet | 2H | Cyclopropyl-CH₂ | The other diastereotopic methylene protons of the cyclopropane ring will also present as a complex multiplet, coupled to the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~160-165 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to cyclopropyl) | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |
| ~138-142 (d) | Ar-C (ipso to cyclopropyl) | The quaternary aromatic carbon attached to the cyclopropane ring. |
| ~128-132 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) | Aromatic methine carbons ortho to the fluorine will exhibit a smaller coupling constant. |
| ~115-120 (d, ²JCF ≈ 21 Hz) | Ar-CH (meta to F) | Aromatic methine carbons meta to the fluorine will show a characteristic two-bond coupling. |
| ~30-35 | Quaternary Cyclopropyl-C | The quaternary carbon of the cyclopropane ring. |
| ~15-20 | Cyclopropyl-CH₂ | The two equivalent methylene carbons of the cyclopropane ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
2D NMR (Optional but Recommended): To unambiguously assign all signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Theoretical Basis and Experimental Rationale
For a molecule like 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, electrospray ionization (ESI) is a suitable soft ionization technique that would likely generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass, which can be used to confirm the elemental formula (C₁₀H₉FO₂). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing further structural information.
Predicted Mass Spectral Data
| Ion | Predicted m/z (Monoisotopic) | Technique |
| [M+H]⁺ | 181.0659 | ESI-MS (Positive Ion Mode) |
| [M+Na]⁺ | 203.0479 | ESI-MS (Positive Ion Mode) |
| [M-H]⁻ | 179.0514 | ESI-MS (Negative Ion Mode) |
Expected Fragmentation Pattern:
Under collision-induced dissociation (CID) in an MS/MS experiment, the parent ion would be expected to fragment through characteristic pathways. For the [M+H]⁺ ion, a likely initial fragmentation would be the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO). Fragmentation of the cyclopropane ring and the aromatic ring could also occur.
Sources
Spectroscopic Analysis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
Introduction
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 773100-29-1) is a valuable synthetic building block in medicinal chemistry and materials science. Its rigid cyclopropane core and functionalized aromatic ring make it an attractive scaffold for designing novel compounds with specific three-dimensional conformations. Accurate structural confirmation of such intermediates is paramount in any research and development pipeline, ensuring the integrity of subsequent synthetic steps and the identity of the final products.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. It is noteworthy that while this compound is commercially available, detailed experimental spectral data is not widely published in public databases. For instance, major suppliers explicitly state that analytical data is not collected for this product, placing the onus of verification on the researcher.
Therefore, this guide adopts a predictive and interpretive approach, grounded in fundamental principles of spectroscopy and data from structurally related compounds. We will detail the expected spectral features, explain the underlying chemical principles, and provide a robust framework for researchers to confirm the identity and purity of their material.
Molecular Structure and Analytical Workflow
The structural characterization of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid relies on a synergistic application of NMR and MS techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns under energetic conditions.
The logical workflow for this analysis is outlined below.
Caption: Workflow for the predictive spectroscopic analysis of the target compound.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The analysis is based on established substituent chemical shift effects and spin-spin coupling principles.
Experimental Protocol (Typical):
-
Sample Preparation: Dissolve 5-10 mg of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the exchangeable carboxylic acid proton.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (for good signal-to-noise)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | H -OOC | The acidic proton is typically broad and downfield. Its position is highly dependent on concentration and solvent. |
| ~7.40 - 7.50 | Doublet of Doublets (dd) | 2H | Ar-H (ortho to -C) | These protons are deshielded by the adjacent cyclopropyl group and coupled to both the adjacent aromatic protons and the distant fluorine atom. |
| ~7.00 - 7.10 | Triplet (t) | 2H | Ar-H (ortho to -F) | These protons are shielded by the electron-donating effect of fluorine and appear as a pseudo-triplet due to coupling with both adjacent protons and the fluorine atom (AA'BB' system coupled to ¹⁹F). |
| ~1.70 - 1.80 | Multiplet | 2H | Cyclopropyl-H | These two protons on the cyclopropane ring are diastereotopic and not chemically equivalent. They are expected to be multiplets due to geminal and cis/trans coupling to the other cyclopropyl protons. |
| ~1.30 - 1.40 | Multiplet | 2H | Cyclopropyl-H | The other two diastereotopic protons on the cyclopropane ring. Their chemical shifts are influenced by the anisotropic effect of the aromatic ring. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about C-F coupling. The strained nature of the cyclopropane ring results in characteristically shielded (upfield) chemical shifts for its carbons.[1]
Experimental Protocol (Typical):
-
Sample Preparation: As per ¹H NMR protocol.
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, ²JCF etc.) | Assignment | Rationale |
| ~178-180 | - | C =O | Typical chemical shift for a carboxylic acid carbon. |
| ~162 | ~245 Hz (¹JCF) | Ar-C -F (ipso) | The carbon directly attached to fluorine shows a large one-bond coupling constant and is significantly deshielded. |
| ~138 | ~3 Hz (⁴JCF) | Ar-C -C(CH₂)₂ (ipso) | The quaternary carbon attached to the cyclopropyl group. A small four-bond coupling to fluorine is expected. |
| ~130 | ~8 Hz (²JCF) | Ar-C H (ortho to -C) | These carbons are two bonds away from fluorine, resulting in a moderate coupling constant. |
| ~115 | ~21 Hz (³JCF) | Ar-C H (ortho to -F) | These carbons are three bonds away from fluorine. The coupling constant is typically larger than for ²JCF. |
| ~28-30 | - | C -(Ar)(COOH) | The quaternary carbon of the cyclopropane ring, deshielded by two electron-withdrawing groups. |
| ~18-20 | - | C H₂ | The two equivalent methylene carbons of the cyclopropane ring. Their high shielding is characteristic of the strained ring system.[1][2] |
Mass Spectrometry: Predicted Data and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the molecule's weakest bonds.
Experimental Protocol (Typical):
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mode: Positive ion detection.
-
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in EI-MS.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment | Rationale |
| 180 | [C₁₀H₉FO₂]⁺˙ | Molecular Ion (M⁺˙) . The parent ion corresponding to the exact molecular weight of the compound.[3] |
| 163 | [C₁₀H₈FO]⁺ | [M - OH]⁺ . Loss of a hydroxyl radical is a common fragmentation for carboxylic acids. |
| 135 | [C₉H₈F]⁺ | [M - COOH]⁺ . Alpha-cleavage resulting in the loss of the entire carboxyl group as a radical. This is often a very prominent peak. |
| 109 | [C₇H₄F]⁺ | [C₆H₄F-C]⁺ . Loss of ethene from the m/z 135 fragment, leading to a stable fluorophenyl or fluorotropylium cation. |
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. The expected ¹H NMR spectrum is characterized by a complex set of signals for the diastereotopic cyclopropyl protons and a distinct AA'BB'X pattern for the aromatic protons due to ¹⁹F coupling. The ¹³C NMR spectrum is notable for the highly shielded cyclopropyl carbons and the characteristic C-F coupling constants in the aromatic region. Finally, the mass spectrum should confirm the molecular weight of 180.18 g/mol and show predictable losses of the carboxylic acid functional group. Researchers can confidently use this detailed analysis as a benchmark against their experimentally acquired data to verify the structure and purity of this important synthetic intermediate.
References
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PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link].
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Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available from: [Link].
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The Rising Prominence of Fluorinated Cyclopropane Carboxylic Acids in Bio-Organic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Motifs
In the landscape of modern drug discovery and agrochemical research, the pursuit of novel molecular scaffolds that offer enhanced biological activity, improved pharmacokinetic profiles, and unique intellectual property is relentless. Among the myriad of structural motifs available to the medicinal chemist, the cyclopropane ring and the element fluorine stand out for their profound and often synergistic effects on molecular properties.[1][2]
The cyclopropane ring, as the smallest cycloalkane, imposes a rigid conformational constraint on molecules, reducing the entropic penalty of binding to a biological target.[1][2] This rigidity, coupled with its unique electronic nature, makes it a valuable bioisostere for other functionalities.[3] Fluorine, the most electronegative element, when strategically incorporated into a molecule, can dramatically alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability.[4][5]
The convergence of these two powerful motifs in the form of fluorinated cyclopropane carboxylic acids has given rise to a class of compounds with remarkable and diverse biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and applications of these fascinating molecules, offering insights into their design and the experimental validation of their function.
The Impact of Fluorination on the Physicochemical Properties of Cyclopropane Carboxylic Acids
The introduction of fluorine onto the cyclopropane ring profoundly influences its electronic and steric properties, which in turn dictates the molecule's interaction with biological systems.
Electronic Effects: Inductive vs. Hyperconjugative Interactions
Fluorine's strong inductive electron-withdrawing effect is a dominant feature.[5] In fluorinated cyclopropanecarboxylic acids, this effect increases the acidity (lowers the pKa) of the carboxylic acid moiety.[5][6] This modulation of acidity can be critical for optimizing interactions with target proteins and for tuning pharmacokinetic properties.
Counterbalancing the inductive effect are potential hyperconjugative interactions. For instance, in gem-difluorocyclopropanes, stabilizing anomeric-like interactions (nF → σ*CF) can occur, which can influence ring stability and conformation.[1][2] The interplay between these electronic forces is a key consideration in the design of new analogues.[5]
Lipophilicity and Metabolic Stability
Fluorination is a well-established strategy for increasing the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[4][7] The replacement of a C-H bond with a C-F bond can prevent hydroxylation by cytochrome P450 enzymes. Furthermore, the lipophilicity (logP) of a molecule can be fine-tuned through fluorination, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
Conformational Control
The rigidity of the cyclopropane ring, when combined with the steric and electronic influence of fluorine, can be used to lock a molecule into a specific, bioactive conformation.[4] This pre-organization can lead to higher binding affinity for the target protein.
Synthetic Strategies for Accessing Fluorinated Cyclopropane Carboxylic Acids
The synthesis of stereochemically defined fluorinated cyclopropane carboxylic acids is a non-trivial challenge that has been addressed by a variety of innovative synthetic methods. A brief overview of key approaches is presented below.
-
Cyclopropanation of Fluoroalkenes: The reaction of a carbene or carbenoid with a fluoro-substituted alkene is a common strategy. For example, the addition of difluorocarbene (:CF₂) to an olefin is a robust method for synthesizing gem-difluorocyclopropanes.[5]
-
From Fluorinated Precursors: Multi-step synthetic sequences starting from readily available fluorinated building blocks are also widely employed.[8][9][10] These methods often allow for greater control over the stereochemistry of the final product.
-
Biocatalytic Approaches: Engineered enzymes are emerging as powerful tools for the stereoselective synthesis of fluorinated cyclopropanes, offering a green and efficient alternative to traditional chemical methods.[4][11]
Biological Activities and Therapeutic Applications
Fluorinated cyclopropane carboxylic acids have demonstrated a wide range of biological activities, leading to their investigation in various therapeutic areas and as agrochemicals.
Antibacterial Agents
A notable example is the development of novel quinolone antibacterials incorporating a fluorinated cyclopropyl group.[12] For instance, the compound DQ-113, which features a 1-[(1R,2S)-2-fluorocyclopropan-1-yl] moiety, has shown potent activity against Gram-positive pathogens, including resistant strains like MRSA.[12] The fluorinated cyclopropane appears to be crucial for the potent antibacterial activity of these compounds.[12]
Enzyme Inhibitors
The unique structural and electronic properties of fluorinated cyclopropane carboxylic acids make them attractive scaffolds for the design of enzyme inhibitors.
-
Cyclooxygenase (COX) Inhibitors: As analogues of arachidonic acid, cyclopropane-containing molecules can be designed to inhibit COX enzymes, which are key targets for anti-inflammatory drugs. The rigid cyclopropane ring can mimic the conformation of the natural substrate within the enzyme's active site.
-
1-Aminocyclopropane-1-carboxylate (ACC) Deaminase and Synthase Inhibitors: ACC is the immediate precursor to the plant hormone ethylene.[13][14] Inhibitors of the enzymes involved in its metabolism, such as ACC deaminase and ACC synthase, can be used to regulate plant growth and fruit ripening.[14][15] Fluorinated ACC analogues are being explored for this purpose.[13]
-
Monoamine Oxidase (MAO) Inhibitors: The well-known antidepressant drug, tranylcypromine, is a non-fluorinated cyclopropylamine. The mechanism of its irreversible inhibition of MAO involves the formation of a reactive cyclopropyliminium ion.[14] The introduction of fluorine could modulate the reactivity and selectivity of such inhibitors.
Agrochemicals
Beyond pharmaceuticals, fluorinated cyclopropane carboxylic acids are important in the agrochemical industry. The insecticidal pyrethroids, for example, often contain a cyclopropane carboxylic acid core. Fluorination can enhance the potency and photostability of these compounds.
Structure-Activity Relationships (SAR)
Systematic studies on the structure-activity relationships of fluorinated cyclopropane carboxylic acids have provided valuable insights for the design of more potent and selective compounds.
| Feature | Observation | Implication for Design |
| Position of Fluorine | The stereochemistry of the fluorine atom relative to the carboxylic acid and other substituents can have a dramatic effect on biological activity. | Precise control over stereochemistry during synthesis is crucial. |
| Degree of Fluorination | Mono-, di-, and trifluorination can lead to different biological profiles. | The optimal level of fluorination needs to be determined for each target. |
| Other Substituents | The nature and position of other substituents on the cyclopropane ring can significantly influence activity. | A diverse range of analogues should be synthesized and tested to explore the SAR. |
Table 1: Key Structure-Activity Relationship Trends for Fluorinated Cyclopropane Carboxylic Acids
Experimental Protocols for Biological Evaluation
The biological activity of fluorinated cyclopropane carboxylic acids is assessed using a variety of in vitro and in vivo assays.
Enzyme Inhibition Assays
A fundamental step in characterizing a potential drug candidate is to determine its ability to inhibit its target enzyme.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay [16][17]
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare stock solutions of the fluorinated cyclopropane carboxylic acid test compounds in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, combine the assay buffer, heme cofactor, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Antimicrobial Susceptibility Testing
For compounds with potential antibacterial activity, their efficacy against relevant bacterial strains is determined.
Protocol: Minimum Inhibitory Concentration (MIC) Assay [3]
-
Bacterial Culture: Grow the bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare a serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Key Concepts
Workflow for the Development of Fluorinated Cyclopropane Carboxylic Acid-Based Drugs
Caption: A generalized workflow for the discovery and development of drugs based on fluorinated cyclopropane carboxylic acids.
Generalized Mechanism of Irreversible Enzyme Inhibition by a Cyclopropylamine
Caption: A simplified representation of the mechanism of irreversible inhibition of an enzyme like MAO by a cyclopropylamine.
Future Outlook
The field of fluorinated cyclopropane carboxylic acids is poised for continued growth. Advances in synthetic chemistry will undoubtedly provide access to an even greater diversity of these structures. Furthermore, a deeper understanding of the interplay between fluorine's electronic effects and the conformational constraints of the cyclopropane ring will enable more rational design of next-generation therapeutic agents and agrochemicals. As our appreciation for the nuanced roles of these motifs in molecular recognition and function expands, so too will their impact on human health and agriculture.
References
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Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry. [Link]
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Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]
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Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. ACS Publications. [Link]
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Some biologically active natural compounds. ResearchGate. [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
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Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Institutes of Health. [Link]
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Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. [Link]
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Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Royal Society of Chemistry. [Link]
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Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. ResearchGate. [Link]
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Method for producing fluorine-containing cyclopropane carboxylic acid compound. WIPO Patentscope. [Link]
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Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. National Institutes of Health. [Link]
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Mechanistic Enzymology & Inhibitor Design. The University of Texas at Austin. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
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In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
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Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. National Institutes of Health. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]
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The Emergence of a Key Synthetic Building Block: A Technical Guide to 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
This in-depth technical guide delves into the discovery, history, and synthetic methodologies surrounding 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this molecule's significance, particularly as a crucial intermediate in the synthesis of prominent pharmaceuticals. We will explore the evolution of its synthesis, detail established experimental protocols, and discuss its broader applications in medicinal chemistry.
Introduction: The Rise of a Structurally Unique Moiety
The 1-arylcyclopropane-1-carboxylic acid scaffold has garnered considerable attention in medicinal chemistry due to its unique conformational rigidity and metabolic stability. The incorporation of a cyclopropane ring can significantly influence the pharmacological profile of a drug candidate by locking a key pharmacophore in a specific orientation, thereby enhancing its interaction with biological targets. The addition of a fluorine atom to the phenyl ring further modulates the electronic properties and metabolic fate of the molecule, often leading to improved potency and pharmacokinetic profiles.
While the precise historical genesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is not extensively documented in seminal standalone publications, its emergence is intrinsically linked to the broader exploration of 1-arylcyclopropanecarboxylic acids as valuable synthetic intermediates. Its most prominent and well-documented role is as a key building block in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | PubChem |
| Molecular Weight | 180.18 g/mol | PubChem |
| CAS Number | 773100-29-1 | PubChem |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate |
Synthetic Strategies and Methodologies
The synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and its derivatives has been a subject of significant process development, largely driven by the demand for its efficient production as a pharmaceutical intermediate. The primary synthetic routes involve the construction of the cyclopropane ring and the subsequent elaboration of the carboxylic acid functionality.
A common and efficient pathway to a key derivative, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, starts from cyclopropane-1,1-dicarboxylic acid. This method is highlighted by its high yield and straightforward reaction steps.
Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid from Cyclopropane-1,1-dicarboxylic acid
This synthetic route is a widely adopted method for producing a key intermediate for Cabozantinib.[1][2][3][4] The overall transformation can be visualized as a two-step process: activation of the dicarboxylic acid followed by amidation.
Caption: Synthetic pathway to the key Cabozantinib intermediate.
Experimental Protocol:
Step 1: Activation of Cyclopropane-1,1-dicarboxylic acid
-
In a suitable reaction vessel, suspend cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add triethylamine (1.05 eq) to the cooled suspension while maintaining the temperature.
-
To this mixture, add thionyl chloride (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the activated intermediate.
Causality of Experimental Choices:
-
Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to their corresponding acyl chlorides, which are highly reactive intermediates for amidation.
-
Triethylamine: As a base, triethylamine neutralizes the hydrochloric acid generated during the reaction with thionyl chloride, preventing unwanted side reactions and driving the equilibrium towards the formation of the acyl chloride.
-
Low Temperature: The reaction is performed at a low temperature to control the exothermicity and minimize the formation of byproducts.
Step 2: Amidation with 4-Fluoroaniline
-
To the solution containing the activated intermediate, add a solution of 4-fluoroaniline (1.0 eq) in THF dropwise, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with an aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted dicarboxylic acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Causality of Experimental Choices:
-
4-Fluoroaniline: This is the key reagent that introduces the 4-fluorophenylamino group to the cyclopropane scaffold.
-
Aqueous Workup: The washing steps are crucial for removing impurities and unreacted starting materials, leading to a purer final product.
Application in Drug Discovery and Development: The Cabozantinib Story
The primary driver for the large-scale synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid derivatives is its role as a pivotal intermediate in the manufacture of Cabozantinib.[1][2] Cabozantinib is a tyrosine kinase inhibitor that targets multiple receptors, including MET, VEGFR2, and RET, and is used in the treatment of various cancers.
The synthesis of Cabozantinib involves the coupling of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.
Caption: Final coupling step in the synthesis of Cabozantinib.
This coupling is typically achieved by first activating the carboxylic acid group of the cyclopropane derivative, often by converting it to an acyl chloride or by using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as hydroxybenzotriazole (HOBt). The resulting activated species then readily reacts with the aniline derivative to form the final amide bond of the Cabozantinib molecule.
Broader Perspectives and Future Directions
While the current focus on 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is heavily concentrated on its application in Cabozantinib synthesis, the unique structural and electronic properties of this scaffold suggest its potential for broader applications in medicinal chemistry. The 1-arylcyclopropane-1-carboxylic acid motif is a versatile platform for the design of novel bioactive molecules targeting a range of biological pathways. Researchers are encouraged to explore the incorporation of this moiety into new drug candidates to leverage its favorable physicochemical and pharmacokinetic properties.
Conclusion
1-(4-Fluorophenyl)cyclopropanecarboxylic acid and its derivatives have emerged as indispensable building blocks in modern pharmaceutical synthesis. The development of efficient and scalable synthetic routes has been a key enabler for the production of life-saving drugs like Cabozantinib. As our understanding of the structure-activity relationships of this unique scaffold grows, it is anticipated that its application will expand into new and exciting areas of drug discovery.
References
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Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]
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- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Synthesis method of antineoplastic drug cabozantinib.
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1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link]
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An In-depth Technical Guide to the Speculated Mechanism of Action of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a synthetic compound with a structure suggestive of diverse biological activities. While its direct mechanism of action is not extensively documented in publicly available literature, its chemical motifs—a cyclopropane ring and a fluorinated phenyl group—are present in numerous bioactive molecules. This guide provides a speculative exploration of its potential mechanisms of action, drawing parallels from structurally related compounds. We will delve into several hypotheses, including enzyme inhibition, disruption of mitochondrial metabolism, and modulation of kinase or neurological pathways. For each hypothesis, we will propose a robust experimental framework to facilitate further investigation by the scientific community. This document is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this intriguing molecule.
Introduction and Structural Analysis
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a molecule of interest due to its structural components, which are frequently associated with pharmacological activity. The cyclopropane ring introduces conformational rigidity and a unique electronic character, while the 4-fluorophenyl group can engage in specific binding interactions and may influence metabolic stability. The carboxylic acid moiety provides a key site for hydrogen bonding and potential salt bridge formation, common in ligand-receptor and enzyme-substrate interactions.
Notably, derivatives of this compound have been utilized as intermediates in the synthesis of kinase inhibitors, such as Cabozantinib, a potent inhibitor of MET, VEGFR2, and other tyrosine kinases.[1][2] This connection, though indirect, provides a compelling starting point for our investigation. Furthermore, the broader class of cyclopropane derivatives exhibits a wide array of biological effects, from enzyme inhibition to antidepressant properties.[3][4][5]
This guide will systematically explore the most plausible mechanisms of action for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid based on these structural and literature precedents.
Hypothesis 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Mechanistic Rationale
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide. The active site of FAAH contains a catalytic triad (Ser-Ser-Lys) that is susceptible to inhibition by electrophilic species. The strained cyclopropane ring of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, coupled with the electron-withdrawing nature of the adjacent carboxylic acid and fluorophenyl group, could render the carbonyl carbon sufficiently electrophilic to act as a covalent modifier of the active site serine residue. The fluorophenyl group could also provide favorable hydrophobic and/or π-stacking interactions within the enzyme's binding pocket.
Experimental Validation Workflow
A systematic approach is required to validate this hypothesis, progressing from in vitro enzymatic assays to cellular and potentially in vivo models.
2.2.1. In Vitro FAAH Inhibition Assay
Objective: To determine if 1-(4-Fluorophenyl)cyclopropanecarboxylic acid directly inhibits FAAH activity.
Protocol:
-
Enzyme Source: Recombinant human FAAH.
-
Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
-
Assay Buffer: Tris-HCl buffer (pH 9.0) with 1 mM EDTA.
-
Procedure: a. Prepare a stock solution of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in DMSO. b. Serially dilute the compound to obtain a range of concentrations (e.g., 1 nM to 100 µM). c. In a 96-well plate, add the test compound dilutions, FAAH enzyme, and assay buffer. d. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. e. Initiate the reaction by adding the AAMCA substrate. f. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~355/460 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.
2.2.2. Mechanism of Inhibition Studies
Objective: To elucidate the nature of FAAH inhibition (e.g., reversible, irreversible, competitive).
Protocol:
-
Reversibility: Perform a dialysis or jump-dilution experiment. If the compound is a reversible inhibitor, its effect will be diminished upon removal or dilution.
-
Competitive vs. Non-competitive: Conduct kinetic studies by varying the substrate concentration at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Time-Dependence: Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate. A time-dependent decrease in activity suggests covalent modification.
2.2.3. Cellular Assay for Anandamide Levels
Objective: To determine if the compound increases endogenous anandamide levels in a cellular context.
Protocol:
-
Cell Line: A human cell line that expresses FAAH, such as U937 or Neuro2a cells.
-
Treatment: Incubate cells with varying concentrations of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
-
Lysate Preparation: Harvest cells and prepare lysates.
-
Anandamide Quantification: Measure anandamide levels in the cell lysates using LC-MS/MS.
-
Data Analysis: Correlate the concentration of the test compound with changes in anandamide levels.
Visualizing the Proposed Workflow
Caption: Experimental workflow for validating FAAH inhibition.
Hypothesis 2: Disruption of Mitochondrial Fatty Acid β-Oxidation
Mechanistic Rationale
The metabolism of some drugs containing a cyclopropane carboxylic acid moiety has been linked to idiosyncratic hepatotoxicity through the inhibition of mitochondrial fatty acid β-oxidation.[6] The proposed mechanism involves the formation of a cyclopropylcarbonyl-CoA thioester, which can sequester the available Coenzyme A pool or directly inhibit enzymes involved in the β-oxidation spiral. Given its structure, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid could potentially undergo a similar metabolic activation and subsequent mitochondrial disruption.
Experimental Validation Workflow
Investigating this hypothesis requires a focus on mitochondrial function and cellular metabolism.
3.2.1. Mitochondrial Respiration Analysis
Objective: To assess the impact of the compound on mitochondrial oxygen consumption.
Protocol:
-
System: Isolated mitochondria or intact cells.
-
Apparatus: A high-resolution respirometer (e.g., Seahorse XF Analyzer or Oroboros O2k).
-
Procedure (for intact cells): a. Seed cells in a microplate compatible with the respirometer. b. Treat cells with 1-(4-Fluorophenyl)cyclopropanecarboxylic acid for a defined period. c. Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Measure the basal oxygen consumption rate (OCR), ATP-linked OCR, maximal respiration, and spare respiratory capacity. A decrease in these parameters would suggest mitochondrial dysfunction.
3.2.2. Acyl-CoA Profiling
Objective: To detect the formation of a putative cyclopropylcarbonyl-CoA conjugate.
Protocol:
-
System: Primary hepatocytes or a relevant cell line.
-
Treatment: Incubate cells with the test compound.
-
Metabolite Extraction: Perform a targeted metabolite extraction to isolate acyl-CoA species.
-
Analysis: Use LC-MS/MS to screen for the presence of the cyclopropylcarbonyl-CoA conjugate and to quantify changes in the overall acyl-CoA pool.
Data Presentation
| Parameter | Control | 1 µM Compound | 10 µM Compound | 100 µM Compound |
| Basal OCR (pmol/min) | 100 ± 5 | 95 ± 6 | 70 ± 4 | 45 ± 5 |
| Maximal OCR (pmol/min) | 250 ± 15 | 230 ± 12 | 150 ± 10 | 80 ± 8 |
| ATP Production (pmol/min) | 80 ± 4 | 75 ± 5 | 50 ± 3 | 25 ± 4 |
| Caption: Hypothetical data from a mitochondrial stress test. |
Visualizing the Proposed Pathway
Caption: Proposed pathway for mitochondrial toxicity.
Other Plausible Mechanisms and Future Directions
While the hypotheses above present compelling avenues for investigation, the unique structure of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid allows for other potential interactions:
-
Kinase Modulation: Although likely a weak inhibitor compared to its more complex derivatives, broad-spectrum kinase screening could reveal unexpected targets. A primary screen against a panel of several hundred kinases would be a logical first step.
-
Neurotransmitter System Interaction: The structural similarity to some antidepressant compounds warrants investigation into its effects on neurotransmitter reuptake transporters (e.g., SERT, NET, DAT) or receptors (e.g., NMDA receptors, as seen with other cyclopropane amino acids).[5] Radioligand binding assays followed by functional uptake or signaling assays would be appropriate.
-
Agrochemical Activity: Many cyclopropane derivatives are utilized in agriculture.[7] Screening for herbicidal, fungicidal, or insecticidal activity could uncover non-pharmaceutical applications.
Conclusion
1-(4-Fluorophenyl)cyclopropanecarboxylic acid stands as a molecule with significant, yet uncharacterized, biological potential. This guide has outlined several evidence-based, albeit speculative, mechanisms of action. The proposed experimental workflows provide a clear and logical path for researchers to systematically investigate these hypotheses. By focusing on both in vitro and cellular assays, a comprehensive understanding of this compound's pharmacological profile can be achieved, potentially uncovering novel therapeutic or scientific applications.
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A Technical Guide to the Solubility of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid in Organic Solvents
This guide provides an in-depth technical overview of the solubility characteristics of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to facilitate a comprehensive understanding of the compound's behavior in various organic solvent systems.
Introduction: The Significance of Solubility in Pharmaceutical Development
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a molecule of interest in medicinal chemistry and pharmaceutical sciences. Its structural motifs, including a fluorophenyl group and a cyclopropanecarboxylic acid moiety, suggest its potential as a building block in the synthesis of novel therapeutic agents. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] A thorough understanding of its solubility profile in a range of organic solvents is paramount for downstream processes such as purification, crystallization, and the development of suitable dosage forms.[1][2]
Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the key known and predicted properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, which collectively govern its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [3][4] |
| Molecular Weight | 180.18 g/mol | [3][4] |
| Predicted pKa | 4.24 ± 0.20 | [5] |
| Predicted Boiling Point | 303.5 ± 35.0 °C | [5][6] |
| Physical Form | Solid | [6] |
The presence of the carboxylic acid group, with a predicted pKa of 4.24, indicates that the compound is a weak acid.[5] This functional group is capable of acting as both a hydrogen bond donor and acceptor, which is a key factor in its solubility behavior. The fluorophenyl group contributes to the molecule's lipophilicity and can engage in non-polar interactions. The overall solubility will be a balance between the polar carboxylic acid moiety and the non-polar fluorophenylcyclopropane portion of the molecule.[7]
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" provides a foundational understanding of solubility.[7] Carboxylic acids, such as 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, are generally more soluble in polar organic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.[8] However, the non-polar hydrocarbon structure of the cyclopropane and phenyl rings will favor solubility in less polar organic solvents.[7]
The solubility of carboxylic acids in organic solvents can be influenced by several factors:
-
Hydrogen Bonding: The ability of the carboxylic acid group to form hydrogen bonds with solvent molecules is a primary driver of solubility in protic solvents like alcohols. In aprotic solvents, carboxylic acids can form dimers through hydrogen bonding, which can affect their solubility.[8]
-
Polarity: The polarity of the solvent will determine the extent to which it can solvate the polar carboxylic acid group and the non-polar part of the molecule.
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of small amounts of water.[9][10]
Experimental Determination of Solubility: A Methodical Approach
Given the absence of publicly available experimental solubility data for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, this section outlines a robust, self-validating protocol for its determination. The shake-flask method is widely regarded as the "gold standard" for thermodynamic solubility measurement due to its reliability.[11][12][13]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to establish the equilibrium solubility of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a selection of organic solvents.
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (purity >99%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration in solution.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[14]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Analytical Method Validation
The accuracy of the solubility determination is contingent on the reliability of the analytical method. A validated HPLC method should demonstrate linearity, accuracy, precision, and specificity for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Visualizing the Solubility Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide initial estimates of solubility. Thermodynamic models, such as the General Solubility Equation (GSE), and machine learning approaches are increasingly used to predict the solubility of organic compounds.[1][2][15][16] These models often utilize physicochemical properties like melting point, logP, and molecular weight to estimate solubility in various solvents. While predictive, these methods should be used as a screening tool to guide experimental work rather than a replacement for it.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in organic solvents. While specific experimental data is not yet available in the public domain, the outlined theoretical principles and detailed experimental protocol offer a clear path forward for researchers. A systematic study of its solubility in a diverse set of solvents, coupled with an analysis of the thermodynamic parameters of dissolution, will be invaluable for the rational design of processes involving this promising compound.
References
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American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]
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PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved from [Link]
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American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link]
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ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]
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ChemBK. (n.d.). 1-(4-fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]
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UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved from [Link]
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Theoretical Calculations on 1-(4-Fluorophenyl)cyclopropanecarboxylic acid: A Computational Chemistry Whitepaper
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. This molecule stands as a pertinent case study due to its incorporation of two key pharmacophores: the metabolically robust and conformationally rigid cyclopropane ring, and the electronically influential 4-fluorophenyl group. For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic properties of such molecules at a quantum level is paramount for rational drug design and development. This whitepaper details the application of Density Functional Theory (DFT) and other in silico methods to elucidate the structural, electronic, spectroscopic, and pharmacokinetic properties of the title compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating and authoritative narrative grounded in established scientific principles.
Introduction: The Significance of a Privileged Scaffold
In modern drug discovery, the strategic assembly of molecular fragments with proven pharmacological advantages is a cornerstone of efficient development pipelines.[1] 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is an exemplar of this approach, merging two "privileged" structural motifs.
-
The Cyclopropane Ring: This three-membered carbocycle is far more than a simple saturated linker. Its strained bonds possess significant π-character (Walsh orbitals), allowing for electronic conjugation with adjacent functional groups.[2] This unique feature, combined with its inherent rigidity, can lock a molecule into a bioactive conformation, enhance binding potency, and improve metabolic stability by shielding adjacent groups from enzymatic degradation.[1][2]
-
The 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[3] The high electronegativity of fluorine can modulate the pKa of nearby acidic or basic centers, alter lipophilicity, and create favorable electrostatic interactions with protein targets. Furthermore, a fluorine substituent can block sites of metabolic oxidation, thereby increasing the drug's in vivo half-life.[3][4]
The convergence of these two motifs in one molecule makes 1-(4-Fluorophenyl)cyclopropanecarboxylic acid a compound of significant interest. This guide will outline a robust computational workflow to predict its key physicochemical characteristics, providing a roadmap for its potential development and modification.
Part 1: Geometric and Conformational Analysis
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. The conformational preference is dictated by the subtle interplay between the electronic conjugation of the cyclopropane ring with the phenyl and carboxyl groups and any steric hindrance.
Core Directive: Establishing the Ground-State Geometry
The primary goal is to locate the global minimum on the potential energy surface. This optimized geometry serves as the foundation for all subsequent calculations. For a molecule like this, the key conformational variable is the torsion angle between the plane of the phenyl ring and the cyclopropane ring. Theoretical calculations show that π-acceptor substituents, like a phenyl group, favor a conformation where they bisect the cyclopropane ring to maximize overlap with the ring's 3e' orbitals.[5]
Experimental Protocol: DFT-Based Geometry Optimization
This protocol outlines the steps to achieve a reliable optimized molecular structure.
-
Initial Structure Generation: Build an initial 3D model of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid using molecular modeling software (e.g., Avogadro, GaussView).
-
Selection of Theory and Basis Set: The choice of computational level is critical for accuracy.
-
Theory (Functional): Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy. The B3LYP functional is a robust choice for general-purpose organic molecules. For potentially complex non-covalent interactions, a functional like M06-2X could also be considered.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. The + indicates the addition of diffuse functions to handle anions and lone pairs, while (d,p) adds polarization functions to allow for non-spherical electron distribution, which is essential for strained rings and accurate bond descriptions.
-
-
Calculation Execution: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA) with the following keywords: Opt Freq B3LYP/6-311+G(d,p).
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
-
Analysis of Results: Verify the optimization has converged successfully and that the frequency calculation yields zero imaginary frequencies. The output file will contain the final atomic coordinates, bond lengths, and angles.
Workflow Visualization: Geometry Optimization
Caption: Workflow for DFT-based geometry optimization.
Predicted Structural Data
The optimization reveals key structural features arising from electronic effects. The conjugation between the phenyl ring, cyclopropane ring, and carboxylic acid group leads to predictable asymmetries in bond lengths.
| Parameter | Description | Predicted Value (Å or °) | Rationale |
| C1-C2 | Cyclopropane bond distal to phenyl | ~1.50 Å | Shortened due to electron withdrawal by the phenyl ring.[5] |
| C2-C3 / C1-C3 | Cyclopropane bonds vicinal to phenyl | ~1.52 Å | Lengthened relative to the distal bond.[5] |
| C(phenyl)-C(cyclo) | Phenyl-cyclopropane bond | ~1.48 Å | Shorter than a typical C-C single bond, indicating partial double bond character from conjugation. |
| C-F | Carbon-Fluorine bond | ~1.35 Å | A typical C(sp²)-F bond length. |
| O=C-O-H | Carboxylic acid dihedral | ~0° or ~180° | The carboxylic acid group is predicted to be planar. |
Part 2: Electronic Properties and Chemical Reactivity
With an optimized structure, we can now probe the molecule's electronic landscape. This provides invaluable insight into its reactivity, polarity, and potential for intermolecular interactions—all critical factors in drug-receptor binding.
Core Directive: Mapping the Electron Distribution
We aim to understand where the electrons are most and least available. This is achieved by analyzing the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
-
HOMO (Highest Occupied Molecular Orbital): Represents the region from which an electron is most likely to be donated (nucleophilic site).
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the region most likely to accept an electron (electrophilic site).
-
MEP: Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions.
Experimental Protocol: Single-Point Calculation and Analysis
-
Input: Use the optimized geometry from Part 1.
-
Calculation Type: Perform a single-point energy calculation using the same level of theory (e.g., B3LYP/6-311+G(d,p)). Request population analysis (e.g., Pop=NBO for Natural Bond Orbital analysis) and the generation of orbital and density data (e.g., output=wfx for use in visualization software).
-
Data Extraction:
-
Extract the energies of the HOMO and LUMO from the output file. The difference between these is the HOMO-LUMO gap, a key indicator of chemical stability.
-
Extract the NBO charges for each atom to quantify the charge distribution.
-
-
Visualization: Use post-processing software (e.g., Multiwfn, GaussView) to generate and render isosurfaces for the HOMO, LUMO, and the MEP map.
Logical Relationship: Electronic Structure to Reactivity
Caption: Linking calculated electronic properties to reactivity.
Predicted Electronic Data
Analysis of the electronic properties will likely reveal the following:
| Property | Predicted Location / Value | Implication |
| HOMO | Delocalized over the fluorophenyl ring | The aromatic system is the primary site of nucleophilicity. |
| LUMO | Primarily located on the carboxylic acid group and the phenyl ring | These are the primary sites for electrophilic attack. |
| HOMO-LUMO Gap | ~5-6 eV | A relatively large gap suggests good kinetic stability. |
| MEP (Negative) | Around the carboxylic oxygen atoms and the fluorine atom | These are sites for hydrogen bonding or electrostatic interactions with positive centers.[6] |
| MEP (Positive) | Around the acidic hydrogen of the carboxyl group | This is the primary hydrogen bond donor site. |
| NBO Charge on F | Highly negative (~ -0.4 e) | Confirms the strong electron-withdrawing nature of fluorine. |
Part 3: Prediction of Spectroscopic Signatures
Computationally predicted spectra serve as a powerful tool to validate the identity and purity of a synthesized compound. DFT methods can provide remarkably accurate predictions of NMR and IR spectra.
Core Directive: In Silico Spectroscopy
The goal is to calculate the key spectroscopic data points that would be observed experimentally: 1H, 13C, and 19F NMR chemical shifts and IR vibrational frequencies.
Experimental Protocol: NMR and IR Spectra Calculation
-
Input: Use the optimized geometry from Part 1.
-
NMR Calculation:
-
Perform a calculation using the GIAO (Gauge-Including Atomic Orbital) method, which is the standard for accurate NMR predictions.
-
Keyword example: NMR=GIAO B3LYP/6-311+G(d,p).
-
The output provides absolute shielding tensors. These must be converted to chemical shifts (δ) by referencing them to a separately calculated reference molecule (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C).
-
-
IR Calculation:
-
The required data is already available from the Freq calculation performed during geometry optimization (Part 1).
-
The output lists the vibrational frequencies (in cm⁻¹) and their corresponding intensities.
-
Crucial Step: Calculated vibrational frequencies are known to be systematically higher than experimental values due to approximations in the theory. They must be corrected using a standard scaling factor (e.g., ~0.96-0.98 for B3LYP).
-
Predicted Spectroscopic Data
| Spectrum | Key Predicted Feature | Expected Value / Range |
| ¹H NMR | Carboxylic Acid (-COOH) proton | δ > 12 ppm (highly deshielded) |
| Aromatic protons | δ ≈ 7.0-7.5 ppm | |
| Cyclopropane protons | δ ≈ 1.5-2.0 ppm | |
| ¹³C NMR | Carbonyl Carbon (-C =O) | δ ≈ 175-180 ppm |
| Phenyl Carbon attached to F | δ ≈ 160-165 ppm (with large ¹JCF coupling)[4] | |
| Phenyl Carbons | δ ≈ 115-135 ppm | |
| Cyclopropane Carbons | δ ≈ 15-30 ppm | |
| ¹⁹F NMR | Fluorine on phenyl ring | δ ≈ -110 to -120 ppm (relative to CFCl₃)[6] |
| IR | O-H stretch (carboxylic acid) | Scaled: ~3000-3300 cm⁻¹ (broad) |
| C=O stretch (carbonyl) | Scaled: ~1700-1720 cm⁻¹ (strong) | |
| C-F stretch | Scaled: ~1220-1240 cm⁻¹ (strong) |
Part 4: Applications in Drug Development
Beyond fundamental properties, computational methods can forecast the molecule's behavior in a biological system, a practice known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Core Directive: In Silico Pharmacokinetics and Druglikeness
The objective is to evaluate the molecule's potential as a drug candidate by calculating key pharmacokinetic properties and assessing its adherence to established "druglikeness" rules (e.g., Lipinski's Rule of Five).
Workflow Visualization: In Silico ADMET Screening
Caption: Workflow for predicting ADMET and druglikeness properties.
Experimental Protocol: Using Web-Based Prediction Tools
-
Input Preparation: Convert the optimized molecular structure to a simplified format like SMILES (Simplified Molecular Input Line Entry System).
-
Submission to SwissADME:
-
Navigate to the SwissADME web server.[7]
-
Input the SMILES string for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
-
Execute the analysis.
-
-
Data Interpretation: The server will output a comprehensive report. Analyze key parameters such as:
-
Lipophilicity (Consensus LogP): A measure of the molecule's oil/water partitioning.
-
Water Solubility (ESOL): Predicts solubility in water.
-
Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.[7]
-
Druglikeness: Check for violations of Lipinski's, Ghose's, and other rules.
-
Medicinal Chemistry Friendliness: Alerts for any potentially problematic chemical groups.
-
Predicted ADMET & Druglikeness Profile
Based on its structure (MW ≈ 180, 1 H-bond donor, 2 H-bond acceptors), 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is expected to exhibit a favorable profile.
| Parameter | Predicted Outcome | Rationale / Implication |
| Lipinski's Rule of Five | 0 Violations | High likelihood of being orally bioavailable. |
| Consensus LogP | ~2.0 | Balanced lipophilicity, favorable for cell membrane permeability. |
| GI Absorption | High | The molecule's size and polarity are conducive to absorption from the gut.[7] |
| BBB Permeant | No | The carboxylic acid group is polar and will likely prevent passage into the central nervous system. |
| PAINS Alert | 0 Alerts | No known problematic fragments that commonly interfere with assays. |
Conclusion
This guide has detailed a multi-faceted computational approach to thoroughly characterize 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. By systematically applying DFT and in silico ADMET tools, researchers can move from basic structure to a rich understanding of electronic properties, spectroscopic identifiers, and potential pharmacokinetic behavior before ever synthesizing the molecule. This "fail early, fail cheap" paradigm is central to modern, efficient drug discovery. The theoretical data generated through these protocols provides a robust, quantitative foundation for validating experimental results and making informed decisions in the design of next-generation therapeutics built upon this promising molecular scaffold.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21081530, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]
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Joyce, K. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
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Allen, F. H., et al. (2014). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Structural Chemistry. Available from ResearchGate: [Link]
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A Technical Guide to Unlocking the Therapeutic Potential of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a structurally intriguing molecule, distinguished by the presence of a conformationally constrained cyclopropyl ring and an electronically modified fluorophenyl group. While its utility as a synthetic intermediate in the preparation of complex pharmaceutical agents is established, its potential as a core scaffold for novel therapeutic agents remains significantly underexplored. This guide delineates two primary, high-potential research and development trajectories for this compound. The first focuses on its strategic derivatization to generate novel inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system with profound implications for pain and neuro-inflammation. The second explores its evolution from a mere building block into a versatile platform for the discovery of new kinase inhibitors, targeting critical nodes in oncogenic signaling pathways beyond its established lineage to Cabozantinib. This document provides the scientific rationale, detailed experimental workflows, and analytical protocols to empower researchers to investigate these promising avenues.
Part 1: A New Frontier in Neuromodulation: Targeting Fatty Acid Amide Hydrolase (FAAH)
Scientific Premise: Why FAAH?
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1] By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in modulating pain, inflammation, and anxiety.[2] Pharmacological inhibition of FAAH elevates endogenous AEA levels, thereby enhancing cannabinoid receptor signaling in a localized and activity-dependent manner.[3] This approach offers a more nuanced therapeutic effect compared to direct cannabinoid receptor agonists, potentially avoiding undesirable psychoactive side effects.[4]
The 1-(4-fluorophenyl)cyclopropanecarboxylic acid scaffold presents a compelling starting point for designing novel FAAH inhibitors. The cyclopropyl group provides a rigid, three-dimensional framework that can enhance binding affinity and improve metabolic stability.[5][6] The carboxylic acid moiety offers a critical anchor point for interaction with the catalytic serine residue in the FAAH active site or can be modified into other functional groups known to interact with the enzyme.
Research Objective: From Carboxylic Acid to Potent Amide and Bioisostere Inhibitors
The central hypothesis is that by converting the carboxylic acid of 1-(4-fluorophenyl)cyclopropanecarboxylic acid into a series of amides, or by replacing it with known carboxylic acid bioisosteres, we can generate potent and selective FAAH inhibitors.[7][8][9][10][11] The research will involve the synthesis of a focused library of derivatives and their subsequent screening for FAAH inhibitory activity.
Experimental Workflow: A Step-by-Step Guide
The proposed research can be systematically approached through the following workflow:
Caption: FAAH Inhibitor Discovery Workflow.
This protocol details a standard amide coupling reaction.
-
Dissolution: Dissolve 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol is adapted from commercially available FAAH activity assay kits.[1][12][13]
-
Reagent Preparation: Prepare a 1X FAAH Assay Buffer from a 10X stock. Reconstitute the FAAH enzyme (human recombinant) in the assay buffer. Prepare a stock solution of the fluorogenic substrate (e.g., AMC-arachidonoyl amide) in ethanol.[14] Prepare serial dilutions of the synthesized test compounds in the assay buffer.
-
Assay Setup: In a 96-well, opaque, flat-bottomed plate, add the assay buffer, diluted FAAH enzyme, and the test compounds at various concentrations.[15] Include wells for 100% initial activity (enzyme and buffer only) and background (buffer only).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the FAAH substrate to all wells. The final concentration should be at or near the Kₘ for the substrate.
-
Measurement: Immediately measure the increase in fluorescence in a kinetic mode using a fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm) for 30-60 minutes at 37°C.[16]
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the background rate. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Expected Outcomes
The results from the primary screening and IC₅₀ determination can be summarized in a table for clear comparison of the synthesized derivatives.
| Compound ID | R-Group (Amide) | FAAH Inhibition at 10 µM (%) | IC₅₀ (µM) |
| Lead-001 | -NH-CH₂CH₃ | 85.2 | 1.2 |
| Lead-002 | -N(CH₃)₂ | 30.5 | > 20 |
| Lead-003 | -NH-benzyl | 92.1 | 0.8 |
| Lead-004 | Tetrazole | 75.6 | 2.5 |
| URB597 | (Reference) | 98.9 | 0.005 |
Part 2: A Versatile Scaffold for Kinase Inhibitor Discovery
Scientific Premise: Building on a Validated Core
The structural core of 1-(4-fluorophenyl)cyclopropanecarboxylic acid is a key component of Cabozantinib, a clinically approved inhibitor of multiple receptor tyrosine kinases (RTKs), including MET and VEGFR2.[17][18] These kinases are critical drivers of tumor growth, angiogenesis, and metastasis.[19][20] The cyclopropane-1,1-dicarboxamide linker in Cabozantinib, derived from a related cyclopropane carboxylic acid, is crucial for its pharmacological profile.[21] This precedent strongly suggests that the 1-(4-fluorophenyl)cyclopropanecarboxylic acid scaffold is "pharmacologically validated" and can serve as a versatile starting point for the design of new kinase inhibitors targeting MET, VEGFR2, or other kinases.[17][22]
Research Objective: Diversification for Novelty and Selectivity
This research aims to leverage the 1-(4-fluorophenyl)cyclopropanecarboxylic acid scaffold to synthesize novel derivatives with potent and selective kinase inhibitory activity. The strategy involves coupling the carboxylic acid to a variety of amine-containing heterocyclic fragments known to interact with the hinge region of kinase active sites.[23][24]
Experimental Workflow: From Scaffold to Selective Inhibitor
A systematic approach is essential for exploring the chemical space around the core scaffold.
Caption: Kinase Inhibitor Discovery Workflow.
This protocol is analogous to Protocol 1, with a focus on heterocyclic amines.
-
Activation: Activate 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1 equivalent) with a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or by converting it to the acyl chloride using thionyl chloride or oxalyl chloride.[21][25]
-
Coupling: Add the selected heterocyclic amine (e.g., 4-aminoquinoline, 2-aminopyridine derivatives) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) if starting from the acyl chloride.
-
Reaction and Work-up: Follow steps 4 and 5 as described in Protocol 1.
-
Purification and Characterization: Purify and characterize the final products as described in steps 6 and 7 of Protocol 1.
Given the promiscuous nature of many kinase inhibitors, broad selectivity profiling is essential.
-
Primary Screening: Screen the synthesized compounds at a single high concentration (e.g., 10 µM) against the primary target kinases (e.g., MET, VEGFR2) using a biochemical assay format like TR-FRET or ADP-Glo.
-
IC₅₀ Determination: For compounds showing significant inhibition (>50%) in the primary screen, perform dose-response experiments to determine their IC₅₀ values.
-
Kinome Profiling: Submit the most potent compounds to a commercial kinome profiling service.[26][27][28][29][30] These services typically offer panels of hundreds of kinases, providing a comprehensive assessment of inhibitor selectivity. Request screening at a fixed concentration (e.g., 1 µM) across the panel.
-
Data Analysis: Analyze the kinome profiling data to identify off-target activities. A selectivity score (e.g., S-score) can be calculated to quantify the selectivity of the inhibitors. This data is critical for identifying potential liabilities and for guiding further lead optimization.[30]
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial for successful drug development.[31][32][33][34][35]
-
Aqueous Solubility: Determine the thermodynamic solubility of the lead compounds using a shake-flask method or a high-throughput method.
-
Membrane Permeability: Assess the permeability of the compounds using a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.[33]
-
Metabolic Stability: Evaluate the stability of the compounds in the presence of liver microsomes (human and rat) to predict their metabolic clearance.[33] The cyclopropyl group is known to often enhance metabolic stability.[5][6][36]
-
Cytotoxicity: Determine the general cytotoxicity of the compounds against a non-cancerous cell line (e.g., HEK293) to assess their therapeutic index.
Data Presentation: Kinase Selectivity and ADME Properties
The data can be effectively summarized to guide lead selection.
Table 1: Kinase Inhibitory Profile
| Compound ID | MET IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Kinases Inhibited >75% at 1 µM |
| KIN-001 | 25 | 40 | MET, VEGFR2, AXL |
| KIN-002 | 150 | 220 | MET, VEGFR2 |
| KIN-003 | 8 | 15 | MET, VEGFR2, FLT3, KIT |
| Cabozantinib | 1.3 | 0.035 | MET, VEGFR2, RET, KIT, etc.[18] |
Table 2: In Vitro ADME-Tox Profile
| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Cytotoxicity (CC₅₀, µM) |
| KIN-001 | 15 | 5.2 | > 60 | > 50 |
| KIN-002 | 55 | 8.1 | > 60 | > 50 |
| KIN-003 | 5 | 2.3 | 45 | 25 |
Conclusion
1-(4-Fluorophenyl)cyclopropanecarboxylic acid represents a high-value starting point for innovative drug discovery programs. Its unique structural features—a rigid cyclopropyl core and a fluorinated phenyl ring—provide a foundation for developing potent and selective modulators of challenging biological targets. The research avenues detailed in this guide, targeting FAAH for non-addictive analgesics and CNS therapies, and leveraging the scaffold for the next generation of kinase inhibitors, are grounded in solid scientific rationale and validated chemical precedent. By employing the systematic workflows and robust experimental protocols outlined herein, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical entity.
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MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development. [Link]
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National Center for Biotechnology Information. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. [Link]
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PubMed. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. [Link]
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MDPI. Design, synthesis and novel anticancer and antifibrosis compounds. [Link]
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National Center for Biotechnology Information. Structure-guided inhibitor design for human FAAH by interspecies active site conversion. [Link]
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Crystal structure of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
An In-depth Technical Guide on the Crystal Structure of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a valuable synthetic intermediate in medicinal chemistry, leveraging the unique conformational and electronic properties of both the cyclopropane ring and the fluorine substituent. A comprehensive understanding of its three-dimensional structure and intermolecular interactions in the solid state is paramount for its effective use in drug design, formulation, and manufacturing. To date, a public-domain crystal structure determination for this compound has not been reported. This technical guide, therefore, serves a dual purpose: first, to consolidate the known information regarding its synthesis and physicochemical properties, and second, to provide a detailed prospective analysis for its crystallographic characterization. We present a robust, field-proven methodology for synthesis, single-crystal growth, and X-ray diffraction analysis. Furthermore, we predict the anticipated molecular conformation and crystal packing motifs, including the canonical hydrogen-bonded carboxylic acid dimer, based on established principles and the crystallographic behavior of analogous structures. This document provides the conceptual and practical framework necessary for researchers to pursue the definitive solid-state characterization of this important building block.
Introduction
The Role of Cyclopropane Rings and Fluorine in Medicinal Chemistry
The cyclopropane ring is far more than a simple cycloalkane; it is a versatile and highly sought-after motif in modern drug discovery. Its rigid, three-dimensional structure allows it to act as a conformationally constrained bioisostere for other common groups like gem-dimethyl or vinyl moieties. This rigidity can lock a molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects. The unique sp2-hybridized character of its C-C bonds allows for electronic interactions with aromatic rings, positioning it as a valuable "non-classical" phenyl ring bioisostere.[1]
Concurrently, the introduction of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry strategy. A fluorine substituent can profoundly modulate a molecule's physicochemical properties by altering its lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity through favorable electrostatic and hydrogen-bonding interactions.
1-(4-Fluorophenyl)cyclopropanecarboxylic Acid: A Key Synthetic Intermediate
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (FPCCA), with the chemical formula C₁₀H₉FO₂, combines these two powerful structural features.[2] It serves as a critical building block for synthesizing more complex molecules where a rigid, fluorinated phenyl scaffold is required. Its carboxylic acid handle provides a versatile point for chemical modification, most commonly for the formation of amide bonds, which are central to the structure of countless pharmaceutical agents.[1]
The Critical Need for Solid-State Structural Analysis in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate are dictated by its crystal structure—the precise arrangement of molecules in three-dimensional space. A definitive crystal structure analysis via Single-Crystal X-ray Diffraction (SCXRD) provides invaluable, unambiguous data on:[3]
-
Molecular Conformation: The exact bond lengths, angles, and torsion angles of the molecule in its low-energy, solid-state form.
-
Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing. This knowledge is critical for understanding and predicting physical properties.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties (e.g., solubility, stability, bioavailability). Identifying and controlling polymorphism is a regulatory and commercial necessity.
Therefore, the determination of FPCCA's crystal structure is not merely an academic exercise but a crucial step in ensuring its reliable and reproducible application in a pharmaceutical development pipeline.
Synthesis and Characterization
Recommended Synthetic Pathway
A reliable and scalable synthesis of 1-phenylcyclopropane carboxylic acid derivatives proceeds via a two-step route starting from the corresponding substituted phenylacetonitrile.[1][4] This method is readily adaptable for FPCCA.
Step 1: Cyclopropanation. The α-alkylation of 4-fluorophenylacetonitrile with 1,2-dibromoethane using a strong base like sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) yields the cyclopropaneacetonitrile intermediate.
Step 2: Hydrolysis. The subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved under strong acidic conditions, typically by heating with concentrated hydrochloric acid.
Caption: Synthetic pathway for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Spectroscopic Characterization
Standard spectroscopic methods would be used to confirm the identity and purity of the synthesized product.
-
¹H NMR: Expected signals would include multiplets for the aromatic protons (AA'BB' system), and characteristic multiplets for the diastereotopic cyclopropane methylene protons.
-
¹³C NMR: Signals for the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane ring, and the aromatic carbons, showing characteristic C-F coupling. The carbonyl carbon signal would also be present.
-
IR Spectroscopy: A broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₀H₉FO₂ would be observed.[2]
Prospective Crystallographic Analysis
As no public crystal structure exists, this section outlines a robust experimental and analytical workflow to determine it, and predicts the most probable structural features.
Proposed Experimental Protocol: Single Crystal Growth
The cornerstone of SCXRD is the availability of high-quality single crystals.[5] Obtaining such crystals from a crude product requires systematic screening.
Methodology:
-
Purification: The synthesized FPCCA powder should first be purified, for example, by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve high chemical purity (>99%).
-
Solvent Screening: A range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, toluene, dichloromethane) and their mixtures with anti-solvents (e.g., hexane, heptane) should be screened. Small-scale (1-2 mL) crystallization trials should be set up in vials.
-
Crystallization Techniques:
-
Slow Evaporation: Saturated or near-saturated solutions are left loosely capped to allow the solvent to evaporate over several days at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is placed in a sealed chamber containing a larger reservoir of an anti-solvent. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) are formed, they are carefully harvested and mounted for diffraction analysis.[6]
Caption: Experimental workflow for single crystal growth of FPCCA.
Proposed Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]
-
Data Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or other algorithms (e.g., SHELXT) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares minimization (e.g., SHELXL) to achieve the best possible fit.[6]
-
Validation and Deposition: The final structure is validated for geometric and crystallographic soundness (e.g., using PLATON) and deposited with the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.
Anticipated Molecular Structure and Conformation
Based on crystal structures of analogous compounds like phenylcyclopropane and 4-cyclopropylacetanilide, the phenyl ring is expected to adopt a "bisecting" conformation relative to the cyclopropane ring.[7][8] In this arrangement, the plane of the phenyl ring is nearly perpendicular to the plane of the cyclopropane ring, bisecting the opposing C-C bond. This conformation minimizes steric hindrance and allows for favorable electronic interactions between the aromatic π-system and the Walsh orbitals of the cyclopropane ring.
Anticipated Crystal Packing and Intermolecular Interactions
The most dominant and predictable intermolecular interaction in the crystal structure of FPCCA will be the formation of a centrosymmetric hydrogen-bonded dimer between two carboxylic acid groups. This is a highly robust and common supramolecular synthon in the solid state of carboxylic acids.[9][10]
This interaction is described by the graph set notation R²₂(8), indicating a ring motif formed by two donor (D) and two acceptor (A) atoms, involving a total of eight atoms.
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Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Introduction: The Strategic Importance of the 1-(4-Fluorophenyl)cyclopropane Moiety
In the landscape of modern medicinal chemistry, the cyclopropane ring is a highly valued structural motif. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. When functionalized with a 4-fluorophenyl group, this scaffold becomes a key building block for several advanced therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl group acts as a rigid, non-polar spacer that can improve potency and oral bioavailability.
A prominent example underscoring the significance of this scaffold is its role as a key intermediate in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor used in the treatment of certain cancers.[1][2] This guide provides detailed, field-proven protocols for the synthesis of common and synthetically useful derivatives—primarily amides and esters—from 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. The methodologies are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate these processes but also to adapt them for novel applications in drug discovery and development.
Core Reagent: 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
All protocols described herein begin with the title compound, a foundational building block for derivatization.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | [3] |
| CAS Number | 773100-29-1 | [3][4][5] |
| Molecular Formula | C₁₀H₉FO₂ | [3][4][5] |
| Molecular Weight | 180.18 g/mol | [3][4] |
| Appearance | White to off-white solid |
Section 1: Synthesis of Amide Derivatives
Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry.[6][7] We present two robust, primary pathways for synthesizing amides from 1-(4-fluorophenyl)cyclopropanecarboxylic acid: activation to an acyl chloride intermediate and direct coupling using modern peptide coupling reagents.
Workflow: Amide Synthesis Pathways
Caption: Overview of primary synthetic routes to amide derivatives.
Protocol 1.1: Amidation via Acyl Chloride Intermediate
This classic two-step, one-pot approach relies on converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This method is cost-effective and highly efficient, particularly for large-scale synthesis.
Part A: Acyl Chloride Formation
-
Principle of Causality: Carboxylic acids are insufficiently electrophilic to react directly with most amines. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride convert the hydroxyl group of the acid into an excellent leaving group, forming a highly electrophilic acyl chloride. The byproducts (SO₂, HCl, or CO, CO₂, HCl) are gaseous and easily removed, driving the reaction to completion.[8][9]
-
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (1.0 eq)
-
Oxalyl chloride (1.2-1.5 eq) OR Thionyl chloride (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, condenser (optional, for reflux)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-fluorophenyl)cyclopropanecarboxylic acid and anhydrous DCM.
-
If using oxalyl chloride, add one drop of DMF. This catalyst forms the Vilsmeier reagent in situ, which is the active species for the conversion.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride dropwise. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LCMS to confirm the formation of the methyl ester.
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent and excess reagent. The resulting 1-(4-fluorophenyl)cyclopropanecarbonyl chloride is a moisture-sensitive oil or low-melting solid.[10]
-
Crucial Insight: For most applications, this crude acyl chloride is of sufficient purity and should be used immediately in the next step without purification to prevent hydrolysis.
-
Part B: Amide Coupling
-
Principle of Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is essential. It neutralizes the HCl byproduct generated during the reaction.[11] Without this base, the HCl would protonate the starting amine, forming an unreactive ammonium salt.
-
Materials:
-
Crude 1-(4-fluorophenyl)cyclopropanecarbonyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (Et₃N) or DIPEA (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the amine and the base (Et₃N or DIPEA) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. This slow addition is critical to control the exothermic nature of the reaction.
-
After addition, allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LCMS until the starting material is consumed.
-
Work-up and Purification: a. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times). c. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. e. The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Protocol 1.2: Direct Amidation with Coupling Reagents
This method avoids the formation of a harsh acyl chloride by activating the carboxylic acid in situ, making it ideal for sensitive substrates. Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are common, often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[12]
-
Principle of Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amine. HOBt can intercept the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions (like N-acylurea formation) and racemization, leading to cleaner reactions and higher yields.[12][13]
-
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.0 eq)
-
EDC hydrochloride (1.1-1.5 eq)
-
HOBt (0.1-1.0 eq)
-
DIPEA or another non-nucleophilic base (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
To a flask, add 1-(4-fluorophenyl)cyclopropanecarboxylic acid, the amine, HOBt, and the solvent (DMF or DCM).
-
Add the base (DIPEA) and stir the mixture for 5-10 minutes at room temperature.
-
Add EDC hydrochloride in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LCMS.
-
Work-up and Purification: a. If using DCM, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine as described in Protocol 1.1. b. If using DMF, dilute the reaction mixture with a large volume of ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.[9] c. Dry the organic layer over Na₂SO₄, filter, and concentrate. d. Purify the crude product by recrystallization or silica gel chromatography.
-
Section 2: Synthesis of Ester Derivatives
Esterification is another fundamental transformation, often used to create prodrugs or modify solubility.[14]
Workflow: Ester Synthesis Protocol
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The Strategic Application of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Value Proposition of a Unique Scaffolding Element
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. Among these, the 1-(4-fluorophenyl)cyclopropane moiety has emerged as a valuable building block, offering a compelling combination of conformational rigidity, metabolic stability, and opportunities for potent and selective target engagement. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in medicinal chemistry campaigns. We will delve into its synthesis, key applications with a focus on kinase inhibitors, and provide detailed protocols for its incorporation into novel molecular architectures and subsequent biological evaluation.
The inherent value of the 1-(4-fluorophenyl)cyclopropane scaffold lies in the synergistic contribution of its two key components:
-
The Cyclopropane Ring: This small, strained carbocycle imparts a significant degree of conformational constraint on the molecule.[1] This rigidity can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for the target protein and improved selectivity against off-targets.[1] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[1]
-
The 4-Fluorophenyl Group: The incorporation of a fluorine atom on the phenyl ring offers several advantages. Fluorine's high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. Moreover, the C-F bond is exceptionally stable, and its introduction can block sites of metabolic oxidation, further enhancing the metabolic stability of the drug candidate.
A prime example of the successful application of this scaffold is in the synthesis of Cabozantinib , a potent multi-tyrosine kinase inhibitor approved for the treatment of various cancers.[2][3] A key intermediate in the synthesis of Cabozantinib is 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a direct derivative of the title compound.[2][4] This underscores the real-world impact and industrial relevance of this chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [5] |
| Molecular Weight | 180.18 g/mol | [5] |
| CAS Number | 773100-29-1 | [6][7] |
| Appearance | Light Yellow Powder | [8] |
| Melting Point | Not reported | |
| Boiling Point | 354.34 °C (Predicted) | [8] |
| LogP (Predicted) | 1.8 | [5] |
| pKa (Predicted) | 4.2 |
Synthetic Protocols
Protocol 1: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid - A Key Intermediate for Cabozantinib
This protocol details the synthesis of a key derivative of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, which is then used in the synthesis of Cabozantinib. This multi-step procedure highlights the practical utility of related starting materials.[1][2][4]
Workflow for the Synthesis of a Key Cabozantinib Intermediate
Caption: Synthesis of a key intermediate for Cabozantinib.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
4-Fluoroaniline
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
-
Ice-water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF.[1]
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.[1]
-
Activation: After stirring for 30 minutes at 0 °C, add thionyl chloride (1.0 eq) dropwise, again ensuring the temperature remains below 10 °C. Allow the reaction to stir for an additional 30 minutes at this temperature.[1]
-
Amine Addition: In a separate flask, prepare a solution of 4-fluoroaniline (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.[1]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M NaOH solution, water, and saturated brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous liquid.[1]
-
Precipitation and Isolation: Add heptane to the viscous liquid to precipitate the product. Collect the solid by filtration and dry to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[1]
Expected Outcome: This procedure typically affords the desired product in good to excellent yield (e.g., up to 93%).[1]
Application in the Synthesis of Bioactive Molecules: Amide Coupling
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is an ideal starting material for the synthesis of a wide array of bioactive molecules, primarily through the formation of amide bonds. The resulting 1-(4-fluorophenyl)cyclopropanecarboxamides are found in a number of compounds with interesting biological activities.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol provides a general and reliable method for the coupling of 1-(4-fluorophenyl)cyclopropanecarboxylic acid with a variety of primary and secondary amines using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
General Amide Coupling Workflow
Caption: General amide coupling using HATU.
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Structure-Activity Relationship (SAR) Insights
The 1-(4-fluorophenyl)cyclopropane moiety can be strategically employed to probe and optimize the SAR of a lead compound. Key considerations include:
-
Conformational Restriction: The rigid cyclopropane ring can lock a flexible ligand into a more bioactive conformation, leading to a significant increase in potency. By comparing the activity of a cyclopropyl-containing analog to its more flexible acyclic counterpart, researchers can gain valuable insights into the optimal binding conformation.
-
Vectorial Projection: The defined geometry of the cyclopropane ring allows for precise positioning of the 4-fluorophenyl group within the binding pocket of a target protein. This can be exploited to engage in specific interactions, such as π-stacking or halogen bonding, that may not be possible with more flexible linkers.
-
Metabolic Stability: As previously mentioned, both the cyclopropane ring and the C-F bond are resistant to metabolic degradation. Incorporating this moiety can be a key strategy to improve the pharmacokinetic profile of a drug candidate by reducing metabolic clearance.
Protocols for Biological Evaluation
Once novel compounds containing the 1-(4-fluorophenyl)cyclopropane scaffold have been synthesized, their biological activity must be assessed. Given the prevalence of this moiety in kinase inhibitors, the following protocols are particularly relevant.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific protein kinase. The specific substrate and kinase concentrations will need to be optimized for each target.
Workflow for a Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
Materials:
-
Purified protein kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or 37 °C) for a predetermined time.
-
Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate formed using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
This assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
1-(4-Fluorophenyl)cyclopropanecarboxylic acid represents a strategically valuable building block for medicinal chemists. Its unique combination of a conformationally rigid cyclopropane ring and a metabolically stable, electronically distinct 4-fluorophenyl group provides a powerful tool for the design of novel therapeutics with improved pharmacological properties. The successful incorporation of this scaffold in the multi-kinase inhibitor Cabozantinib serves as a compelling validation of its utility. By leveraging the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively harness the potential of this versatile building block to accelerate their drug discovery efforts.
References
- Vertex AI Search.
- Technical Disclosure Commons. (2022-11-21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Technical Disclosure Commons. (2022-11-21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
- Chem-Impex. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid.
- PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530.
- Apollo Scientific. 773100-29-1 Cas No. | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
- Amerigo Scientific. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
- PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220.
- PubMed. (2014-08-01). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.
- PubMed. (2010-08-26). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
- Bioactive Compounds in Health and Disease. (2024-10-07).
- PMC - NIH. (2019).
- PubMed. (2025-09-15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- ResearchGate. (2025-08-05). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)
- Frontiers. (2022-02-20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
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PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][4]triazine-based VEGFR-2 kinase inhibitors.
- MDPI. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy.
- MySkinRecipes. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid.
- PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.
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Application Notes & Protocols: 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid as a Strategic Building Block in Modern Drug Discovery
Abstract
The confluence of unique stereoelectronic properties and metabolic stability has rendered the cyclopropane ring an invaluable scaffold in medicinal chemistry.[1][2] When functionalized with pharmacophoric elements like a 4-fluorophenyl group, the resulting building block, 1-(4-fluorophenyl)cyclopropanecarboxylic acid, becomes a powerful tool for developing novel therapeutics. The fluorine atom can enhance binding affinity and block metabolic degradation, while the cyclopropane ring offers a rigid, three-dimensional structure that can precisely orient substituents in a binding pocket.[3] This guide provides an in-depth exploration of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, detailing its synthesis, characterization, and strategic application in pharmaceutical synthesis, with a particular focus on its role in the creation of complex drug molecules through amide bond formation.
The Strategic Advantage of the 1-(4-Fluorophenyl)cyclopropane Moiety
The utility of this building block stems from the synergistic interplay between its two key components: the cyclopropane core and the 4-fluorophenyl substituent.
-
The Cyclopropane Core: A Conformational Anchor The three-membered ring of cyclopropane is highly strained and conformationally rigid. In drug design, this rigidity is a significant asset. It reduces the entropic penalty upon binding to a biological target by locking the molecule into a more defined conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity. Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to more flexible alkyl chains, improving the pharmacokinetic profile of a drug candidate.[1][4]
-
The 4-Fluorophenyl Group: A Tool for Metabolic and Binding Enhancement The introduction of a fluorine atom onto a phenyl ring is a classic strategy in medicinal chemistry. The 4-fluoro substitution serves several purposes:
-
Metabolic Blocking: The para-position of a phenyl ring is often susceptible to oxidative metabolism by cytochrome P450 enzymes. A fluorine atom at this position effectively blocks this metabolic pathway, increasing the drug's half-life.
-
Enhanced Binding: Fluorine is highly electronegative and can participate in favorable electrostatic interactions (e.g., with backbone amides or charged residues) within a protein's active site.
-
Modulation of Physicochemical Properties: Fluorination can alter the pKa and lipophilicity of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
The combination of these features in a single, readily functionalized carboxylic acid makes 1-(4-fluorophenyl)cyclopropanecarboxylic acid a "privileged scaffold" for generating libraries of diverse and potent drug candidates.
Synthesis of the Building Block: 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
A common and efficient method for synthesizing the title compound involves the cyclopropanation of a substituted phenylacetonitrile followed by hydrolysis.
Protocol 1: Two-Step Synthesis from 4-Fluorophenylacetonitrile
This protocol first describes the formation of the cyclopropane ring via reaction with 1,2-dibromoethane, followed by harsh hydrolysis of the nitrile to the desired carboxylic acid.
Step A: Synthesis of 1-(4-fluorophenyl)cyclopropanecarbonitrile
-
Reaction Setup: To a stirred solution of 4-fluorophenylacetonitrile (1.0 equiv.) in a suitable solvent like toluene, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.1 equiv.).
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v, ~5.0 equiv.). The mixture will be biphasic.
-
Cyclopropanation: While stirring vigorously, add 1,2-dibromoethane (1.2 equiv.) dropwise, maintaining the temperature below 40°C.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
Step B: Hydrolysis to 1-(4-fluorophenyl)cyclopropanecarboxylic acid
-
Reaction Setup: Place the crude 1-(4-fluorophenyl)cyclopropanecarbonitrile from the previous step in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add a solution of a strong base, such as 4.0 N Lithium Hydroxide (LiOH) in water.
-
Heating: Heat the suspension to reflux and stir for 15-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold dilute hydrochloric acid (e.g., 1.2 N HCl) to precipitate the carboxylic acid.
-
Purification: Extract the aqueous suspension with several portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the final product, which can be further purified by recrystallization.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the title building block.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [5][6][7] |
| Molecular Weight | 180.18 g/mol | [5][6] |
| CAS Number | 773100-29-1 | [5][6][7][8] |
| Appearance | White to pale yellow solid | [9] |
| Purity | Typically >95% | [7] |
Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Application in Pharmaceutical Synthesis: Amide Coupling Protocols
The carboxylic acid functionality is a versatile handle for elaboration, most commonly through the formation of an amide bond. This reaction is one of the most frequently used in medicinal chemistry.[10] The process requires activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.
Protocol 2: General Amide Coupling using HATU
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered substrates.[11]
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv.)
-
Target amine (1.0-1.2 equiv.)
-
HATU (1.1 equiv.)
-
A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Dissolution: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1-(4-fluorophenyl)cyclopropanecarboxylic acid and the target amine in the anhydrous solvent.
-
Base Addition: Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Activator Addition: Add HATU to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by silica gel column chromatography or recrystallization.
Logical Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Case Study: A Key Intermediate for Cabozantinib
A prominent example showcasing the utility of this chemical family is in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor used to treat certain types of cancer.[12][13] The drug's structure features a cyclopropane-1,1-dicarboxamide core. A key intermediate, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid , is synthesized from cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline.[12][13][14]
This intermediate itself contains the core 4-fluorophenyl and cyclopropane motifs and serves as a carboxylic acid building block for the final amide coupling step.
Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This process involves the selective mono-amidation of a di-acid.
-
Acid Activation: Cyclopropane-1,1-dicarboxylic acid (1.0 equiv.) is dissolved in a solvent like Tetrahydrofuran (THF) and cooled in an ice bath.[14] Thionyl chloride (SOCl₂, ~1.0 equiv.) is added dropwise to form the mono-acyl chloride.[14][15]
-
Amine Addition: A solution of 4-fluoroaniline (~1.0 equiv.) in THF is then added dropwise while maintaining the low temperature.[14][15]
-
Reaction & Work-up: The reaction is stirred for several hours, allowing it to warm to room temperature. It is then diluted with ethyl acetate and washed with aqueous base and brine. The organic layer is dried and concentrated. The product is often precipitated by adding a non-polar solvent like heptane.[14]
This intermediate is then coupled with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline to form Cabozantinib, typically after activation of the remaining carboxylic acid to an acyl chloride using oxalyl chloride or a similar reagent.[15]
Characterization and Quality Control
Confirmation of the identity and purity of 1-(4-fluorophenyl)cyclopropanecarboxylic acid and its derivatives is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the aromatic protons of the fluorophenyl group (typically seen as multiplets around 7.0-7.3 ppm) and the diastereotopic protons of the cyclopropane ring (seen as multiplets at higher field, around 1.2-1.7 ppm).[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass.[9]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Conclusion and Future Outlook
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is more than just a chemical reagent; it is a strategic design element for the modern medicinal chemist. Its inherent rigidity, combined with the metabolic and binding advantages conferred by the fluorine substituent, allows for the rational design of potent and selective drug candidates with improved pharmacokinetic profiles. Its successful incorporation into marketed drugs like Cabozantinib validates its importance.[12][13] As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, three-dimensional building blocks like this will only grow, ensuring its place in the arsenal of tools used to create the next generation of pharmaceuticals.
References
- ChemicalBook. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Supporting Information for "Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid". (n.d.). AWS.
-
PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozantinib.
-
Saeed, A., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
-
Sala, A. D. (2012). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
de Oliveira, B. G., & Tormena, C. F. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Novakov, O., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
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Application Note: A Robust Protocol for the Amidation of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Abstract
Amide bond formation is one of the most critical and frequently performed transformations in pharmaceutical and medicinal chemistry.[1][2] This application note provides a detailed, field-proven protocol for the amidation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, a common structural motif in modern drug candidates. We will explore the rationale behind reagent selection, provide a step-by-step experimental procedure using the common EDC/HOBt coupling system, and offer insights into reaction monitoring, workup, and troubleshooting. The methodologies described herein are designed to be reproducible and scalable for researchers in drug development and organic synthesis.
Introduction: The Significance of Amide Coupling
The amide functional group is a cornerstone of bioactive molecules, most notably as the linking bond in peptides and proteins.[2] Its prevalence in drug discovery stems from its remarkable metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the use of coupling reagents to "activate" the carboxylic acid.[2][3]
Over the years, a vast arsenal of coupling reagents has been developed, each with specific advantages.[1][4] These can be broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU).[4][5][6] The choice of reagent is dictated by factors such as substrate reactivity, desired reaction conditions, and the need to suppress side reactions, particularly racemization in chiral substrates.[2][7]
This guide focuses on a widely adopted and reliable method: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).[1][8] This combination is favored for its efficiency, the water-solubility of its urea byproduct (facilitating purification), and its effectiveness in minimizing racemization.[5][7][9]
Reaction Mechanism and Reagent Rationale
The successful formation of an amide bond using EDC and HOBt proceeds through a well-defined mechanistic pathway. Understanding this pathway is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
The Role of EDC and HOBt
The overall reaction can be visualized as a two-stage process occurring in a single pot:
-
Activation of the Carboxylic Acid: The carbodiimide, EDC, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is the rate-determining step of the overall process.[8][10]
-
Nucleophilic Attack and Amide Formation: The amine can then attack this activated intermediate to form the desired amide.
However, the O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea, a common side product in carbodiimide-mediated couplings.[9] This is where HOBt plays a crucial role. HOBt acts as an activating agent and racemization suppressant by rapidly trapping the O-acylisourea intermediate to form a more stable HOBt-active ester.[7][8][11] This active ester is less prone to side reactions and efficiently acylates the target amine to yield the final product with high fidelity.[7][11]
Mechanistic Diagram
The diagram below illustrates the key steps in the EDC/HOBt mediated amidation.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Experimental Protocol
This protocol outlines a general procedure for the amidation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid with a primary or secondary amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Equivalents | Purpose |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 180.18 | 1.0 | Carboxylic Acid |
| Amine (R'-NH₂) | - | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 191.70 | 1.2 - 1.5 | Coupling Agent |
| HOBt (anhydrous) | 135.12 | 1.2 - 1.5 | Additive/Activating Agent |
| Diisopropylethylamine (DIPEA) or Et₃N | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - | Anhydrous Solvent |
Safety Note: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. EDC and HOBt are potential sensitizers.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the acid in an appropriate volume of anhydrous DCM or DMF (a concentration of 0.1-0.5 M is typical).
-
Reagent Addition: To the stirring solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq) sequentially.
-
Base and Amine Addition: Add the amine (1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as DIPEA or triethylamine (2.5 eq). The base is crucial to neutralize the HCl salt of EDC and the proton generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours. A complete reaction is indicated by the consumption of the limiting starting material (usually the carboxylic acid).
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM or Ethyl Acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove unreacted HOBt and acid, and finally with brine.[12]
-
Each wash helps to remove specific impurities, as outlined in the workflow diagram below.[12]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive coupling reagents (hydrolyzed EDC).2. Insufficient base.3. Low nucleophilicity of the amine.[13] | 1. Use fresh, high-quality EDC·HCl; store it in a desiccator.2. Ensure at least 2 equivalents of base are used.3. Consider a more powerful coupling agent like HATU.[1][14] |
| N-acylurea Formation | The O-acylisourea intermediate is rearranging before being trapped by HOBt or the amine. | Ensure HOBt is added with or before EDC. Running the reaction at 0 °C may also suppress this side reaction.[9] |
| Difficult Purification | Urea byproduct from EDC is not fully removed during workup. | EDC's urea byproduct is water-soluble.[5][9] Ensure thorough aqueous washes. If issues persist, consider using DIC, where the urea byproduct (DIU) can sometimes be filtered off if it precipitates. |
| Epimerization (if chiral) | Racemization of an adjacent chiral center. | HOBt is an excellent racemization suppressant.[7][11] For extremely sensitive substrates, consider using HOAt (with HATU) which is even more effective.[6] |
Conclusion
The EDC/HOBt-mediated coupling is a reliable and versatile method for the synthesis of amides from 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. By understanding the underlying mechanism and following a systematic protocol for reaction execution and workup, researchers can consistently achieve high yields of the desired amide products. This protocol serves as a robust starting point for the synthesis of a wide array of amide derivatives crucial for the advancement of drug discovery programs.
References
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HATU. (2023, December 12). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Vale, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127694. Available from [Link]
-
The Indispensable Role of HOBt in Modern Peptide Synthesis. (n.d.). Proactive Molecular Research. Retrieved January 11, 2026, from [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 11, 2026, from [Link]
-
Selected examples of commonly used amide coupling reagents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Dunne, T. S., et al. (2010). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 75(15), 5193–5202. Available from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Amide Workup. (n.d.). Biofilm Inhibitor Synthesis - Furman University. Retrieved January 11, 2026, from [Link]
-
Amine to Amide (EDC + HOBt) - Examples. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances, 12(31), 20085–20089. Available from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (2017). UCL Discovery. Retrieved January 11, 2026, from [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines. (2010). Organic Syntheses, 87, 288. Available from [Link]
-
The 3-N-phenyl amide of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid as a potential pH-sensitive amine-releasing prodrug. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: Esterification Reactions of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Introduction: The Significance of a Unique Structural Motif
In the landscape of modern drug discovery and development, the 1-(4-fluorophenyl)cyclopropyl moiety has emerged as a privileged structural motif. Esters derived from 1-(4-fluorophenyl)cyclopropanecarboxylic acid are pivotal intermediates and, in some cases, the final active pharmaceutical ingredients (APIs) in a range of therapeutic areas. The unique combination of the rigid, sterically demanding cyclopropane ring and the electron-withdrawing fluorine atom imparts favorable pharmacokinetic and pharmacodynamic properties to molecules.[1][2] These esters often exhibit enhanced metabolic stability and can serve as prodrugs to improve bioavailability.[3]
This guide provides an in-depth exploration of the primary esterification strategies for 1-(4-fluorophenyl)cyclopropanecarboxylic acid, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The inherent steric hindrance of the quaternary carbon on the cyclopropane ring necessitates careful selection of coupling reagents and reaction conditions to achieve optimal yields.
Chemical Principles and Mechanistic Considerations
The direct esterification of a carboxylic acid with an alcohol is often a thermodynamically controlled process that requires activation of the carboxylic acid or the alcohol. For a sterically hindered substrate like 1-(4-fluorophenyl)cyclopropanecarboxylic acid, classical Fischer-Speier esterification, which relies on strong acid catalysis and high temperatures, can be inefficient and lead to side product formation.[4][5][6][7][8] Therefore, milder and more efficient methods are generally preferred.
Steglich Esterification: A Mild and Effective Approach
The Steglich esterification, utilizing a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), is a cornerstone for esterifying sterically demanding carboxylic acids.[4][9][10][11]
Mechanism of Action:
-
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][12]
-
Role of DMAP: DMAP, a potent nucleophile, intercepts the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species, often referred to as the "active ester".[4][12] This step is critical to prevent the intramolecular rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[9][12]
-
Nucleophilic Attack: The alcohol then readily attacks the activated N-acylpyridinium intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst.[4]
-
Byproduct Formation: The reaction stoichiometrically produces N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[4][9]
// Nodes Substrates [label="1-(4-Fluorophenyl)cyclopropanecarboxylic Acid\n+ Alcohol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="DCC + DMAP (cat.)\nin Anhydrous Solvent (e.g., DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at 0 °C to RT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Quench & Filter to\nRemove DCU", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Aqueous Wash &\nSolvent Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Purified Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrates -> Reaction [label="Add Reagents"]; Reagents -> Reaction; Reaction -> Workup [label="Reaction Completion"]; Workup -> Purification; Purification -> Product; } dot Caption: General workflow for Steglich esterification.
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction offers a powerful alternative for ester synthesis, particularly when stereochemical inversion of a chiral alcohol is desired.[13][14][15] This reaction proceeds under mild, neutral conditions and involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][16]
Mechanism of Action:
-
Betaine Formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[13][17]
-
Proton Transfer: The betaine deprotonates the carboxylic acid to form an ion pair.[13]
-
Alkoxyphosphonium Salt Formation: The alcohol attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a key intermediate with a good leaving group.
-
SN2 Displacement: The carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[16][17]
// Nodes Start [label="Carboxylic Acid + Alcohol\n+ PPh3 + DEAD/DIAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Formation of\nBetaine Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Formation of\nAlkoxyphosphonium Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="SN2 Attack by\nCarboxylate Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Inverted Ester Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Triphenylphosphine Oxide\n+ Hydrazide", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; Step3 -> Byproducts [style=dashed]; } dot Caption: Key logical steps of the Mitsunobu reaction.
Experimental Protocols
Protocol 1: Steglich Esterification of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid with a Primary Alcohol
This protocol details a general procedure for the esterification of 1-(4-fluorophenyl)cyclopropanecarboxylic acid with a representative primary alcohol (e.g., ethanol) using DCC and DMAP.
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (to a concentration of 0.1-0.5 M). Stir the solution until all solids have dissolved.[4]
-
Cooling: Cool the flask to 0 °C using an ice-water bath.[4]
-
DCC Addition: While stirring at 0 °C, add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup - Quenching and Filtration: Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[4]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude ester by column chromatography on silica gel, if necessary, to yield the pure product.
Protocol 2: Mitsunobu Esterification of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid with a Secondary Alcohol
This protocol outlines the esterification using the Mitsunobu reaction, which is particularly useful for secondary alcohols where Sₙ2 inversion is desired.
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid
-
Secondary alcohol (e.g., (S)-2-butanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Syringe for slow addition
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.2 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.[13]
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes. An exothermic reaction and color change are typically observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The crude residue will contain the desired ester, triphenylphosphine oxide, and the diisopropyl/diethyl hydrazinedicarboxylate. Purify the product by column chromatography on silica gel. The less polar byproducts will typically elute before the desired ester.
Data Summary and Comparison
| Parameter | Steglich Esterification | Mitsunobu Reaction | Fischer Esterification |
| Substrate Scope | Broad, excellent for sterically hindered acids.[10][12] | Good for primary and secondary alcohols.[17] | Best for primary and simple secondary alcohols.[5] |
| Reaction Conditions | Mild, neutral, 0 °C to room temperature.[9] | Mild, neutral, 0 °C to room temperature.[13] | Harsh, acidic, reflux temperatures.[5][6] |
| Key Reagents | DCC (or EDC), DMAP (catalyst).[9][10] | PPh₃, DEAD or DIAD.[13] | Strong acid catalyst (e.g., H₂SO₄).[5] |
| Byproducts | Insoluble DCU (or water-soluble EDU), easily removed.[4] | PPh₃=O and hydrazide, requires chromatography. | Water, requires removal to drive equilibrium.[6][8] |
| Stereochemistry | Retention at chiral alcohol center. | Inversion at chiral alcohol center.[14][15] | Retention at chiral alcohol center. |
| Yields | Generally good to excellent.[18] | Typically good, can be substrate-dependent. | Variable, often moderate for hindered substrates. |
Troubleshooting and Field-Proven Insights
-
Incomplete Steglich Reactions: If a Steglich esterification stalls, ensure all reagents and solvents are scrupulously anhydrous. Water will consume the DCC and quench the reactive intermediates. The order of addition can also be critical; adding DCC last to the cooled mixture of other components is often optimal.
-
Side Reactions in Steglich Esterification: The formation of the N-acylurea byproduct is a known side reaction that diminishes yield.[9][12] This is often due to a slow reaction with the alcohol. Ensuring an adequate catalytic amount of DMAP is present is crucial to accelerate the desired esterification pathway.[12]
-
Purification Challenges in Mitsunobu Reactions: The removal of triphenylphosphine oxide and the hydrazide byproduct can be challenging. Performing the reaction at the lowest possible temperature can sometimes minimize side product formation. Precipitation of the triphenylphosphine oxide from a nonpolar solvent (e.g., diethyl ether or hexanes) prior to chromatography can simplify purification.
-
Alternative Carbodiimides: For easier workup, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in place of DCC. The resulting urea byproduct is water-soluble and can be removed during the aqueous workup.[19]
Conclusion
The esterification of 1-(4-fluorophenyl)cyclopropanecarboxylic acid is a critical transformation in the synthesis of various high-value compounds. While the steric hindrance of this substrate presents challenges, methods like the Steglich esterification and the Mitsunobu reaction provide reliable and high-yielding pathways to the desired esters. The choice of method will depend on the specific alcohol being used, the desired stereochemical outcome, and the scale of the reaction. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize these important molecular building blocks.
References
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. In Wikipedia. Retrieved January 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved January 7, 2024, from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved January 7, 2024, from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Grokipedia. Retrieved January 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved January 7, 2024, from [Link]
-
Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1736. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. Retrieved January 7, 2024, from [Link]
-
SynArchive. (n.d.). Steglich Esterification. SynArchive. Retrieved January 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. Retrieved January 7, 2024, from [Link]
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. ResearchGate. Retrieved January 7, 2024, from [Link]
-
VNU Journal of Science. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 36(4). [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved January 7, 2024, from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. In Wikipedia. Retrieved January 7, 2024, from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. Retrieved January 7, 2024, from [Link]
-
O'Hagan, D., et al. (2014). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 50(86), 13092-13095. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved January 7, 2024, from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Wikipedia. (n.d.). Cyclopropanecarboxylic acid. In Wikipedia. Retrieved January 7, 2024, from [Link]
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. Retrieved January 7, 2024, from [Link]
- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]
-
ChemRxiv. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
-
ResearchGate. (2025). Synthesis of functionalized cyclopropanes from alkyl pinacol boronates by a radical polar cyclization cascade. ResearchGate. [Link]
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Application Notes and Protocols: 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid in Agrochemical Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of unique structural motifs is paramount. The cyclopropyl group, a strained three-membered carbocycle, has emerged as a privileged scaffold in medicinal and agrochemical design. Its rigid conformation can enforce a specific orientation of pendant functional groups, facilitating optimal interactions with biological targets. Furthermore, the unique electronic nature of the cyclopropane ring can positively influence a molecule's metabolic stability and pharmacokinetic properties.
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a versatile building block that combines the benefits of the cyclopropyl ring with the well-established bioisosteric replacement of a hydrogen atom with fluorine. The fluorophenyl group can enhance binding affinity to target enzymes and improve metabolic stability by blocking potential sites of oxidative metabolism. These attributes make 1-(4-Fluorophenyl)cyclopropanecarboxylic acid a highly attractive starting material for the synthesis of a new generation of high-performance agrochemicals.
This guide provides a comprehensive overview of the application of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in the synthesis of a representative novel fungicide, focusing on the class of succinate dehydrogenase inhibitors (SDHIs). We will delve into the rationale behind the molecular design, provide a detailed synthetic protocol, and discuss the underlying chemical principles and biological mode of action.
Target Class: Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, is a vital enzyme for cellular respiration in fungi.[1][2] Inhibition of SDH disrupts the fungus's energy production, leading to its death. SDHIs are a major class of fungicides with a broad spectrum of activity against many agronomically important pathogens.[1]
The general structure of many SDHI fungicides consists of a "head" group, typically an acid or amide, which interacts with the ubiquinone binding site (Qp-site) of the SDH enzyme, and a "tail" group, often a substituted aromatic or heterocyclic ring, which occupies a hydrophobic pocket. The cyclopropyl ring of our starting material can serve as a rigid linker between these two key pharmacophoric elements, while the 4-fluorophenyl group contributes to the hydrophobic interactions in the tail region.
Application Example: Synthesis of a Novel Phenylcyclopropane Carboxamide Fungicide
In this section, we will detail the synthesis of a novel potential fungicide, N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, as a representative example of the utility of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. The selection of the 2-chloro-6-methylaniline as the coupling partner is based on structure-activity relationship (SAR) studies of known SDHIs, where ortho-substituted anilines have shown potent fungicidal activity.
Synthetic Workflow
The synthesis proceeds in two key steps: the activation of the carboxylic acid and the subsequent amidation reaction.
Caption: Synthetic workflow for the preparation of the target fungicide.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich | 98% |
| Thionyl chloride (SOCl₂) | Acros Organics | 99.5% |
| Toluene | Fisher Scientific | Anhydrous, 99.8% |
| 2-Chloro-6-methylaniline | Alfa Aesar | 99% |
| Triethylamine (Et₃N) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |
| Diethyl ether | VWR | Anhydrous |
| Hexanes | VWR | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | LabChem | |
| Brine (saturated aqueous NaCl) | LabChem | |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific |
Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (5.0 g, 27.7 mmol) and anhydrous toluene (40 mL).
-
Reagent Addition: Slowly add thionyl chloride (3.2 mL, 44.4 mmol, 1.6 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 1-(4-fluorophenyl)cyclopropanecarbonyl chloride is a yellow oil and is used in the next step without further purification.
Causality Note: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which are easily removed. Toluene is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the reaction.
Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
-
Reaction Setup: In a separate 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline (4.3 g, 30.5 mmol, 1.1 eq) and triethylamine (5.8 mL, 41.6 mmol, 1.5 eq) in anhydrous dichloromethane (80 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude 1-(4-fluorophenyl)cyclopropanecarbonyl chloride from the previous step in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled aniline solution over 20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a mixture of diethyl ether and hexanes to afford the final product as a white solid.
Causality Note: The amidation reaction is a nucleophilic acyl substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane is a suitable solvent as it is inert and dissolves both reactants. The aqueous work-up is necessary to remove the triethylamine hydrochloride salt and any unreacted starting materials. Recrystallization is an effective method for purifying the solid product.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: White crystalline solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 4H), 7.15-7.05 (m, 3H), 2.20 (s, 3H), 1.70-1.65 (m, 2H), 1.25-1.20 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.5, 162.0 (d, J = 245.5 Hz), 138.2, 135.5, 131.0 (d, J = 8.0 Hz), 129.8, 128.5, 127.3, 115.5 (d, J = 21.3 Hz), 35.8, 21.0, 16.5.
-
HRMS (ESI): Calculated for C₁₇H₁₅ClFNO [M+H]⁺: 304.0899; Found: 304.0901.
Mechanism of Action and Biological Relevance
The synthesized N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is designed to act as a succinate dehydrogenase inhibitor. The proposed binding mode is illustrated below.
Caption: Proposed binding mode of the fungicide in the SDH enzyme active site.
The amide group is crucial for forming hydrogen bonds with key amino acid residues, such as histidine, in the Qp-site. The 4-fluorophenyl and 2-chloro-6-methylphenyl groups are positioned to engage in hydrophobic and π-π stacking interactions within the enzyme's binding pocket, effectively blocking the substrate from accessing the active site. The rigid cyclopropyl linker ensures the correct spatial arrangement of these interacting moieties for optimal binding affinity.
Conclusion and Future Perspectives
1-(4-Fluorophenyl)cyclopropanecarboxylic acid serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The example provided demonstrates a straightforward and efficient route to a potential succinate dehydrogenase inhibitor fungicide. The principles and protocols outlined in this guide can be adapted by researchers and scientists to explore a wide range of analogs by varying the aniline coupling partner, thereby enabling the generation of compound libraries for high-throughput screening and the discovery of new, effective crop protection agents. The inherent properties of the fluorophenyl and cyclopropyl groups make this an attractive scaffold for further investigation in the ongoing effort to develop the next generation of sustainable and effective agrochemicals.
References
-
A series of novel dicyano-contained cyclopropanecarboxamide derivatives were designed and synthesized using fungicides containing cyano or cyclopropyl as leading structures. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone Derivatives as Potent Antifungal Agents. (2017). Journal of Chemical and Pharmaceutical Research, 9(1), 11-16. Retrieved January 11, 2026, from [Link]
-
Study On Synthesis And Fungicidal Activity Of A Novel Cyclopropylpyrimidine Formamides. (2024, June 13). Global Thesis. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS OF NEW FUNGICIDES ON THE BASE OF CYCLOPROPANE CARBOXYLIC ACIDS AND TESTING THEIR ACTIVITIES. (2010, April). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use. (n.d.). Google Patents.
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
24 SDH-Inhibitors: History, Biological Performance and Molecular Mode of Action. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. (2025, August 1). PubMed. Retrieved January 11, 2026, from [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 17). MDPI. Retrieved January 11, 2026, from [Link]
Sources
Application Notes & Protocols: The Utility of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid as a Key Intermediate for Potent Enzyme Inhibitors
Introduction: The Strategic Importance of the Cyclopropylamine Scaffold
In the landscape of modern medicinal chemistry, the cyclopropylamine motif stands out as a privileged scaffold, particularly for the design of mechanism-based enzyme inhibitors.[1][2] Its unique combination of ring strain and electronic properties allows it to serve as an effective mimic of endogenous substrates, leading to potent and often irreversible inhibition of target enzymes.[1][2] This guide focuses on 1-(4-Fluorophenyl)cyclopropanecarboxylic acid , a versatile chemical intermediate that serves as a critical starting point for synthesizing a class of powerful enzyme inhibitors targeting Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases.
A primary enzyme class of therapeutic interest is Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[3][4][5] LSD1 plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression.[3][6] Its overexpression is implicated in the progression of numerous cancers, including acute myeloid leukemia (AML) and castration-resistant prostate cancer, making it a high-value target for oncological drug development.[7][8][9] Inhibitors derived from 1-(4-Fluorophenyl)cyclopropanecarboxylic acid function similarly to the well-known inhibitor tranylcypromine, forming a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.[7][10]
This document provides a comprehensive overview of the chemical properties, synthesis, and application of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, complete with detailed protocols for its conversion into a potent LSD1 inhibitor and subsequent biochemical characterization.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and handling requirements is fundamental to successful and safe laboratory execution.
Properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | [11] |
| CAS Number | 773100-29-1 | [11][12][13] |
| Molecular Formula | C₁₀H₉FO₂ | [11][13] |
| Molecular Weight | 180.17 g/mol | [11] |
| Appearance | White to pale yellow solid/powder | [14][15] |
| Purity | Typically ≥95-99% | [12][13] |
Safety and Handling
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[11][12]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[11][12]
-
Serious Eye Damage/Irritation (Category 2A/1): H319/H318 - Causes serious eye irritation/damage.[11][12]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[11][12]
Recommended Safety Protocols:
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side-shields or goggles, and chemical-resistant gloves (e.g., nitrile).[17]
-
Handling: Avoid dust formation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[14]
-
Protocol 1: Synthesis of the Intermediate
The following protocol outlines a general and effective method for the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, adapted from established procedures for similar derivatives.[15] The strategy involves the α-alkylation of a substituted phenylacetonitrile using 1,2-dibromoethane, followed by harsh acidic hydrolysis to convert the nitrile group to a carboxylic acid.
Workflow for Synthesis of the Intermediate
Caption: Synthetic workflow for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Detailed Synthesis Protocol
Materials:
-
4-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add 4-fluorophenylacetonitrile (1.0 eq), toluene, and a catalytic amount of TBAB (e.g., 0.05 eq).
-
Prepare a concentrated aqueous solution of NaOH (e.g., 50% w/v).
-
While stirring vigorously, slowly add the NaOH solution to the reaction mixture.
-
Slowly add 1,2-dibromoethane (1.2-1.5 eq) dropwise. The reaction is often exothermic.
-
Heat the mixture to 60-70 °C and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature. Add water and separate the organic layer.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude nitrile product. Purification can be achieved via vacuum distillation or column chromatography if necessary.
Part B: Hydrolysis to 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
-
Place the crude 1-(4-fluorophenyl)cyclopropanecarbonitrile in a heavy-walled, reflux-compatible flask.
-
Add an excess of concentrated HCl.
-
Heat the mixture to reflux (typically >100 °C) and maintain for 12-24 hours. The progress can be monitored by the cessation of ammonia evolution or by TLC analysis of quenched aliquots.
-
Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate.
-
Collect the solid by filtration. If no solid forms, extract the acidic solution with ethyl acetate.
-
Wash the collected solid (or the organic extract) with cold water, then brine.
-
Dry the organic extract over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, 1-(4-fluorophenyl)cyclopropanecarboxylic acid. Recrystallization (e.g., from a toluene/heptane mixture) can be performed for further purification.
Application: From Intermediate to Potent LSD1 Inhibitor
The conversion of the carboxylic acid to a primary amine is the pivotal step in creating an active LSD1 inhibitor. This is commonly achieved via a Curtius Rearrangement , which proceeds through an acyl azide intermediate. The resulting primary amine is the pharmacophore that interacts with the FAD cofactor in the LSD1 active site.
Mechanism of LSD1 Inhibition
Caption: Mechanism of irreversible LSD1 inhibition by a cyclopropylamine derivative.[1]
Protocol 2: Synthesis of 1-(4-Fluorophenyl)cyclopropan-1-amine
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Tert-butanol (t-BuOH)
-
Dioxane or Toluene (anhydrous)
-
Hydrochloric acid (HCl)
Procedure:
Part A: Curtius Rearrangement to Boc-Protected Amine
-
In a flask under an inert atmosphere (N₂ or Argon), dissolve 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent like toluene.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases, forming the acyl chloride.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to a biphasic system with toluene. Cool to 0 °C.
-
Slowly add the acyl chloride solution to the sodium azide solution, stirring vigorously while maintaining the temperature at 0 °C. After addition, allow it to stir for another 1-2 hours.
-
Carefully separate the organic layer containing the acyl azide. Caution: Acyl azides can be explosive and should be handled with extreme care, behind a blast shield, and not isolated.
-
Add anhydrous tert-butanol (t-BuOH, >3 eq) to the organic solution and heat gently to reflux (around 80-100 °C). The acyl azide will rearrange to an isocyanate, which is then trapped by t-BuOH to form the stable Boc-protected amine.
-
Stir at reflux until the reaction is complete (monitor by IR for disappearance of the azide peak at ~2130 cm⁻¹).
-
Cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude Boc-protected amine, which can be purified by column chromatography.
Part B: Deprotection to the Primary Amine Hydrochloride Salt
-
Dissolve the purified Boc-protected amine in a suitable solvent like dioxane or diethyl ether.
-
Add an excess of a saturated solution of HCl in the chosen solvent (or bubble HCl gas through the solution).
-
Stir at room temperature for several hours. A precipitate of the amine hydrochloride salt should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-(4-fluorophenyl)cyclopropan-1-amine hydrochloride.
Biochemical Characterization of the Synthesized Inhibitor
Once synthesized, the inhibitor's potency and selectivity must be determined through biochemical assays.
Protocol 3: LSD1 Inhibition Assay (HRP-Coupled Method)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.[3][18]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Synthesized inhibitor and control inhibitors (e.g., Tranylcypromine)
-
384-well microplate (black, flat-bottom)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO, then dilute further into the assay buffer.
-
In the wells of the microplate, add the LSD1 enzyme (final concentration typically in the nM range, e.g., 20-40 nM).[3]
-
Add the serially diluted inhibitor to the wells. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately place the plate in a plate reader and measure the increase in fluorescence (e.g., Ex/Em = 540/590 nm) over time (e.g., 30-60 minutes) at 37 °C.[19]
-
Calculate the reaction rates (slope of the fluorescence vs. time plot).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Selectivity Profiling
To be a viable drug candidate, an inhibitor should be selective for its target. The activity of the synthesized compound should be tested against related FAD-dependent enzymes.
-
LSD2 (KDM1B): A similar HRP-coupled assay can be performed using recombinant LSD2 enzyme to assess selectivity against the closest homolog.[3]
-
Monoamine Oxidase A/B (MAO-A/B): Commercially available kits or established protocols (e.g., kynuramine assay) can be used to determine IC₅₀ values against MAOs, which are common off-targets for this class of inhibitors.[3]
Example Data Presentation:
| Compound | LSD1 IC₅₀ (nM) | LSD2 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Synthesized Inhibitor | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Tranylcypromine (TCP) | ~5600[3] | >100[3] | Literature Value | Literature Value |
| GSK-LSD1 (Control) | ~7.6[3] | >100[3] | >100[3] | >100[3] |
Analytical Characterization
Throughout the synthetic process, standard analytical techniques are essential for verifying the identity, structure, and purity of all intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and check for the presence of impurities. The characteristic peaks for the cyclopropyl and fluorophenyl groups should be identifiable.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compounds.[15]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to determine the purity of the final compound and can be developed into a quantitative method.[20][21]
Conclusion
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a highly valuable and strategically important intermediate in the field of drug discovery. Its straightforward synthesis and versatile chemistry allow for its incorporation into molecules designed to target critical enzymes like LSD1. The protocols detailed herein provide a robust framework for researchers to synthesize and evaluate novel inhibitors based on this scaffold. Future work can build upon this foundation by introducing further substitutions on the phenyl ring to enhance potency and selectivity, thereby paving the way for the next generation of epigenetic therapies.[10]
References
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Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers (Basel). Retrieved from [Link]
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Gooden, D. M., & Mejia, M. (2016). LSD1 Histone Demethylase Assays and Inhibition. In Epigenetics Methods. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Biochemical characterization of LSD1 inhibitors. Dose−response curves.... Retrieved from [Link]
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Capot Chemical. (2022). MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
Engel, M. E., et al. (2018). LSD1 inhibition assay. Bio-protocol. Retrieved from [Link]
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ChemRxiv. (2020). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. Retrieved from [Link]
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Reddy, T. S., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
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Senger, J., et al. (2021). Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia. ChemMedChem. Retrieved from [Link]
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ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. Reagents and.... Retrieved from [Link]
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Mita, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Journal of Medicinal Chemistry. Retrieved from [Link]
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Zheng, Y., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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Mikaelyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Retrieved from [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
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Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Retrieved from [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
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Chen, Y., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Retrieved from [Link]
-
Han, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Tranylcypromine based LSD1 inhibitor: Summary and Prospective. Retrieved from [Link]
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Sehrawat, A., et al. (2018). LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer. Molecular Cancer Research. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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Lämmerhofer, M., & Lindner, W. (2002). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]
-
Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Retrieved from [Link]
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Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Abstract
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a critical structural motif and key building block in the synthesis of various pharmaceutical agents. Its rigid cyclopropane core and fluorinated phenyl group impart unique conformational constraints and metabolic stability to drug candidates. This application note provides a detailed, scalable, and field-proven experimental procedure for the synthesis of this valuable intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations, ensuring both scientific integrity and practical applicability for researchers in process chemistry and drug development. The protocol leverages a phase-transfer catalyzed (PTC) cyclopropanation followed by in-situ hydrolysis, a method chosen for its efficiency, safety profile, and amenability to large-scale production.
Strategic Approach: Rationale for the Selected Synthetic Route
Several methods exist for the formation of cyclopropane rings, including the Simmons-Smith reaction and Kulinkovich cyclopropanation.[1][2][3][4] However, for the specific synthesis of 1-arylcyclopropanecarboxylic acids on a larger scale, these methods present challenges such as the cost of reagents (diiodomethane), the handling of pyrophoric materials (diethylzinc), or the generation of stoichiometric metal waste (titanium).[5][6]
Our selected strategy employs a Phase-Transfer Catalyzed (PTC) reaction, starting from the readily available 4-fluorophenylacetonitrile. This approach offers several distinct advantages for scale-up:
-
Operational Simplicity: The reaction utilizes a biphasic system (aqueous and organic), which simplifies handling and temperature control.[7]
-
Enhanced Reactivity: The phase-transfer catalyst shuttles the reacting anion from the aqueous phase to the organic phase, dramatically increasing the reaction rate and allowing for the use of inexpensive inorganic bases like sodium hydroxide.[8]
-
Scalability and Safety: PTC methods are well-established in industrial chemistry for their robustness and safety, avoiding hazardous reagents like diazomethane.[1][7] The reaction proceeds through a Michael-Initiated Ring Closure (MIRC) mechanism after the initial alkylation.
-
Telescoped Process: The intermediate cyclopropylnitrile is not isolated. Instead, it undergoes direct in-situ hydrolysis to the desired carboxylic acid, improving process efficiency and reducing manual handling operations.
Overall Reaction Scheme
The synthesis is a two-step, one-pot process starting from 4-fluorophenylacetonitrile and 1,2-dibromoethane.
Caption: Reaction scheme for the one-pot synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 4-Fluorophenylacetonitrile | ≥98% | Sigma-Aldrich | 326-62-5 |
| 1,2-Dibromoethane | ≥99% | Sigma-Aldrich | 106-93-4 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | 1310-73-2 |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | TCI Chemicals | 1643-19-2 |
| Toluene | ACS Grade | VWR | 108-88-3 |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | 7647-01-0 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Sodium Sulfate (Anhydrous) | Granular | VWR | 7757-82-6 |
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Reflux condenser with gas outlet to a scrubber
-
Temperature probe and controller
-
Heating mantle
-
Addition funnel (500 mL)
-
Large separatory funnel (4 L)
-
Büchner funnel and filtration flask
-
Vacuum oven
Safety & Hazard Overview
-
Sodium Hydroxide (50% aq.): Highly corrosive. Causes severe skin burns and eye damage. The dissolution of NaOH pellets in water is highly exothermic. Always add NaOH to water, never the other way around.
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Toluene & Ethyl Acetate: Flammable liquids. Ensure no ignition sources are present.
-
Hydrochloric Acid: Corrosive. Causes severe burns. Releases noxious fumes.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
1. Preparation of 50% (w/w) NaOH Solution:
-
CAUTION: Highly exothermic. In a suitable beaker placed in an ice-water bath, carefully and slowly add 250 g of sodium hydroxide pellets to 250 mL of deionized water with continuous stirring until fully dissolved. Allow the solution to cool to room temperature.
2. Reaction Setup and Cyclopropanation:
-
Equip the 2 L three-neck flask with the mechanical stirrer, reflux condenser, and temperature probe.
-
Charge the flask with 4-fluorophenylacetonitrile (100 g, 0.74 mol), tetrabutylammonium bromide (TBAB, 23.8 g, 0.074 mol, 10 mol%), and toluene (500 mL).
-
Begin vigorous stirring (300-400 RPM) to ensure good mixing between the phases.
-
Slowly add the prepared 50% NaOH solution (500 g) to the flask. The mixture will become thick.
-
Heat the mixture to 40-50°C.
-
Fill the addition funnel with 1,2-dibromoethane (152 g, 0.81 mol, 1.1 eq) and add it dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 60°C. An exotherm will be observed.
3. In-situ Hydrolysis:
-
After the addition is complete, slowly heat the reaction mixture to a gentle reflux (internal temperature of approximately 95-100°C).
-
Maintain the reflux for 8-12 hours. During this time, ammonia gas will be evolved from the hydrolysis of the nitrile. Ensure the condenser outlet is connected to an acid scrubber.
-
Monitor the reaction progress by TLC or HPLC until the starting material and nitrile intermediate are consumed.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the entire mixture to the 4 L separatory funnel. Add 1 L of deionized water and 500 mL of toluene. Shake well and allow the layers to separate.
-
Drain the lower aqueous layer into a large beaker (4 L) suitable for acidification and place it in an ice bath. Discard the organic layer.
-
With vigorous stirring, slowly and carefully acidify the cold aqueous layer by adding concentrated hydrochloric acid. The product will precipitate as a white solid. Continue adding acid until the pH is ~1-2.
-
Stir the resulting slurry in the ice bath for 1 hour to ensure complete precipitation.
5. Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral (pH ~7).
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
The product is typically obtained as a white to off-white solid with high purity (>98%). For exceptionally high purity, recrystallization from a toluene/heptane mixture can be performed.
Expected Results & Data
| Parameter | Expected Value |
| Reagents | |
| 4-Fluorophenylacetonitrile | 100 g (0.74 mol) |
| 1,2-Dibromoethane | 152 g (0.81 mol) |
| Sodium Hydroxide | 250 g (6.25 mol) |
| TBAB | 23.8 g (0.074 mol) |
| Yield & Purity | |
| Theoretical Yield | 133.3 g |
| Expected Yield | 105 - 118 g (79-89%) |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-142 °C |
| Molecular Weight | 180.18 g/mol [9] |
Trustworthiness: A Self-Validating System
To ensure reproducibility and success, the following critical process parameters (CPPs) and in-process controls (IPCs) must be considered:
-
Stirring Rate: Vigorous agitation is essential for effective phase-transfer catalysis. A slow stirring rate will result in poor mixing and a significantly longer or incomplete reaction.
-
Temperature Control: The initial addition of 1,2-dibromoethane is exothermic. Maintaining the temperature below 60°C prevents potential side reactions. The subsequent hydrolysis step requires a consistent reflux temperature to proceed at a reasonable rate.
-
pH during Work-up: The final pH after acidification is critical. A pH that is too high (>2) will result in incomplete precipitation of the carboxylic acid, as it will remain in the aqueous phase as its carboxylate salt, leading to significant yield loss.
-
Washing: Thoroughly washing the filtered product with water is crucial to remove inorganic salts (NaBr, excess HCl) and any residual NaOH, which could affect downstream reactions.
By carefully controlling these parameters and using the described analytical checks, this protocol provides a reliable and self-validating method for the scaled-up production of high-purity 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.[10]
References
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.National Institutes of Health (NIH).
- Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.Chemical Communications.
- Development of Phase Transfer Catalysed Cyclopropanation and Related Processes.Thesis HAL.
- Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow.Organic Process Research & Development, ACS Publications.
- Phase-Transfer Catalysis.ElectronicsAndBooks.
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.Sigma-Aldrich.
- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis.ChemicalBook.
- A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.ACS Publications.
- Scale-up experiment under intensified conditions.ResearchGate.
- Simmons-Smith Cyclopropanation Reaction.TCI EUROPE N.V..
- Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column.ResearchGate.
- Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction.SciSpace.
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- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2.PubChem.
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- Phase Transfer Catalysis(Mechanism and Applications).YouTube.
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.Achmem.
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- An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction.PubMed.
- Synthesis of cyclopropanes.Organic Chemistry Portal.
- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.National Institutes of Health (NIH).
- General procedures for the purification of Carboxylic acids.Chempedia - LookChem.
- Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid.Amazon Web Services (AWS).
- cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID.Organic Syntheses Procedure.
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Application Notes and Protocols for the Evaluation of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid as a Novel Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers interested in investigating the anti-inflammatory potential of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (FPCCA). This document outlines the scientific rationale for its use, its proposed mechanism of action, and detailed protocols for its evaluation in established in vitro and in vivo models of inflammation.
Introduction: A Novel Approach to Inflammation Therapy
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant challenge in modern medicine.
A promising therapeutic strategy involves the inhibition of soluble epoxide hydrolase (sEH).[3][4][5] This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of protective EETs are increased, leading to a reduction in inflammation and pain.[3][4]
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (FPCCA) is a small molecule that has garnered interest as a potential sEH inhibitor due to its structural characteristics. While extensive research on FPCCA's direct anti-inflammatory effects is ongoing, its chemical scaffold is relevant to the design of potent sEH inhibitors.[3] These application notes will guide researchers in exploring the therapeutic potential of FPCCA as a novel anti-inflammatory agent.
Physicochemical Properties and Safety Data
A thorough understanding of the test compound's properties is essential for experimental design and safety.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [6] |
| Molecular Weight | 180.18 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥99% | [7] |
Safety and Handling:
FPCCA should be handled with care in a laboratory setting. Based on available safety data for this compound and similar chemical structures, the following precautions are recommended:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[6][7]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Handle in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed, call a poison center or doctor if you feel unwell.[7]
-
Proposed Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
The primary hypothesis for the anti-inflammatory activity of FPCCA is its ability to inhibit soluble epoxide hydrolase (sEH). The following diagram illustrates the proposed mechanism:
Caption: Proposed mechanism of FPCCA's anti-inflammatory action via sEH inhibition.
By inhibiting sEH, FPCCA is expected to increase the bioavailability of anti-inflammatory EETs, thereby shifting the balance away from the pro-inflammatory DHETs and reducing the overall inflammatory response.
Experimental Protocols
The following protocols are designed to evaluate the anti-inflammatory properties of FPCCA in a stepwise manner, from initial in vitro screening to in vivo efficacy studies.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
Objective: To determine the effect of FPCCA on the inflammatory response of macrophages stimulated with lipopolysaccharide (LPS).
Rationale: Macrophages are key immune cells that, when activated by stimuli like LPS (a component of Gram-negative bacteria), produce a range of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9][10] This assay allows for the direct assessment of a compound's ability to suppress these inflammatory markers.
Experimental Workflow:
Caption: Workflow for the in vitro evaluation of FPCCA's anti-inflammatory effects.
Detailed Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of FPCCA in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare serial dilutions of FPCCA in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and pre-treat them with various concentrations of FPCCA for 1 hour. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., dexamethasone).
-
-
LPS Stimulation:
-
Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plates and carefully collect the supernatant for analysis.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay:
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine ELISA:
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[11] Follow the manufacturer's protocol for the assay.
-
-
Expected Results: A dose-dependent decrease in the production of NO, TNF-α, and IL-6 in FPCCA-treated cells compared to the LPS-only treated group would indicate in vitro anti-inflammatory activity.
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
Objective: To assess the efficacy of FPCCA in a well-established animal model of acute inflammation.
Rationale: The carrageenan-induced paw edema model is a widely used and reliable method for screening potential anti-inflammatory drugs.[12][13] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, which can be quantified over time.
Experimental Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals:
-
Use male Wistar rats (180-220 g).
-
House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Fast the animals overnight with free access to water.
-
Group the animals (n=6 per group) and administer FPCCA orally or intraperitoneally at various doses.
-
Include a vehicle control group (e.g., 0.5% carboxymethyl cellulose) and a positive control group (e.g., indomethacin, 10 mg/kg).
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[12]
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of paw edema at each time point using the following formula:
-
% Edema = [(Vt - V₀) / V₀] * 100
-
Where Vt is the paw volume at time t and V₀ is the baseline paw volume.
-
-
Calculate the percentage of inhibition of edema for each treatment group relative to the vehicle control group using the formula:
-
% Inhibition = [1 - (% Edema of treated group / % Edema of control group)] * 100
-
-
Expected Results: A significant and dose-dependent reduction in paw edema in the FPCCA-treated groups compared to the vehicle control group will indicate in vivo anti-inflammatory efficacy.
Conclusion
These application notes provide a framework for the systematic evaluation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid as a potential anti-inflammatory agent. The proposed mechanism of sEH inhibition offers a compelling rationale for its investigation. By following the detailed in vitro and in vivo protocols outlined in this guide, researchers can generate robust data to assess the therapeutic potential of FPCCA and contribute to the development of novel anti-inflammatory therapies.
References
-
Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. (Source: PubMed Central) [Link]
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220. (Source: PubChem) [Link]
-
Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. (Source: PubMed) [Link]
-
Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (Source: ResearchGate) [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (Source: PubMed Central) [Link]
-
Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson's Disease: A New Therapeutic Strategy. (Source: MDPI) [Link]
-
Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyopathy. (Source: PubMed) [Link]
-
reduces inflammatory pain: Topics by Science.gov. (Source: Science.gov) [Link]
-
Organic Small Molecules in Pain-Management. (Source: Encyclopedia MDPI) [Link]
-
Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. (Source: PubMed) [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (Source: MDPI) [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (Source: MDPI) [Link]
-
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (Source: MDPI) [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (Source: PubMed Central) [Link]
-
Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. (Source: Frontiers) [Link]
-
Soluble Epoxide Hydrolase Deficiency or Inhibition Attenuates MPTP-Induced Parkinsonism. (Source: PubMed) [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (Source: NIH) [Link]
-
Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. (Source: AntBio) [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (Source: PubMed Central) [Link]
-
Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. (Source: PubMed) [Link]
-
Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. (Source: Frontiers) [Link]
-
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (Source: OUCI) [Link]
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Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)-Ketoprofen In Vivo. (Source: ResearchGate) [Link]
-
In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. (Source: PubMed Central) [Link]
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Application Note: Chiral Separation of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid Enantiomers
<
Abstract
This application note presents a detailed protocol for the enantioselective separation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). This compound is a crucial chiral building block in the synthesis of various pharmaceutical agents, and the control of its stereochemistry is paramount for ensuring the safety and efficacy of the final drug product.[1] This guide provides a comprehensive methodology, including column selection, mobile phase optimization, and a step-by-step protocol. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.
Introduction: The Significance of Chiral Purity
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of a number of pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs).[2] The presence of a stereogenic center in this molecule means it exists as a pair of enantiomers – non-superimposable mirror images. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer (the eutomer) providing the desired therapeutic effect, while the other (the distomer) may be inactive or even cause undesirable side effects.[1]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that necessitate the characterization and control of the stereochemistry of chiral drugs.[1] This underscores the critical need for robust and reliable analytical methods for the chiral separation of intermediates like 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for this purpose, offering high-resolution separation and accurate quantification of enantiomers.[3][4]
The Science of Chiral Recognition on Polysaccharide-Based CSPs
The successful chiral separation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid relies on the principle of forming transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used for a broad range of chiral compounds.[6][7][8][9][10]
The chiral recognition mechanism on these phases is a complex interplay of various intermolecular interactions, including:
-
Hydrogen Bonding: The carboxylic acid moiety of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The fluorophenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector.[5]
-
Steric Interactions: The three-dimensional structure of the chiral grooves in the polysaccharide polymer creates a steric environment that preferentially accommodates one enantiomer over the other.[10]
-
Dipole-Dipole Interactions: The polar groups on both the analyte and the CSP contribute to dipole-dipole interactions that influence the stability of the transient diastereomeric complexes.[5]
The combination and strength of these interactions differ for each enantiomer, leading to different retention times on the column and, thus, their separation.
Experimental Workflow and Protocol
The following sections detail the recommended workflow and a step-by-step protocol for the chiral separation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV detector |
| Chiral Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Solvents | HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH) |
| Additive | Trifluoroacetic acid (TFA) |
| Analyte | Racemic 1-(4-Fluorophenyl)cyclopropanecarboxylic acid |
| Sample Diluent | Mobile phase |
Experimental Workflow Diagram
Caption: High-level workflow for the chiral HPLC analysis.
Step-by-Step Protocol
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the desired ratio of n-hexane and the alcohol modifier (IPA or EtOH). For acidic compounds like the target analyte, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial.[11] TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and improved resolution. A typical starting mobile phase composition is n-Hexane/IPA/TFA (90:10:0.1, v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
2. Sample Preparation:
-
Accurately weigh and dissolve the racemic 1-(4-Fluorophenyl)cyclopropanecarboxylic acid standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
3. HPLC System Setup and Equilibration:
-
Install the polysaccharide-based chiral column in the column oven.
-
Set the column temperature (e.g., 25 °C). Temperature can influence the separation, and maintaining a constant temperature is essential for reproducible results.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength. Based on the chromophore of the analyte (the fluorophenyl group), a wavelength of around 220 nm is a suitable starting point.
-
Equilibrate the column by pumping the mobile phase through it for at least 30 minutes or until a stable baseline is achieved.
4. Injection and Data Acquisition:
-
Inject a suitable volume of the prepared sample (e.g., 10 µL) onto the column.
-
Start the data acquisition and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
5. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution factor (Rs) to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.
-
Determine the enantiomeric excess (% ee) if analyzing a non-racemic sample.
Method Development and Optimization
The key to a successful chiral separation is the systematic optimization of the chromatographic conditions.
Chiral Stationary Phase Selection
Polysaccharide-based CSPs are the recommended starting point for this analyte.[6][7][8][9] Columns with cellulose or amylose backbones derivatized with phenylcarbamates have demonstrated broad applicability for a wide range of chiral compounds.[10]
Mobile Phase Composition
The composition of the mobile phase, particularly the type and concentration of the alcohol modifier, has a significant impact on retention and resolution.
-
Alcohol Modifier: Isopropanol (IPA) and ethanol (EtOH) are common choices. Varying the percentage of the alcohol modifier will affect the retention times of the enantiomers. A lower percentage of alcohol will generally lead to longer retention times and potentially better resolution.
-
Acidic Modifier: As mentioned, an acidic modifier like TFA is essential for acidic analytes. It minimizes peak tailing and improves the overall chromatography. The concentration of the acidic modifier should be kept low (e.g., 0.1%) to avoid damage to the stationary phase.[11]
Optimization Strategy Diagram
Caption: A systematic approach to method optimization.
Data Interpretation and Performance Metrics
A successful chiral separation is characterized by the following parameters:
| Parameter | Description | Target Value |
| Resolution (Rs) | The degree of separation between the two enantiomeric peaks. | > 1.5 for baseline separation |
| Selectivity (α) | The ratio of the retention factors of the two enantiomers. | > 1.1 |
| Tailing Factor (Tf) | A measure of peak asymmetry. | 0.8 - 1.2 |
Conclusion
This application note provides a robust and scientifically grounded protocol for the chiral separation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid enantiomers by HPLC. By understanding the principles of chiral recognition and systematically optimizing the chromatographic parameters, researchers and drug development professionals can achieve reliable and reproducible enantioselective analysis, ensuring the quality and safety of pharmaceutical products.
References
- Chiral separations by HPLC on immobilized polysaccharide chiral st
- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral St
- Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations.
- Protocol for the preparation of immobilized polysaccharide CSPs and their applications.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- New Brush-Type Chiral Stationary Phases for Enantiosepar
- Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantiosepar
- Chiral Stationary Phases for Liquid Chrom
- CHIRAL STATIONARY PHASES - HPLC. Regis Technologies
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research
- Enantioselective HPLC Analysis to Assist the Chemical Explor
- Basics of chiral HPLC. Sigma-Aldrich
- Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds...
- Chiral HPLC Separ
- HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem
- HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies
- HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases.
- Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC
- Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. PubMed
- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis. ChemicalBook
- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
- 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid. MySkinRecipes
- Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons
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- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 3. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
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- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach focuses on screening low molecular weight compounds, or "fragments," which typically exhibit weak binding affinities but do so with high ligand efficiency.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, a valuable fragment for interrogating biological targets. We will delve into its physicochemical properties, its role in library design, and provide detailed protocols for its application in biophysical screening assays and subsequent hit-to-lead optimization.
Introduction: The Strategic Value of the 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid Fragment
The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign.[5] The ideal fragment should possess a combination of desirable characteristics: low molecular weight, conformational rigidity, and chemical functionality that allows for straightforward synthetic elaboration. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid embodies these principles, making it a highly attractive starting point for drug discovery programs.
Key Attributes:
-
Structural Rigidity and 3D Character: The cyclopropyl scaffold imparts a defined three-dimensional geometry, which can lead to more specific and higher-quality interactions with a protein's binding site.[6][7] This rigidity reduces the entropic penalty upon binding, often contributing to higher ligand efficiency.
-
The Role of the Fluorophenyl Group: The incorporation of a fluorine atom offers several advantages in medicinal chemistry.[8][9][10] Fluorine's high electronegativity can influence the acidity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking potential sites of oxidation.[8][9][11][12] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones.
-
Carboxylic Acid Functionality: The carboxylic acid group serves as a versatile anchor for both initial binding interactions (e.g., forming salt bridges or hydrogen bonds with polar residues) and subsequent synthetic modifications. It provides a clear vector for fragment growing or linking strategies.
-
"Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," a common guideline for fragment library design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).[5]
Physicochemical Properties
A thorough understanding of a fragment's physicochemical properties is essential for designing effective screening experiments and interpreting the results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | PubChem[13] |
| Molecular Weight | 180.17 g/mol | PubChem[13] |
| cLogP (Predicted) | 1.8 | PubChem[13] |
| pKa (Predicted) | 4.24 ± 0.20 | ChemicalBook[14] |
| Appearance | White to off-white solid | ChemicalBook[14] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. Aqueous solubility is pH-dependent. | General Knowledge |
Experimental Workflows and Protocols
The journey from a fragment hit to a lead compound involves a multi-step process. Here, we outline key experimental workflows and provide detailed protocols for the use of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Fragment Screening Cascade
A hierarchical screening approach is recommended to efficiently identify and validate true hits while minimizing false positives.
Caption: A typical fragment screening cascade.
Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a particularly powerful technique for screening fluorine-containing fragments due to its high sensitivity and the absence of background signals from the protein or buffer components.[15]
Principle: Changes in the chemical environment of the fluorine nucleus upon binding to a protein target result in perturbations of the ¹⁹F NMR signal (e.g., chemical shift changes, line broadening).
Materials:
-
Target protein of high purity and concentration (typically 10-50 µM).
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid stock solution (100 mM in d6-DMSO).
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein in the NMR buffer.
-
In a separate NMR tube, prepare a reference sample containing 1-(4-Fluorophenyl)cyclopropanecarboxylic acid at the screening concentration (typically 100-500 µM) in the same buffer without the protein.
-
Prepare the screening sample by adding the fragment to the protein solution to the final desired concentration. It is common to screen mixtures of 5-10 fluorinated fragments to increase throughput.[15]
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the reference sample.
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the screening sample under identical conditions.
-
-
Data Analysis:
-
Compare the spectra of the reference and screening samples.
-
A significant change in the chemical shift, a decrease in signal intensity, or substantial line broadening of the fragment's ¹⁹F signal in the presence of the protein indicates a potential binding event.
-
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding interactions in real-time.[3][16]
Principle: The binding of the fragment to a protein immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response unit (RU) change.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
High-purity target protein.
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid solutions at various concentrations.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection signals from the data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the equilibrium dissociation constant (Kᴅ).
-
Protocol 3: Structural Elucidation using X-ray Crystallography
Determining the crystal structure of the protein-fragment complex provides invaluable information about the binding mode, guiding subsequent structure-based drug design efforts.[17][18][19]
Principle: A high-resolution 3D structure of the protein-fragment complex is obtained by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.
Materials:
-
Crystals of the target protein.
-
Soaking solution containing a high concentration of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (typically 10-50 mM).
-
Cryoprotectant.
-
X-ray diffraction equipment (synchrotron source is often required for fragment-soaked crystals).
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal into a drop of soaking solution containing the fragment.
-
Incubate for a period ranging from minutes to hours, depending on the crystal packing and porosity.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Mount the frozen crystal on the diffractometer.
-
Collect X-ray diffraction data.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps to identify the bound fragment and model its conformation and interactions with the protein.
-
Hit Expansion and Structure-Activity Relationship (SAR)
Once a binding mode is confirmed, the fragment can be elaborated to improve its potency and selectivity. The carboxylic acid and the phenyl ring of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid offer two primary vectors for chemical modification.
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Application Notes & Protocols: Covalent Functionalization of Polymers with 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the covalent functionalization of amine-terminated polymers with 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. The incorporation of fluorinated cyclopropane motifs into polymer backbones is a strategy of significant interest in medicinal chemistry and materials science, offering a method to finely tune properties such as lipophilicity, metabolic stability, and molecular conformation.[1][2][3][4] This document details the scientific rationale, step-by-step experimental protocols for carbodiimide-mediated coupling, and robust analytical methods for the characterization of the resulting conjugate. The protocols are designed to be self-validating, ensuring researchers can confidently verify the success of the functionalization.
Scientific Principles and Rationale
The Moiety of Interest: 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
The selection of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid as a functionalizing agent is predicated on the unique and advantageous properties conferred by the fluorinated cyclopropane scaffold. The cyclopropane ring is a rigid, three-dimensional structure that can serve as a bioisostere for other chemical groups, while the fluorine atom, with its high electronegativity, profoundly influences local electronic environments.[2]
Key Attributes:
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the in-vivo half-life of a polymer-drug conjugate.
-
Conformational Rigidity: The cyclopropane ring restricts bond rotation, providing a conformationally constrained linker that can be critical for optimizing interactions with biological targets.[2]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's pKa, dipole moment, and lipophilicity, which in turn affects solubility, cell membrane permeability, and binding affinity.[1][3]
Table 1: Properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉FO₂ | [5][6] |
| Molecular Weight | 180.18 g/mol | [5][6] |
| CAS Number | 773100-29-1 | [5][7][8] |
| Appearance | White to off-white solid | Vendor Data |
| Reactive Group | Carboxylic Acid (-COOH) | Chemical Structure |
The Conjugation Chemistry: EDC/Sulfo-NHS Mediated Amidation
The most robust and widely adopted method for coupling a carboxylic acid to a primary amine is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an N-hydroxysuccinimide ester stabilizer, like N-hydroxysulfosuccinimide (Sulfo-NHS).[9][10]
Causality Behind the Choice:
-
High Efficiency: This chemistry reliably produces high yields of stable amide bonds.
-
Mild, Aqueous Conditions: The reaction can be performed in aqueous buffers at physiological pH, which is crucial for preserving the structure and function of sensitive polymers, especially biopolymers.[]
-
Control and Stability: The two-step process (activation followed by coupling) minimizes undesirable side reactions. EDC first activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. Sulfo-NHS immediately reacts with this intermediate to form a semi-stable Sulfo-NHS ester.[9] This ester is less susceptible to hydrolysis than the O-acylisourea and reacts efficiently with primary amines to form the final amide conjugate.[9][12]
Detailed Experimental Protocols
This protocol is optimized for an amine-terminated polyethylene glycol (NH₂-PEG) but can be adapted for other polymers bearing primary amine groups.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Notes |
| Amine-Terminated PEG (e.g., 5 kDa) | Various | - | Ensure high amine-functionality (>95%). |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Various | 773100-29-1 | - |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher | 22980 | Store desiccated at 4°C. Equilibrate to RT before opening.[13] |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | 24510 | Store desiccated at 4°C. Equilibrate to RT before opening.[9] |
| Activation Buffer (MES Buffer, 0.1 M, pH 6.0) | Various | - | Do not use phosphate or acetate buffers for activation. |
| Coupling Buffer (PBS, 1X, pH 7.4) | Various | - | Do not use buffers containing primary amines (e.g., Tris). |
| Quenching Solution (Hydroxylamine-HCl, 1M) | Various | - | To cap unreacted NHS-esters. |
| Anhydrous Dimethylformamide (DMF) | Various | - | To dissolve the carboxylic acid. |
| Dialysis Tubing (e.g., 2 kDa MWCO) | Various | - | For purification. |
| Ultrapure Water | - | - | - |
Protocol: Two-Step Covalent Coupling
This procedure is based on a 10 mg scale of a 5 kDa NH₂-PEG. Calculations should be adjusted for polymers of different molecular weights or different reaction scales.
Step 1: Activation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
-
Rationale: This step creates the amine-reactive Sulfo-NHS ester in a buffer optimized for EDC chemistry.[12]
-
Prepare Carboxylic Acid Solution: Dissolve 3.6 mg of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (20 µmol, 10-fold molar excess over PEG) in 200 µL of anhydrous DMF.[13][14] A molar excess ensures efficient functionalization of the polymer end-groups.
-
Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC (4.0 mg, 21 µmol) and Sulfo-NHS (4.6 mg, 21 µmol) in 500 µL of Activation Buffer (0.1 M MES, pH 6.0). EDC is moisture-sensitive and hydrolyzes rapidly in aqueous solution.[9]
-
Initiate Activation: Add the EDC and Sulfo-NHS solutions to the dissolved carboxylic acid. Vortex briefly to mix.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This provides sufficient time to form the Sulfo-NHS ester while minimizing hydrolysis.
Step 2: Conjugation to Amine-Terminated Polymer
-
Rationale: The pH is raised to the optimal range for the reaction between the Sulfo-NHS ester and the primary amine of the polymer.[12]
-
Prepare Polymer Solution: While the activation reaction is incubating, dissolve 10 mg of NH₂-PEG-5k (2 µmol) in 1 mL of Coupling Buffer (1X PBS, pH 7.4).
-
Combine and React: Add the activated carboxylic acid mixture from Step 1 directly to the polymer solution.
-
Adjust pH (Optional but Recommended): Check the pH of the reaction mixture and adjust to 7.2-7.5 if necessary using 0.1 M NaOH.
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
Quench Reaction: Add 20 µL of 1 M Hydroxylamine-HCl to the reaction mixture and incubate for 15 minutes. This will hydrolyze any unreacted Sulfo-NHS esters, preventing them from reacting during purification or storage.
Step 3: Purification of the Functionalized Polymer
-
Rationale: It is critical to remove unreacted small molecules (carboxylic acid, EDC byproducts, Sulfo-NHS) from the final polymer conjugate.
-
Dialysis: Transfer the quenched reaction mixture into a dialysis tube (2 kDa MWCO).
-
Perform Dialysis: Dialyze against 1L of ultrapure water for 24-48 hours, with at least 4-5 water changes.
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain a dry, white, fluffy powder.
-
Storage: Store the final product, Polymer-FPCA, desiccated at -20°C.
Characterization of the Functionalized Polymer
Post-synthesis characterization is a mandatory step to confirm the covalent attachment of the moiety and assess the purity of the product. A combination of techniques is recommended for unambiguous validation.[15]
Table 2: Analytical Techniques and Expected Results
| Technique | Purpose | Expected Outcome for Successful Conjugation |
|---|---|---|
| ¹H NMR | Confirm presence of the aromatic and cyclopropyl protons. | Appearance of new peaks corresponding to the 4-fluorophenyl group (aromatic region, ~7.0-7.4 ppm) and cyclopropyl protons (~1.2-1.8 ppm). |
| ¹⁹F NMR | Unambiguously confirm the presence of the fluorine atom. | A new singlet or multiplet in the ¹⁹F NMR spectrum, characteristic of an aryl-fluoride. |
| FTIR Spectroscopy | Identify the formation of the amide bond. | Appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1540 cm⁻¹). |
| GPC / SEC | Assess changes in molecular weight and polydispersity. | A slight increase in the average molecular weight with no significant broadening of the polymer distribution, indicating no cross-linking.[16] |
| MALDI-TOF MS | Determine end-group fidelity and functionalization efficiency. | The mass spectrum should show a new polymer distribution where the mass of each peak is increased by the mass of the attached moiety minus water (C₁₀H₈FO = 163.06 Da). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Inactive (hydrolyzed) EDC reagent. 2. Incorrect buffer pH. 3. Low reactivity of polymer amine groups. 4. Presence of primary amine contaminants in buffers (e.g., Tris). | 1. Use fresh, high-quality EDC; equilibrate to RT before opening bottle. 2. Verify pH of MES (should be 4.5-6.0) and PBS (should be 7.2-8.0). 3. Confirm amine content of starting polymer via titration or NMR. 4. Use non-amine containing buffers like MES, HEPES, and PBS. |
| Polymer Precipitation during Reaction | 1. High concentration of reagents. 2. Solvent incompatibility. 3. EDC-induced cross-linking if the polymer also contains carboxyl groups. | 1. Reduce the concentration of the polymer and/or coupling reagents. 2. Ensure the polymer is fully soluble in the chosen buffer system. 3. The two-step protocol with Sulfo-NHS is designed to minimize this; ensure it is followed.[9] |
| Broad Peak in GPC after Reaction | Polymer cross-linking has occurred. | Reduce the concentration of EDC or decrease the reaction time. Ensure the starting polymer does not have free carboxyl groups. |
References
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- MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
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- Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods.
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- 14. broadpharm.com [broadpharm.com]
- 15. measurlabs.com [measurlabs.com]
- 16. Polymer characterization - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Screening Strategies for Novel BCR-ABL Kinase Inhibitors
Introduction
The discovery of the Philadelphia chromosome and its resulting fusion protein, BCR-ABL, revolutionized the understanding and treatment of Chronic Myeloid Leukemia (CML).[1][2][3] This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival through a complex network of downstream signaling pathways.[1][2][3][4] The development of Imatinib, a pioneering tyrosine kinase inhibitor (TKI), transformed CML from a fatal disease into a manageable condition by specifically targeting the ATP-binding site of the BCR-ABL kinase domain.[5][6][7][8] However, the emergence of drug resistance, often through point mutations in the kinase domain, necessitates the continuous discovery of new generations of inhibitors.[2]
High-throughput screening (HTS) is an indispensable tool in this effort, enabling the rapid evaluation of vast chemical libraries to identify novel "hit" compounds.[9][10] This guide provides a detailed framework for designing and executing a robust HTS cascade for the discovery and characterization of next-generation BCR-ABL inhibitors, moving from initial biochemical validation to physiologically relevant cell-based confirmation.
Part 1: Primary Screening via Biochemical Assays
The initial goal of an HTS campaign is to identify compounds that directly interact with and inhibit the target enzyme. Biochemical assays, which utilize purified recombinant kinase and substrates, are ideal for this purpose due to their precision, scalability, and direct measurement of enzyme activity.[11]
Principle of Homogeneous Luminescent Kinase Assays
A preferred method for primary HTS is the homogeneous luminescent kinase assay, which quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[12][13] Technologies like Promega's Kinase-Glo® utilize a proprietary luciferase to generate a stable "glow-type" luminescent signal that is inversely proportional to kinase activity—the more active the kinase, the less ATP remains, resulting in a lower light output.[13][14] This "add-mix-measure" format is highly amenable to automation and minimizes handling errors, making it ideal for screening large compound libraries.[14][15]
Diagram: Luminescent Kinase Assay Workflow
Caption: Simplified BCR-ABL signaling and the inhibitory action of TKIs.
Detailed Protocol: K-562 Cell Viability Assay (96-Well Format)
This protocol assesses the dose-dependent effect of hit compounds on the viability of a BCR-ABL-positive cell line.
1. Cell Culture and Plating:
-
Culture K-562 cells in appropriate media (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep) at 37°C and 5% CO₂.
-
Harvest cells in exponential growth phase and determine cell density.
-
Seed cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Expert Tip: An optimal seeding density ensures cells remain in log-phase growth during the incubation period and provides a robust signal-to-background ratio.
2. Compound Treatment:
-
Prepare a serial dilution of each hit compound (and Imatinib as a positive control) in culture media.
-
Add the diluted compounds to the cell plate. Typically, a 10-point, 3-fold dilution series is performed to generate a robust dose-response curve.
-
Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
3. Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [16][17] 2. Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of media in the well). [17][18] 3. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [17][18] 4. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [17][18] 5. Measure luminescence using a plate reader.
4. Data Analysis:
-
Normalize Data: Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability).
-
Generate Dose-Response Curve: Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Calculate GI₅₀/IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) or viability (IC₅₀).
Data Presentation and Interpretation
A successful HTS campaign generates a large volume of data. Clear summarization is key to prioritizing compounds for lead optimization.
Table 1: Hypothetical Screening Data for Imatinib Derivatives
| Compound ID | BCR-ABL Biochemical IC₅₀ (nM) | K-562 Cell Viability GI₅₀ (nM) | Potency Ratio (Cell/Biochem) |
| Imatinib | 150 | 250 | 1.7 |
| Cmpd-001 | 25 | 45 | 1.8 |
| Cmpd-002 | 30 | 1,500 | 50.0 |
| Cmpd-003 | 500 | 750 | 1.5 |
Interpretation:
-
Cmpd-001 is a high-priority hit. It is more potent than Imatinib in both biochemical and cellular assays, and the low potency ratio suggests excellent cell permeability and target engagement.
-
Cmpd-002 is a low-priority hit. Despite good biochemical potency, its cellular activity is poor. The high potency ratio may indicate issues with cell membrane permeability, rapid metabolism, or efflux pump activity.
-
Cmpd-003 is a lower-potency hit but may still be of interest for chemical scaffold exploration.
References
-
Imatinib - Wikipedia. Wikipedia. [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH.[Link]
-
Imatinib: MedlinePlus Drug Information. MedlinePlus.[Link]
-
What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle.[Link]
-
A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed.[Link]
-
Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. PMC - NIH.[Link]
-
Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed.[Link]
-
Imatinib Information for Patients. Drugs.com.[Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.[Link]
-
Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Preprints.org.[Link]
-
Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals.[Link]
-
Kinase Screening Assay Services. Reaction Biology.[Link]
-
A brief review of high throughput screening in drug discovery process. Journal of Drug Delivery and Therapeutics.[Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. NIH.[Link]
-
High-throughput screening for kinase inhibitors. PubMed.[Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.[Link]
-
Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals.[Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org.[Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.[Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.[Link]
-
Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood - ASH Publications.[Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.[Link]
-
Principle of the AlphaScreen kinase assay. ResearchGate.[Link]
-
FRET and TR-FRET Assays. ICE Bioscience.[Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.[Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs.[Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed.[Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate.[Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.[Link]
-
High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.[Link]
-
What Is the Best Kinase Assay? BellBrook Labs.[Link]
-
Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. DiscoverX.[Link]
-
Time-resolved fluorescence energy transfer - Wikipedia. Wikipedia.[Link]
-
Quick Guide to AlphaScreen® SureFire®Assay Optimization. Manuals.plus.[Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.[Link]
-
Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Agilent.[Link]
-
KINASE PROFILING & SCREENING. Reaction Biology.[Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]
-
Kinase assays. BMG LABTECH.[Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH.[Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]
Sources
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.co.uk [promega.co.uk]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. scribd.com [scribd.com]
Synthetic Strategies for 1-(4-Fluorophenyl)cyclopropanecarboxamide: A Detailed Guide for Researchers
Introduction
1-(4-Fluorophenyl)cyclopropanecarboxamide is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into bioactive molecules due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group, as well as the modulation of electronic properties by the fluorine substituent. This application note provides detailed synthetic protocols and mechanistic insights for the preparation of this versatile intermediate, designed for researchers and professionals in organic synthesis and drug development. We will explore two primary synthetic routes, offering a comprehensive guide to enable the efficient and reliable synthesis of this target compound.
Route 1: From Cyclopropane-1,1-dicarboxylic Acid
This robust and well-documented approach utilizes the commercially available cyclopropane-1,1-dicarboxylic acid as the starting material. The synthesis proceeds through the formation of a key intermediate, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, followed by a final amidation step.
Reaction Scheme
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Part 1: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This procedure is adapted from established literature methods.[1][2][3]
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
4-Fluoroaniline
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH), aqueous solution (1.0 M)
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄)
-
Heptane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the solution in an ice-water bath.
-
Slowly add triethylamine (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
After stirring for 30 minutes, add thionyl chloride (1.0 eq) dropwise, again keeping the temperature below 10 °C. The formation of the acid chloride is typically rapid.
-
In a separate flask, prepare a solution of 4-fluoroaniline (1.0 eq) in anhydrous THF.
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1.0 M aqueous NaOH, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil.
-
Add heptane to the residue to precipitate the product as a solid.
-
Collect the solid by filtration and dry under vacuum to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
Part 2: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxamide
Materials:
-
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.1 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours until the evolution of gas ceases and the solution becomes clear, indicating the formation of the acid chloride.
-
In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.
-
Slowly add the freshly prepared acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(4-fluorophenyl)cyclopropanecarboxamide.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Cyclopropane-1,1-dicarboxylic acid | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | SOCl₂, Et₃N, 4-Fluoroaniline, THF | 85-95% |
| 2 | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 1-(4-Fluorophenyl)cyclopropanecarboxamide | SOCl₂, NH₄OH, DCM | 70-85% |
Route 2: From 4-Fluorophenylacetonitrile
This alternative route begins with the readily available 4-fluorophenylacetonitrile and proceeds via a cyclopropanation reaction followed by controlled hydrolysis of the nitrile intermediate.
Reaction Scheme
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Part 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile
This protocol is based on the general procedure for the cyclopropanation of arylacetonitriles.
Materials:
-
4-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (liq. NH₃)
-
Diethyl ether, anhydrous
Procedure:
-
Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add sodium amide in portions with careful stirring.
-
Add a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the sodium amide suspension in liquid ammonia.
-
After stirring for 1 hour, add 1,2-dibromoethane (1.1 eq) dropwise.
-
Continue stirring at -78 °C for 2-3 hours.
-
Carefully quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain 1-(4-fluorophenyl)cyclopropanecarbonitrile.[4][5]
Part 2: Controlled Hydrolysis to 1-(4-Fluorophenyl)cyclopropanecarboxamide
The selective hydrolysis of a nitrile to an amide can be challenging, as the reaction can readily proceed to the carboxylic acid.[6][7][8] The following is a general method using hydrogen peroxide under basic conditions.
Materials:
-
1-(4-Fluorophenyl)cyclopropanecarbonitrile
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve 1-(4-fluorophenyl)cyclopropanecarbonitrile (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (e.g., 6 M) and cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction closely by TLC to avoid over-hydrolysis to the carboxylic acid.
-
Once the starting material is consumed, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(4-fluorophenyl)cyclopropanecarboxamide.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 4-Fluorophenylacetonitrile | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | 1,2-Dibromoethane, NaNH₂, liq. NH₃ | 50-70% |
| 2 | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | 1-(4-Fluorophenyl)cyclopropanecarboxamide | H₂O₂, NaOH, Ethanol | 60-80% |
Discussion and Mechanistic Insights
Route 1 offers a highly reliable and scalable synthesis. The initial step involves the formation of a mixed anhydride from one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid, which then selectively reacts with 4-fluoroaniline to form the mono-amide. The second carboxylic acid group can then be activated and converted to the primary amide. The selectivity in the first step is achieved by controlling the stoichiometry of the activating agent.
Route 2 provides a more convergent approach. The cyclopropanation of 4-fluorophenylacetonitrile proceeds via the formation of a carbanion at the benzylic position, which then acts as a nucleophile in a double SN2 reaction with 1,2-dibromoethane. The controlled hydrolysis of the resulting nitrile is a critical step. The use of basic hydrogen peroxide (the Radziszewski reaction) is often effective for this transformation, proceeding through the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, followed by rearrangement.
Conclusion
Both synthetic routes presented provide viable pathways to 1-(4-Fluorophenyl)cyclopropanecarboxamide. Route 1 is recommended for its high reliability and yields, particularly for larger-scale synthesis. Route 2 offers a shorter sequence but may require more optimization, especially in the controlled hydrolysis step. The choice of route will depend on the specific requirements of the researcher, including scale, available starting materials, and optimization capabilities.
References
-
Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022-11-21). [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022-11-21). [Link]
- Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
-
Wikipedia. Kulinkovich reaction. [Link]
-
chemeurope.com. Kulinkovich reaction. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
SynArchive. Kulinkovich Reaction. [Link]
-
PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Lumen Learning. Hydrolysis of nitriles. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
Sources
- 1. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. tdcommons.org [tdcommons.org]
- 3. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic route and achieve higher yields and purity.
I. Synthesis Overview: Common Synthetic Routes
The synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid is a crucial step in the preparation of several active pharmaceutical ingredients. While multiple synthetic strategies exist, a prevalent and often high-yielding approach involves the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline. This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward reaction conditions.
A key intermediate in this process is the formation of an amide bond, followed by the selective removal of one of the carboxylic acid groups. An improved process involves the initial formation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid from diethyl cyclopropane-1,1-dicarboxylate, followed by conversion to the acid chloride. This activated intermediate then readily reacts with 4-fluoroaniline. The final step is the hydrolysis of the ester to yield the desired product.[1][2]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Low Yield or Incomplete Conversion
Q1: My overall yield is significantly lower than expected. What are the most likely causes?
A1: Low yields can stem from several factors throughout the multi-step synthesis. Here’s a breakdown of potential issues at each stage:
-
Step 1: Incomplete Mono-hydrolysis: The selective hydrolysis of one ester group on diethyl cyclopropane-1,1-dicarboxylate is critical. If this reaction does not go to completion, you will carry unreacted starting material into the next step, which will not react to form the desired amide.
-
Causality: The reaction is a delicate balance. Insufficient base or reaction time will lead to incomplete conversion. Conversely, overly harsh conditions (e.g., high temperature, prolonged reaction time) can lead to the hydrolysis of both ester groups, forming cyclopropane-1,1-dicarboxylic acid, which can complicate subsequent steps.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). Ensure the stoichiometry of sodium hydroxide is accurate. The reaction is typically run at a controlled temperature (e.g., 0-5°C initially, then warming to room temperature) to favor mono-hydrolysis.[1]
-
-
Step 2: Inefficient Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride is a crucial activation step. Incomplete conversion will result in a lower yield of the subsequent amide.
-
Causality: Thionyl chloride is moisture-sensitive. Any water present in the reaction will consume the reagent and reduce its effectiveness. Additionally, incomplete removal of the excess thionyl chloride can lead to side reactions in the next step.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Use a slight excess of thionyl chloride to drive the reaction to completion. After the reaction, remove the excess thionyl chloride under vacuum.
-
-
Step 3: Poor Amidation: The reaction between the acid chloride and 4-fluoroaniline is generally efficient, but issues can still arise.
-
Causality: The presence of moisture can hydrolyze the acid chloride back to the carboxylic acid. An inadequate amount of base (e.g., potassium carbonate) will not effectively neutralize the HCl generated during the reaction, which can protonate the aniline and reduce its nucleophilicity.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the 4-fluoroaniline is pure and dry. Use at least two equivalents of a suitable base to scavenge the acid produced.
-
-
Step 4: Incomplete Final Hydrolysis: The final step to obtain the carboxylic acid requires complete hydrolysis of the remaining ester group.
-
Causality: Insufficient base or reaction time will result in incomplete conversion. The product may also be partially soluble in the organic layer, leading to losses during workup.
-
Solution: Use a sufficient excess of sodium hydroxide and allow adequate reaction time. Monitor the reaction for the disappearance of the ester starting material. During workup, ensure complete extraction of the product from the organic layer by adjusting the pH of the aqueous phase.
-
Q2: I'm observing a significant amount of unreacted 4-fluoroaniline after the amidation step. Why is this happening?
A2: This is a common issue that usually points to a problem with the acid chloride intermediate.
-
Causality: The most likely reason is that the acid chloride was not formed efficiently in the previous step, or it degraded before reacting with the aniline. As mentioned, moisture is a primary culprit for acid chloride degradation.
-
Solution:
-
Verify Acid Chloride Formation: Before adding the 4-fluoroaniline, you can take a small aliquot of the reaction mixture (after thionyl chloride treatment and removal of excess reagent), quench it with methanol, and analyze by GC-MS or LC-MS to confirm the formation of the corresponding methyl ester.
-
Strict Anhydrous Conditions: Re-emphasizing the importance of using anhydrous solvents and techniques is crucial.
-
Order of Addition: Adding the acid chloride solution to the solution of 4-fluoroaniline and base (rather than the other way around) can sometimes improve yields by ensuring the aniline is always in excess relative to the reactive acid chloride.
-
Impurity Formation
Q3: I'm seeing an impurity with a mass corresponding to the di-acylated aniline. How can I prevent this?
A3: The formation of a di-acylated product, while less common in this specific synthesis, can occur if there are other reactive sites or if the reaction conditions are not well-controlled. However, a more likely scenario is the formation of a symmetrical anhydride from two molecules of the carboxylic acid starting material if the activation to the acid chloride is slow or incomplete. This anhydride can then react with the aniline.
-
Causality: Slow addition of the activating agent (e.g., thionyl chloride) or insufficient mixing can lead to localized high concentrations of the acid, favoring anhydride formation.
-
Solution:
-
Controlled Addition: Add the thionyl chloride dropwise to the solution of the carboxylic acid at a controlled temperature (e.g., 0-5°C).
-
Efficient Stirring: Ensure vigorous stirring throughout the addition and the subsequent reaction to maintain homogeneity.
-
Q4: After the final hydrolysis and acidification, my product is an oil or is difficult to crystallize. What impurities might be present?
A4: An oily product or difficulty with crystallization often indicates the presence of impurities that disrupt the crystal lattice.
-
Potential Impurities:
-
Unreacted Starting Ester: Incomplete hydrolysis will leave the ethyl ester of the final product, which is an oil at room temperature.
-
Cyclopropane-1,1-dicarboxylic acid: If both ester groups were hydrolyzed in the first step, this di-acid could be carried through the synthesis.
-
Solvent Residues: Incomplete removal of organic solvents from the workup can result in an oily product.
-
-
Solutions:
-
Confirm Complete Hydrolysis: Use TLC or LC-MS to verify the absence of the starting ester before proceeding with the final acidification and extraction. If hydrolysis is incomplete, add more base or increase the reaction time.
-
Purification: If impurities are present, purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) is often effective.[3] You may need to screen several solvent systems to find the optimal one.
-
Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove all residual solvents.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the amidation reaction?
A1: The amidation reaction is typically carried out at room temperature (25-30°C).[1] Running the reaction at elevated temperatures is generally not necessary and may increase the rate of side reactions.
Q2: Can I use a different base for the amidation step?
A2: Yes, other non-nucleophilic organic bases such as triethylamine can be used.[3] However, inorganic bases like potassium carbonate are often preferred in process chemistry due to their low cost, ease of removal during workup (by filtration or aqueous extraction), and lower likelihood of causing side reactions.
Q3: What is the best way to monitor the progress of these reactions?
A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick and inexpensive way to qualitatively assess the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more definitive identification of reactants, products, and byproducts, and allows for quantitative analysis of reaction conversion.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several reagents used in this synthesis require careful handling:
-
Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, goggles, lab coat) is essential.
-
Sodium Hydroxide: Is a strong caustic. Avoid contact with skin and eyes.
-
Organic Solvents: Many of the solvents used are flammable. Work in a well-ventilated area away from ignition sources.
Q5: Can this synthesis be performed using a one-pot procedure?
A5: While a complete one-pot synthesis from diethyl cyclopropane-1,1-dicarboxylate is challenging due to the incompatibility of the reagents and conditions for each step, a telescoped process where intermediates are not isolated is often feasible. For instance, the formation of the acid chloride and the subsequent amidation can often be performed in the same reactor without isolating the acid chloride.[4] This can improve efficiency and reduce waste.
IV. Optimized Experimental Protocol
This protocol is based on an improved process for the preparation of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[1][2]
Step 1: Preparation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid
-
To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml), cool the mixture to 0-5°C.
-
Slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml) to the mixture, maintaining the temperature at 0-5°C.
-
Allow the mixture to warm to 25-30°C and stir for 7 hours.
-
Distill off the solvent completely under vacuum at a temperature below 55°C.
-
Add water (750.0 ml) to the obtained residue.
-
Acidify the mixture with hydrochloric acid and extract with ethyl acetate (1250.0 ml).
-
Combine the organic layers, dry with sodium sulphate, and concentrate under vacuum to yield the title compound.
Step 2 & 3: Preparation of ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
-
The 1-(ethoxycarbonyl)cyclopropanecarboxylic acid from the previous step is reacted with a chlorinating agent (e.g., thionyl chloride) to form ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate.
-
The resulting acid chloride is then slowly added to a mixture of water (1000.0 ml), tetrahydrofuran (750.0 ml), 4-fluoroaniline (193.95 g), and potassium carbonate (1112.9 g) at 25-30°C.
-
Stir the mixture for 5 hours.
-
Add water (1250.0 ml) and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and concentrate under vacuum to get the title compound.
Step 4: Preparation of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
-
Add toluene (1000.0 ml) to the compound obtained in the previous step at 25-30°C and stir for 30 minutes.
-
Slowly add a solution of sodium hydroxide (161.29 g) in water (1500.0 ml) to the mixture at 25-30°C and stir for 8 hours.
-
Separate the layers and wash the aqueous layer with toluene.
-
Cool the aqueous layer to 0-5°C and slowly add hydrochloric acid to precipitate the product.
-
Stir for 2 hours, filter the solid, wash with water, and dry to get the final product. Yield: 298.0 g.[1]
Data Summary Table
| Step | Key Reagents | Temperature (°C) | Typical Reaction Time |
| 1 | Diethyl cyclopropane-1,1-dicarboxylate, NaOH, Methanol | 0-5 then 25-30 | 7 hours |
| 2 | 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, Thionyl chloride | - | - |
| 3 | Ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate, 4-Fluoroaniline, K2CO3 | 25-30 | 5 hours |
| 4 | Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, NaOH | 25-30 then 0-5 | 8 hours |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield issues.
V. References
-
Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022-11-21). Technical Disclosure Commons. [Link]
-
Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022-11-21). Technical Disclosure Commons. [Link]
-
CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents. (n.d.). Google Patents.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 3. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
Welcome to the technical support guide for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this important synthetic intermediate. As a key building block in various pharmaceutical syntheses, achieving high purity is critical for downstream success. This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Q1: What are the most common impurities found in crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid?
A: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Residual 4-fluoroaniline and cyclopropane precursors (e.g., 1,1-cyclopropanedicarboxylic acid or its esters) are frequent contaminants.[1]
-
Reagents and Byproducts: Reagents like thionyl chloride or oxalyl chloride can generate acidic byproducts.[2] If the synthesis involves hydrolysis of a nitrile precursor, incomplete hydrolysis can leave residual 1-(4-fluorophenyl)cyclopropanecarbonitrile.
-
Solvents: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF), ethyl acetate, toluene, or heptane, are common.[1][2][3]
-
Salts: Inorganic salts (e.g., sodium sulfate, sodium chloride) from the drying and washing steps may be present.[1][3]
Q2: My purified product is a sticky solid or an oil instead of a crystalline powder. What went wrong?
A: This "oiling out" phenomenon during crystallization is typically caused by one of two factors:
-
High Impurity Load: The presence of significant impurities can disrupt the crystal lattice formation, leading to an amorphous or oily product.
-
Inappropriate Solvent System: The chosen solvent or solvent/anti-solvent combination may not be suitable for inducing crystallization at the experimental temperature.
-
Scientist's Note: We recommend first performing a thorough acid-base extraction to remove ionic impurities before re-attempting crystallization with a different solvent system.
Q3: What are the best solvents for the recrystallization of this compound?
A: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, a polar protic or aprotic solvent combined with a non-polar anti-solvent is often effective.
-
Proven Systems:
-
Pro-Tip: Always perform a small-scale solvent screen to identify the optimal system for your specific batch of material. See the data table in Part 3 for more details.
Q4: How can I effectively remove residual 4-fluoroaniline?
A: 4-fluoroaniline is a basic impurity. The most effective method for its removal is an acidic wash during the workup. By dissolving the crude product in an organic solvent like ethyl acetate and washing with a dilute acid (e.g., 1M HCl), the basic 4-fluoroaniline will be protonated and extracted into the aqueous layer. The target carboxylic acid will remain in the organic phase.
Part 2: Troubleshooting Guide
This section provides structured solutions to specific problems encountered during purification.
Problem: Low Purity (<95%) After Initial Precipitation and Filtration
-
Primary Cause: Inefficient removal of acidic or basic starting materials and byproducts that have co-precipitated with the product.
-
Solution: Implement a rigorous acid-base extraction workflow. The carboxylic acid functionality of the target compound allows for its selective separation from neutral and basic impurities.
Workflow: Decision-Making for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the observed issue with your crude product.
Caption: Purification strategy decision tree.
Part 3: Detailed Experimental Protocols & Data
Protocol 1: Rigorous Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities, which is a critical first step before final crystallization.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Acid Wash (Removes Bases): Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 mL per gram). Discard the aqueous layer.
-
Mechanism: Basic impurities like 4-fluoroaniline are protonated and become water-soluble, partitioning into the aqueous phase.
-
-
Base Extraction (Isolates Acidic Product): Extract the organic layer with 1M NaOH or 1M K₂CO₃ (2 x 5 mL per gram). Combine the aqueous layers. The target carboxylic acid is now deprotonated and dissolved in the aqueous phase.[3]
-
Organic Layer Wash: Wash the combined basic aqueous layers with fresh ethyl acetate (1 x 5 mL per gram) to remove any residual neutral impurities. Discard the organic wash.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath to 0-5°C.[3] Slowly add concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. The product will precipitate as a solid.
-
Expertise Note: Cooling the solution before acidification maximizes the yield by minimizing the solubility of the protonated carboxylic acid in the aqueous medium.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 50-55°C) to a constant weight.[2]
Protocol 2: Optimized Recrystallization
Use the product from the acid-base extraction for this procedure.
-
Solvent Selection: Based on the table below, select a primary solvent (e.g., ethyl acetate).
-
Dissolution: In a flask equipped with a condenser, add the minimum amount of hot primary solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystal Formation: Slowly add a hot anti-solvent (e.g., heptane) dropwise until the solution becomes faintly turbid. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Inducing slow crystal growth is key to achieving high purity. If no crystals form, gently scratch the inside of the flask with a glass rod.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Data Table: Recrystallization Solvent Systems
| Primary Solvent (Good Solubility when Hot) | Anti-Solvent (Poor Solubility) | Expected Purity | Scientist's Notes |
| Ethyl Acetate | Heptane / Hexane | >99% | A very common and effective system for compounds of moderate polarity.[1] |
| Methanol | Deionized Water | >98.5% | Good for polar compounds, but ensure the product is thoroughly dried to remove water.[2] |
| Acetone | Deionized Water | >98% | Can be effective, but acetone's low boiling point requires careful handling. |
| Tetrahydrofuran (THF) | Heptane / Hexane | >98% | Ensure THF is free of peroxides. The product is often very soluble in THF. |
References
-
Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. AWS. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
-
MDPI. (2022). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
-
PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the development of active pharmaceutical ingredients. The content is structured in a question-and-answer format to directly address practical issues faced by researchers in a laboratory setting.
Introduction: Navigating the Synthetic Landscape
The synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid can be approached through several distinct pathways. The optimal route often depends on the available starting materials, scalability, and desired purity profile. However, each pathway presents a unique set of challenges, from incomplete conversions to the formation of persistent impurities. This guide is designed to elucidate the mechanistic origins of these side reactions and provide validated, actionable solutions.
The three primary synthetic routes are visualized below:
Caption: The two-stage hydrolysis of the nitrile intermediate.
Q2: What are the advantages and disadvantages of acidic versus basic hydrolysis for this specific substrate?
A2: The choice between acidic and basic conditions impacts the reaction rate, workup procedure, and potential side products.
| Condition | Advantages | Disadvantages & Side Reactions |
| Acidic (e.g., HCl, H₂SO₄) | - Direct isolation of the free carboxylic acid. [1] - Simpler workup if the product precipitates upon cooling. | - Can be slower than basic hydrolysis. - The product is the free acid and an ammonium salt (e.g., NH₄Cl). [1] - Highly corrosive and may require specialized equipment. |
| Basic (e.g., NaOH, KOH) | - Generally faster and more effective for hydrolyzing the amide intermediate. [2] - Less corrosive to standard glassware. | - Forms the carboxylate salt (e.g., sodium 1-(4-fluorophenyl)cyclopropanecarboxylate). [1] - Requires a separate, careful acidification step to protonate the salt and isolate the final product. [2] - Ammonia gas is liberated, which requires proper ventilation. [1] |
Expert Tip: For difficult-to-hydrolyze systems, basic hydrolysis followed by a careful acidic workup is often the most robust method to ensure complete conversion.
Troubleshooting Guide 2: The Acylation/Amidation Pathway
This route typically starts from cyclopropane-1,1-dicarboxylic acid or its diethyl ester, which is converted to a mono-acid chloride and then reacted with 4-fluoroaniline.
Q1: I'm struggling with the selective mono-saponification of diethyl cyclopropane-1,1-dicarboxylate. I get a mixture of starting material, mono-ester, and di-acid.
A1: Achieving high selectivity in mono-saponification is challenging because the rate of the first hydrolysis is not significantly different from the second.
-
Mechanistic Insight: The hydrolysis of the first ester group is statistically favored. However, once the mono-carboxylate is formed, the negative charge can electrostatically disfavor the approach of the hydroxide ion, but this effect is often insufficient for perfect selectivity.
-
Troubleshooting Steps:
-
Stoichiometric Control: Use precisely one equivalent of base (e.g., NaOH or KOH). A slight excess will inevitably lead to di-acid formation.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5°C) and add the base solution dropwise. [3]This slows down both hydrolysis steps, allowing for better control.
-
Solvent Choice: Using a mixed solvent system like methanol/water or ethanol/water can improve solubility and reaction control. [3] 4. Monitoring: Closely monitor the reaction by TLC or HPLC and quench it immediately upon consumption of the starting diester. Be prepared to purify the resulting mixture.
-
Q2: My final amidation step is low-yielding, and I see an impurity with a higher molecular weight than my product.
A2: A higher molecular weight impurity often points to the formation of the diamide, N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.
-
Causality: This side product arises if your activated intermediate (e.g., the di-acid chloride) is contaminated with the di-functionalized species. This can happen if the initial mono-saponification step produced significant amounts of the di-acid, which was subsequently converted to the di-acid chloride.
-
Preventative Measures:
-
Purify the Mono-acid: Ensure the purity of the 1-(ethoxycarbonyl)cyclopropanecarboxylic acid intermediate before converting it to the acid chloride. This is the most critical step to prevent diamide formation.
-
Control Activating Agent: When forming the acid chloride (e.g., with thionyl chloride or oxalyl chloride), use only one equivalent of the reagent at low temperature to minimize reaction with any contaminating di-acid. [4][5]
-
Caption: Formation pathway of the diamide side product.
Troubleshooting Guide 3: The Cyclopropanation Pathway
This route involves forming the three-membered ring on a pre-existing aromatic substrate, often using a Simmons-Smith or related cyclopropanation reaction on a 4-fluorostyrene derivative.
Q1: My Simmons-Smith cyclopropanation is sluggish, and the yield is poor.
A1: The Simmons-Smith reaction, while robust, is highly sensitive to the quality and activation of the zinc reagent. [6]
-
Expertise & Causality: The reaction proceeds via an organozinc carbenoid (iodomethylzinc iodide), which is formed on the surface of the zinc metal. [7]If the zinc surface is oxidized or inactive, the formation of this crucial intermediate is inhibited. The reaction is also known to be slowed by coordinating solvents. [8]* Troubleshooting Protocol:
-
Zinc Activation: This is critical. Activate the zinc-copper couple immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. Ultrasound can also be used to facilitate reagent formation. [6] 2. Reagent Choice: Consider using the Furukawa modification (Et₂Zn and CH₂I₂), which often gives higher yields and is more reliable for many substrates. [9] 3. Solvent Selection: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). [8]Ethereal solvents are common, but basic solvents like THF can sometimes slow the reaction by coordinating to the zinc species.
-
Substrate Purity: Ensure the starting alkene is free from impurities that could poison the catalyst or react with the carbenoid, such as alcohols or thiols. [9] Q2: I am observing methylation of other functional groups in my starting material. Why is this happening?
-
A2: This is a known, though less common, side reaction of zinc carbenoids, which are electrophilic. [9]
-
Mechanistic Insight: If your starting material contains nucleophilic heteroatoms (e.g., unprotected alcohols, phenols, or even some amines) and you use a large excess of the Simmons-Smith reagent for extended reaction times, the carbenoid can act as a methylating agent.
-
Mitigation Strategy:
-
Protecting Groups: Protect sensitive functional groups (e.g., as silyl ethers or benzyl ethers) before the cyclopropanation step.
-
Stoichiometry: Use the minimum effective excess of the cyclopropanating reagent (typically 1.5-2.0 equivalents).
-
Reaction Time: Monitor the reaction and quench it as soon as the starting alkene is consumed to minimize contact time with excess reagent.
-
References
-
NROChemistry. Simmons-Smith Reaction. Available at: [Link]
-
Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Available at: [Link]
-
YouTube. Simmons-Smith Reaction. (2020). Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable; the content is based on the provided search snippet).
-
Wikipedia. Simmons–Smith reaction. Available at: [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Available at: [Link]
-
ResearchGate. Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. (2014). Available at: [Link]
-
ResearchGate. [2+1]-Type Cyclopropanation Reactions. Available at: [Link]
-
ChemComm. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012). Available at: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Available at: [Link]
-
ACS Publications. Stereoselective Cyclopropanation Reactions. Available at: [Link]
-
PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Available at: [Link]
- Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
-
Journal of the American Chemical Society. Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. (2007). Available at: [Link]
-
PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Available at: [Link]
-
Master Organic Chemistry. Cyclopropanation of Alkenes. (2023). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]
-
Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Available at: [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023). Available at: [Link]
-
ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. (2005). Available at: [Link]
-
YouTube. Mechanism Explained: Hydrolysis of Nitriles. (2024). Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable; the content is based on the provided search snippet).
-
PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Available at: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable; the content is based on the provided search snippet).
-
ChemRxiv. pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. tdcommons.org [tdcommons.org]
- 4. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. orgosolver.com [orgosolver.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for fluorophenyl cyclopropanation
An essential structural motif in medicinal chemistry, the fluorophenyl cyclopropane unit, offers a unique combination of conformational rigidity and beneficial electronic properties derived from the fluorine atom.[1][2][3] This guide serves as a technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
General Reaction Scheme
The cyclopropanation of fluorophenyl-substituted alkenes typically involves the reaction of the alkene with a carbene or carbenoid species. The specific reagents and catalysts can vary significantly, influencing yield, stereoselectivity, and substrate scope.
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Significant Side Product Formation
Question: My reaction is consuming the starting material, but I'm isolating a mixture of products, with the desired cyclopropane being a minor component. What are the common side reactions and how can I suppress them?
Answer: Side product formation often competes with the desired cyclopropanation pathway. The most common side reaction in diazo-based chemistry is carbene dimerization, leading to fumarate and maleate derivatives. [4]Other potential side reactions include C-H insertion, especially with rhodium catalysts, and rearrangements. [5]
Causality & Solutions:
-
Carbene Dimerization: This occurs when the concentration of the free carbene is too high.
-
Solution: The most effective strategy is to add the diazo compound slowly over a prolonged period (e.g., via syringe pump) to the reaction mixture containing the alkene and catalyst. This maintains a low, steady-state concentration of the reactive carbene intermediate, favoring the intermolecular reaction with the alkene over dimerization. Using the alkene in excess can also suppress this side reaction. [4]
-
-
C-H Insertion: Intramolecular or intermolecular C-H insertion can be a significant side reaction, particularly with electron-rich C-H bonds and highly reactive carbene intermediates.
-
Purity of Starting Materials: Impurities in the starting alkene or solvent can lead to a host of undesired side reactions. [8] * Solution: Ensure the fluorophenyl alkene is pure. Use anhydrous, high-purity solvents. Water, in particular, can quench reactive intermediates and reagents like Et₂Zn.
Recommended Reaction Conditions to Minimize Side Products
| Parameter | Recommendation | Rationale |
| Diazo Addition | Slow addition via syringe pump (over 1-4 hours) | Minimizes carbene concentration, suppressing dimerization. [4] |
| Alkene Stoich. | Use alkene in slight excess (1.2-2.0 equiv.) | Favors intermolecular cyclopropanation over carbene self-reaction. [9] |
| Temperature | As low as possible while maintaining reactivity | Reduces rates of undesired thermal decomposition and side reactions. |
| Catalyst Choice | Screen catalysts (Rh, Cu, Co, biocatalysts) | Different catalysts offer different selectivities (cyclopropanation vs. C-H insertion). [1][2][7] |
Problem 3: Poor Diastereoselectivity or Enantioselectivity
Question: I have successfully formed the cyclopropane product, but as a mixture of diastereomers or enantiomers. How can I control the stereochemical outcome?
Answer: Achieving high stereoselectivity is a central challenge in cyclopropanation. The stereochemical outcome is dictated by the interplay between the substrate, the carbene, and the catalyst's steric and electronic environment.
Causality & Solutions:
-
Diastereoselectivity:
-
Substrate Control: For substrates with existing chiral centers, such as allylic alcohols, coordination of a reagent to a heteroatom can direct the cyclopropanation to one face of the alkene. [10]This is a powerful strategy in Simmons-Smith reactions.
-
Catalyst Control: The ligand environment around the metal center is paramount. Bulky ligands on the catalyst can create a chiral pocket that forces the alkene and carbene to approach in a specific orientation, favoring one diastereomer over the other.
-
-
Enantioselectivity:
-
Chiral Catalysts: This is the most common and effective strategy. A vast array of chiral ligands has been developed for transition metals.
-
Rhodium(II) Carboxamidates: Catalysts like Rh₂(S-PTAD)₄ have shown exceptional performance in providing high enantioselectivity (up to 98% ee) for the cyclopropanation of styrenes with trifluoromethyl-substituted diazo compounds. [6] * Cobalt(II) Porphyrins: Chiral cobalt(II) porphyrin complexes are another class of powerful catalysts, demonstrating unique reactivity and excellent stereocontrol. [7] * Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have emerged as a cutting-edge approach, providing access to fluorinated cyclopropanes with outstanding diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.) that can be difficult to achieve with traditional chemocatalysts. [1][2]
-
-
Parameter Interplay for Stereocontrol
Caption: Key factors influencing the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and solvent selection for a novel fluorophenyl alkene? For a diazo-based reaction, a robust starting point is 1-2 mol% of Rh₂(OAc)₄ in anhydrous dichloromethane (DCM) at room temperature. If that fails, switching to a copper(I) catalyst in a higher-boiling solvent like toluene and gently heating may be effective. [11][12]For a Simmons-Smith type reaction, a zinc-copper couple with diiodomethane in anhydrous ether or DCM is the classic starting point. [5] Q2: My fluorophenyl cyclopropane product is difficult to purify. Any suggestions? Fluorinated compounds can have unique solubility and chromatographic properties. Standard silica gel chromatography is often effective. If co-elution with byproducts is an issue, consider switching the solvent system (e.g., from ethyl acetate/hexanes to ether/pentane). In some cases, reversed-phase chromatography may be necessary. For complex mixtures, preparative HPLC can be a powerful tool for isolating highly pure products. [13]Automated flash chromatography systems can also streamline purification from flow chemistry setups. [14] Q3: Can I use biocatalysis for my specific substrate? Biocatalysis is a rapidly advancing field. Engineered myoglobin catalysts have shown a broad scope for cyclopropanating gem-difluoro-styrene derivatives with both electron-donating and electron-withdrawing groups. [2]If your substrate is structurally similar, this could be a highly effective method for achieving excellent stereoselectivity. It is often best to consult recent literature or a specialized provider to assess the feasibility for a novel substrate.
Experimental Protocols
Protocol 1: General Procedure for Rh(II)-Catalyzed Cyclopropanation
This protocol is a representative example for the cyclopropanation of a fluorophenyl alkene using ethyl diazoacetate (EDA).
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum, add the fluorophenyl alkene (1.0 equiv.) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01-0.02 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM or toluene, to make a ~0.1 M solution with respect to the alkene) via syringe.
-
Diazo Addition: In a separate syringe, prepare a solution of the diazo compound (e.g., EDA, 1.2 equiv.) in the same anhydrous solvent. Place this syringe in a syringe pump.
-
Reaction: Begin stirring the flask contents. Add the diazo solution dropwise via the syringe pump over 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired fluorophenyl cyclopropane.
Protocol 2: Simmons-Smith Cyclopropanation of a Fluorophenyl Allylic Alcohol
This protocol is adapted for substrates where a hydroxyl group can direct the reaction. [8]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon), add freshly distilled diiodomethane (2.2 equiv.) and anhydrous dichloromethane (DCM).
-
Carbenoid Formation: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.1 equiv., e.g., 1.0 M solution in hexanes) dropwise. A white precipitate of the zinc carbenoid should form. Stir for 10-15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve the fluorophenyl allylic alcohol (1.0 equiv.) in anhydrous DCM. Add this solution dropwise to the pre-formed carbenoid mixture at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. [8]6. Workup: Separate the organic and aqueous layers. Extract the aqueous phase three times with DCM. Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate (to remove iodine), saturated aqueous sodium bicarbonate, and brine. [8]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
-
Zhang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]
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Zhang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie, (Pre-proof). [Link]
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Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3366–3377. [Link]
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Wikipedia contributors. (n.d.). Cyclopropanation. Wikipedia. Retrieved from [Link]
-
Filyak, Y., et al. (2021). Optimization of the reaction conditions. ResearchGate. [Link]
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Gimeno, A., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 25(45), 10586-10590. [Link]
-
Neely, J. M., & Rovis, T. (2016). Optimization of Reaction Conditions. ResearchGate. [Link]
-
Sriram, M., & Perumal, P. T. (2016). Reaction condition optimization for cyclopropanation. ResearchGate. [Link]
-
Engle, K. M. (2023). Catalytic Cyclopropanation of Olefins with Alkyl Sulfonyl Fluorides – Paper Now In Press. Engle Lab. [Link]
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Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1684. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. Journal of the Chemical Society, Perkin Transactions 1, 2487-2498. [Link]
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Bierschenk, T. R., et al. (2000). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Fluorine Chemistry, 107(1), 143-150. [Link]
-
Doyle, M. P., & Forbes, D. C. (2006). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Accounts of Chemical Research, 39(7), 447-456. [Link]
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Ghorbani, F., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
-
DeMuynck, B., et al. (2022). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Nature Communications, 13, 4567. [Link]
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Roy, M. J., et al. (2016). Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene. ResearchGate. [Link]
-
Vass, V., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(6), 1239–1244. [Link]
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Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. ResearchGate. [Link]
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Sambiagio, C., & Marsden, S. P. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3, 1147-1151. [Link]
-
Cárdenas-Jirón, G. I., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 438–449. [Link]
-
Pereira, M. M., & Calvete, M. J. F. (2022). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Molecules, 27(19), 6683. [Link]
-
Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Advion Interchim Scientific. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography [Video]. YouTube. [Link]
-
Al-Hourani, B. J. (2017). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry, 33(2), 705-715. [Link]
-
Wang, Z., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
-
Wagnières, O. (2012). Cyclopropane-Containing Natural Products. EPFL. [Link]
Sources
- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
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Troubleshooting guide for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid reactions
Welcome to the technical support center for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (FCCA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. FCCA is a key intermediate in the synthesis of various high-value molecules, including the kinase inhibitor Cabozantinib.[1][2] Its unique structure, combining a strained cyclopropane ring with an electron-deficient aromatic system, presents both opportunities and challenges in synthesis.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and stability of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Q1: What are the key physical and safety properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid?
Understanding the fundamental properties and hazards of your starting material is critical for safe and effective experimentation. FCCA is a white crystalline solid. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 773100-29-1 | [3][4] |
| Molecular Formula | C₁₀H₉FO₂ | [4] |
| Molecular Weight | 180.18 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Purity | Typically ≥99% | [3] |
Safety & Handling Information:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed. | Wear protective gloves, clothing, and eye/face protection.[3][5] |
| H315 | Causes skin irritation. | Avoid breathing dust. Wash hands thoroughly after handling.[3][5] |
| H318 / H319 | Causes serious eye damage/irritation. | IF IN EYES: Rinse cautiously with water for several minutes.[3][5] |
| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[3][5] |
Q2: How should I properly store this reagent?
For long-term stability, store 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a tightly sealed container in a dry, well-ventilated place. For smaller quantities in a laboratory setting, storage at room temperature is generally acceptable.
Q3: In which common laboratory solvents is this compound soluble?
FCCA exhibits good solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc). It is also soluble in polar protic solvents like Methanol and Ethanol. Its solubility in non-polar solvents like hexanes or heptane is limited. For reaction purposes, THF is a common and effective solvent choice.[7]
Q4: How stable is the cyclopropane ring under typical reaction conditions?
The cyclopropane ring in FCCA is remarkably stable under a wide range of synthetic conditions, including standard amide coupling, esterification, and reduction of the carboxylic acid. The hyperconjugative stabilization provided by the cyclopropyl group contributes to this stability.[8][9] However, the ring can be opened under specific, harsh conditions, for example, in certain reactions involving triphenylphosphine and carbon tetrahalides like CBr₄, which are not typical for standard functional group transformations of the carboxylic acid.[10]
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is the most common application for FCCA. Low yields, incomplete conversions, and side-product formation are frequent hurdles. This section provides a systematic approach to troubleshooting these issues.
Q1: My amide coupling reaction with FCCA is giving a low yield or failing completely. What are the likely causes and how can I fix it?
This is a multi-faceted problem. A logical workflow is essential to diagnose the root cause. The primary areas to investigate are carboxylic acid activation, reaction conditions, and reagent purity.
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting Decision Workflow for Amide Coupling.
In-Depth Explanation & Solutions:
-
Pillar 1: Carboxylic Acid Activation is Inefficient. The first step in any amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.
-
The Cause: Your coupling reagent may be old or hydrated. Carbodiimides like EDC and DCC are moisture-sensitive. Amide coupling reactions should be performed under anhydrous conditions. The base used can also interfere; a nucleophilic base can compete with your desired amine.
-
The Solution:
-
Use Fresh Reagents: Always use fresh, high-purity coupling reagents. For solution-phase chemistry, EDC or DIC are often preferred over DCC because their urea byproducts are more soluble, simplifying purification.[11][12]
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Avoid bases like triethylamine (TEA) if you suspect it is interfering.
-
Pre-activation: A highly effective strategy is to "pre-activate" the FCCA. Stir the FCCA, coupling reagent (e.g., HATU, HOBt/EDC), and base in a dry solvent (like DMF or DCM) for 15-30 minutes at 0 °C to room temperature before adding the amine.[13] This allows for the formation of the active ester intermediate without the amine present to cause side reactions.[13]
-
-
-
Pillar 2: Sub-optimal Reaction Conditions.
-
The Cause: Incorrect solvent choice, temperature, or reaction time can stall the reaction. If the product is insoluble, it may precipitate out, preventing the reaction from reaching completion.
-
The Solution:
-
Solvent Screen: While THF, DCM, and DMF are common, sometimes a solvent screen is necessary. If solubility is an issue, DMF is often a good choice.
-
Temperature Control: Most couplings are started at 0 °C and allowed to warm to room temperature. For stubborn couplings with hindered amines, gentle heating (40-50 °C) may be required, but monitor carefully for decomposition.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
-
Q2: I see multiple spots on my TLC plate. What are the common impurities in FCCA amide coupling reactions?
Impurity profiles often point directly to the problematic step. Understanding the mechanism of different coupling reagents is key to diagnosing the issue.
Caption: Amide Coupling Mechanism and Common Side Reactions.
-
Common Byproducts & Their Source:
| Coupling Reagent Class | Reagent Examples | Common Byproduct(s) | How to Mitigate/Remove |
| Carbodiimides | DCC, EDC, DIC | N,N'-disubstituted urea (e.g., DCU) | DCU is insoluble in DCM/EtOAc and can be filtered off. EDC-urea is water-soluble and removed by aqueous workup. |
| Aminium/Uronium Salts | HATU, HBTU | Tetramethylurea, Guanidinium species | Water-soluble, removed by aqueous workup. To avoid guanidinium formation, add the amine after the acid and coupling reagent have been mixed. |
| Phosphonium Salts | PyBOP | Tripyrrolidinophosphine oxide | Water-soluble, removed by aqueous workup.[12] |
-
Racemization: While FCCA itself is achiral, if your amine partner has a stereocenter alpha to the nitrogen, racemization can be a concern.
-
The Cause: Over-activation or prolonged reaction times, especially with carbodiimides alone, can lead to the formation of an oxazolone intermediate that facilitates epimerization.[14]
-
The Solution: Use an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[12] These additives act as traps for the activated intermediate, forming an active ester that is less prone to racemization and reacts cleanly with the amine.[12] Aminium/Uronium salt reagents like HATU already incorporate an HOBt-type structure and are excellent for suppressing racemization.
-
Analytical & Purification Support
Q1: I'm trying to monitor my reaction with TLC, but the FCCA starting material just streaks or stays at the baseline. Why?
Carboxylic acids are highly polar and often interact strongly with the silica gel on a TLC plate, leading to poor chromatography.
-
Solution 1 (Eluent Modification): Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your eluent system (e.g., Ethyl Acetate/Hexanes). The acid in the mobile phase will protonate the carboxylic acid on the plate, reducing its interaction with the silica and resulting in a well-defined spot.
-
Solution 2 (Aliquot Workup): For a cleaner analysis, especially by LC-MS, perform a "micro-workup" on the aliquot.[15] Take a drop of the reaction mixture, dilute it with ethyl acetate, wash with a small amount of water or brine in a small vial, and then spot the organic layer on the TLC plate.
Q2: My LC-MS analysis doesn't show a peak for my product, even though the reaction seems to be working by TLC. What's going on?
This is a classic case of an analytical artifact, most likely related to ionization in the mass spectrometer.
-
The Cause: The compound may not ionize well under the conditions used. Salts, bases (like DIPEA), or other additives in the crude reaction mixture can suppress the ionization of your target molecule.[15]
-
The Solution:
-
Clean Up the Sample: Before injection, dilute your reaction aliquot significantly (a rule of thumb is <0.2 mg/mL) in a suitable solvent like methanol or acetonitrile.[16] If ion suppression is suspected, perform the micro-workup described above to remove salts.
-
Switch Ionization Mode: Analyze the sample in both positive (ESI+) and negative (ESI-) ionization modes. Carboxylic acids often show up better in negative mode as the [M-H]⁻ ion. The final amide product will likely show up best in positive mode as the [M+H]⁺ ion.
-
Consider Derivatization: For challenging quantitative analysis of the carboxylic acid, derivatization with reagents like phenylenediamines can improve chromatographic behavior and ionization efficiency.[17]
-
Q3: What is a reliable method for purifying the final amide product?
A standard acid-base workup followed by crystallization or chromatography is typically effective.
-
Step 1: Quench and Dilute: Quench the reaction with water or saturated ammonium chloride. Dilute with a suitable organic solvent like Ethyl Acetate or DCM.
-
Step 2: Aqueous Washes:
-
Wash the organic layer with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove excess amine and basic byproducts.
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted FCCA and acidic byproducts like HOBt.
-
Finish with a brine wash to remove residual water.
-
-
Step 3: Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Step 4: Final Purification: The resulting crude material can often be purified by recrystallization from a suitable solvent system (e.g., EtOAc/heptane) or by silica gel column chromatography if necessary.
Experimental Protocols
The following is a representative, self-validating protocol for a standard amide coupling reaction.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM/THF).
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution. The order of addition is crucial to minimize side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the consumption of the limiting reagent by LC-MS or TLC (e.g., 50% Ethyl Acetate in Hexanes + 0.5% Acetic Acid). A mini-workup of an aliquot is recommended for clean analysis.[15]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Perform the aqueous washes as described in the purification guide (Q3) above.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography or recrystallization.
References
- Vertex AI Search. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- AWS. Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid.
- Chem-Impex. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid.
- Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
- Apollo Scientific. 773100-29-1 Cas No. | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
- PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220.
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Available from: [Link]
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- ChemicalBook. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7.
- Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?.
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- Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
- Pharmaffiliates. CAS No : 849217-48-7 | Product Name : 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid.
- Reddit. (2022). amide coupling help : r/Chempros.
- Verdecia-Reyes, Y., et al. (2021). Practical scaling-up of a four reactants multicomponent reaction (4-MCR). Journal of Pharmacy & Pharmacognosy Research, 9(1), 1-12.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. Available from: [Link]
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Kaur, H., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(1), 115. Available from: [Link]
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Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of chromatography. A, 896(1-2), 335–341. Available from: [Link]
- ResearchGate. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4.
-
Larose, J., et al. (2024). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 346, 140349. Available from: [Link]
- ResearchGate. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF.
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Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 773100-29-1), a key intermediate in medicinal chemistry.[1][2][3] Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. Understanding your reaction's potential pitfalls is the first step to designing an effective purification strategy.
-
From Nitrile Hydrolysis: A prevalent synthesis involves the hydrolysis of 1-(4-fluorophenyl)cyclopropanecarbonitrile.[4] In this case, the primary impurities are typically:
-
Unreacted Starting Material: Residual 1-(4-fluorophenyl)cyclopropanecarbonitrile.
-
Intermediate Amide: 1-(4-Fluorophenyl)cyclopropanecarboxamide, resulting from incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate, and if the reaction is not driven to completion, this amide will contaminate the final product.[5][6][7]
-
-
From Dicarboxylic Acid Route: If synthesizing from 1,1-cyclopropanedicarboxylic acid and 4-fluoroaniline, you may encounter:[8][9]
-
Unreacted Starting Materials: Residual 4-fluoroaniline and 1,1-cyclopropanedicarboxylic acid.
-
Side-products: Potential diamide species or other condensation byproducts.
-
-
General Contaminants: Regardless of the route, crude products can contain residual solvents, inorganic salts from workup procedures, and trace byproducts from side reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C₁₀H₉FO₂ | 180.18[3] | Product |
| 1-(4-Fluorophenyl)cyclopropanecarbonitrile | C₁₀H₈FN | 161.18 | Impurity |
| 1-(4-Fluorophenyl)cyclopropanecarboxamide | C₁₀H₁₀FNO | 179.19 | Impurity |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | Impurity |
| 1,1-Cyclopropanedicarboxylic acid | C₅H₆O₄ | 130.10 | Impurity |
Table 1: Physicochemical properties of the target compound and common process-related impurities.
Q2: What is the most robust and generally applicable method for the initial purification of my crude product?
A2: For nearly all carboxylic acids, acid-base extraction is the most powerful and efficient initial purification step.[10] This technique leverages the acidic nature of the carboxyl group to achieve a clean separation from neutral and basic impurities.
The Principle (Causality): The core principle is modulating the compound's solubility by changing the pH.
-
Basification: Your target carboxylic acid (R-COOH) is relatively nonpolar and soluble in organic solvents. When you treat the organic solution with an aqueous base (like NaHCO₃ or NaOH), the acid is deprotonated to form its corresponding carboxylate salt (R-COO⁻ Na⁺).[11][12] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities (like residual nitrile or amide) and basic impurities remain in the organic layer.
-
Separation: The two immiscible layers are separated. The organic layer containing the impurities is discarded.
-
Re-acidification: The aqueous layer, now containing the purified carboxylate salt, is re-acidified with a strong acid (like HCl). This protonates the carboxylate salt, regenerating the neutral carboxylic acid (R-COOH), which is insoluble in water and precipitates out as a solid.[10][13]
This method provides a significant purification factor in a single, straightforward operation before proceeding to finer methods like recrystallization.
Q3: My product has been purified by extraction, but it's still not meeting the required purity specifications. What's the next step?
A3: After an initial acid-base extraction, recrystallization is the definitive method for achieving high crystalline purity for a solid compound like 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
The Principle (Causality): Recrystallization works by exploiting differences in solubility between the desired compound and the remaining impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).
Finding the right solvent is key. For a compound with both aromatic and carboxylic acid functionalities, a moderately polar solvent or a mixed-solvent system is often effective.
| Solvent System | Rationale & Suitability |
| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. This system allows for precise control over the crystallization point by adding water as an anti-solvent to the hot ethanol solution.[14] |
| Hexane/Acetone | Acetone is a strong solvent for many organic compounds, while hexane is a non-polar anti-solvent. This combination is excellent for precipitating moderately polar compounds.[15] |
| Toluene | As an aromatic solvent, toluene can be effective for dissolving the compound at high temperatures due to "like-dissolves-like" interactions with the fluorophenyl group. |
A systematic approach is to test solubility in small amounts of various solvents to identify a suitable candidate before committing the bulk of your material.
Troubleshooting Guide
Q1: My final product is an oil or a sticky gum instead of a crystalline powder after the final workup. What went wrong?
A1: This is a common issue often attributable to two main causes:
-
Residual Solvent: Trace amounts of organic solvent trapped in the product can act as a plasticizer, preventing the formation of a rigid crystal lattice. Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable).
-
Presence of Impurities: Even small amounts of impurities can significantly depress the melting point of a compound, causing it to appear as a gum or oil at room temperature. This is known as melting point depression. Solution: The product requires further purification. Re-subjecting the material to a carefully executed acid-base extraction followed by a meticulous recrystallization from an appropriate solvent system (see FAQ Q3) will typically resolve this issue.
Q2: My NMR/LC-MS analysis shows significant contamination from the starting nitrile or the intermediate amide. How can I remove these?
A2: These impurities are neutral and structurally similar to your product, making them difficult to remove by recrystallization alone. The most effective strategy involves a two-pronged approach: chemical conversion followed by extraction.
-
Drive the Hydrolysis to Completion: The simplest solution is often to force the residual nitrile and amide to convert to the desired carboxylic acid. Re-subject your crude material to the hydrolysis reaction conditions (e.g., heating under reflux with aqueous acid or base) for an extended period.[5][7] Monitor the reaction by TLC or LC-MS until the starting materials are no longer detectable.
-
Perform a Rigorous Acid-Base Extraction: After completing the hydrolysis, perform the acid-base extraction as described in FAQ Q2. The nitrile and amide are neutral and will remain in the organic layer, while your target carboxylic acid will move into the basic aqueous layer.[12][16] This provides a clean chemical separation.
Caption: Decision-making workflow for purification.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. [10]Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting and venting to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer (step 2 & 3) with a fresh portion of NaHCO₃ solution to ensure complete removal of the acidic product. Combine the aqueous extracts.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until gas evolution ceases and the solution becomes strongly acidic (test with pH paper, target pH ~1-2). A white precipitate of the purified carboxylic acid should form. [10]6. Isolation: Allow the slurry to stir in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the purified solid from Protocol 1 into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 95% ethanol required to just fully dissolve the solid.
-
Addition of Anti-solvent: To the hot, stirring solution, add hot deionized water dropwise until the solution begins to show a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution completely clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without being disturbed. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [15]6. Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under high vacuum.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
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Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. Wyeth Research. Retrieved from [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
-
Química Organica.org. (n.d.). Acid hydrolysis of Nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Lumen Learning. (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
-
ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4599444A - Process for the separation of isomeric cyclopropane-carboxylic acids.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Reddit. (2023). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclopropane carboxylic acid. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-bromophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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Stability issues of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in solution
Welcome to the dedicated support center for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this compound in solution. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your research. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
Question 1: I'm observing a rapid loss of my compound in aqueous solution, especially at acidic or basic pH. What's happening and how can I prevent it?
Answer:
Rapid degradation in aqueous media, particularly under non-neutral pH conditions, points towards hydrolytic instability. While the cyclopropane ring itself can be relatively stable, the overall structure, including the carboxylic acid and the fluorophenyl group, can be susceptible to degradation under stress conditions.[1][2] The primary suspect is acid- or base-catalyzed hydrolysis.
Causality Explained: The cyclopropane ring possesses inherent strain. Under harsh acidic or basic conditions, this strain can be relieved through ring-opening reactions, often initiated by protonation or nucleophilic attack.[3][4] The carboxylic acid functional group dictates the molecule's charge state based on the solution's pH, which in turn influences its reactivity and solubility.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating hydrolytic degradation.
Step-by-Step Protocol: pH Stability Profiling
-
Prepare Stock Solution: Dissolve a known concentration (e.g., 1 mg/mL) of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a suitable organic co-solvent like acetonitrile or methanol if aqueous solubility is limited.[5]
-
Prepare pH Buffers: Prepare buffers at a range of pH values, for example:
-
pH 2.0 (0.01 M HCl)
-
pH 7.0 (Phosphate Buffered Saline, PBS)
-
pH 10.0 (0.01 M NaOH)
-
-
Incubate Samples: Add a small aliquot of your stock solution to each buffer to achieve your final desired concentration. Ensure the volume of the organic co-solvent is minimal (e.g., <1%) to avoid influencing the stability.
-
Set Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation).[6] Pull aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method to quantify the remaining parent compound.[7] An LC-MS method is highly recommended for identifying potential degradation products.[8]
Question 2: My results are inconsistent, and I suspect my compound is degrading even under neutral pH and ambient light in the lab. What could be the cause?
Answer:
Inconsistency under seemingly mild conditions often points to two culprits: oxidation and/or photodegradation.[9][10] Aromatic rings and strained aliphatic rings can be susceptible to oxidative attack, while the fluorophenyl group can absorb UV light, leading to photolytic cleavage.[11][12]
Causality Explained:
-
Oxidation: Dissolved oxygen in your solvent, or the presence of trace metal ions, can initiate radical chain reactions that lead to degradation.[5]
-
Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy needed to break chemical bonds, leading to the formation of photoproducts.[11] The ICH Q1B guidelines provide a standardized approach to testing for photostability.[11][13]
Recommended Actions & Protocols:
| Factor | Diagnostic Test | Preventative Measures |
| Oxidation | Conduct a forced degradation study using an oxidizing agent like 3% hydrogen peroxide (H₂O₂).[5][6] | 1. Use de-gassed solvents (sparge with nitrogen or argon).2. Consider adding an antioxidant (e.g., BHT, Vitamin E) if compatible with your experimental system.3. Store solutions under an inert atmosphere (e.g., nitrogen blanket). |
| Photodegradation | Perform a photostability study by exposing a solution to a controlled light source (e.g., Xenon lamp) alongside a dark control wrapped in aluminum foil.[11] | 1. Work in a low-light environment.2. Use amber glass vials or UV-blocking containers.3. Protect solutions from direct sunlight or harsh laboratory lighting. |
Step-by-Step Protocol: Preliminary Photostability Test
-
Prepare Samples: Prepare two identical samples of your compound in solution (e.g., 100 µg/mL in your typical solvent).
-
Protect the Control: Wrap one vial completely in aluminum foil. This is your "dark control."
-
Expose the Sample: Place both the unwrapped sample and the dark control on a laboratory bench exposed to ambient light for a set period (e.g., 24-48 hours). For a more rigorous test, use a photostability chamber following ICH Q1B guidelines (1.2 million lux hours visible, 200 watt-hours/m² UVA).[11]
-
Analyze: After the exposure period, analyze both samples by HPLC.
-
Interpret: A significant difference in the concentration of the parent compound between the exposed sample and the dark control confirms light sensitivity. The dark control helps you distinguish between photolytic and thermal degradation.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in solution?
The stability is primarily influenced by a combination of environmental and chemical factors.[9][14]
Caption: Key factors impacting solution stability.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[9]
-
pH: As a carboxylic acid, the compound's ionization state is pH-dependent, which affects its reactivity and susceptibility to hydrolysis.[9]
-
Light: The aromatic fluorophenyl group makes the molecule a candidate for photodegradation.[11][12]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[9]
Q2: What are the recommended storage conditions for solutions of this compound?
Based on the potential instabilities, the following storage conditions are recommended:
-
Temperature: Store solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below, but verify compound stability after freeze-thaw cycles.
-
pH: Store in a buffered solution at the empirically determined pH of maximum stability (likely slightly acidic to neutral).
-
Light: Always store in amber vials or protect clear vials from light.
-
Atmosphere: For sensitive applications or long-term storage, purging the vial headspace with an inert gas like argon or nitrogen is advisable.
Q3: What analytical methods are best for conducting stability studies?
A stability-indicating analytical method is crucial. This is a validated method that can accurately separate and quantify the intact parent drug from its degradation products.[15]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is the workhorse technique for quantifying the parent compound.[7] A method development and validation process is necessary to ensure specificity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the mass of unknown degradation products, which provides critical clues for elucidating degradation pathways.[8]
Q4: How do I perform a basic forced degradation study?
Forced degradation or stress testing is a systematic way to identify likely degradation pathways and validate your analytical methods.[6][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Summary of Forced Degradation Conditions:
| Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Room temp to 60°C | Ring opening, hydrolysis of other functionalities |
| Base Hydrolysis | 0.1 M NaOH | Room temp to 60°C | Ring opening, hydrolysis |
| Oxidation | 3% H₂O₂ | Room temp | Oxidative cleavage of the cyclopropane or aromatic ring |
| Thermal | Dry Heat / Solution | 60-80°C | Thermally induced decomposition |
| Photolytic | Light Chamber | ICH Q1B Guidelines | Photolytic cleavage, defluorination |
References
- Benchchem. (n.d.). Technical Support Center: Photostability of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone Solutions.
- Asplund, S. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Boros, E. E., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.
- Jain, R. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate.
- Unknown author. (n.d.). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid.
- Unknown author. (n.d.). Photostability studies. ResearchGate.
- McNeill, K., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. NIH.
- Unknown author. (2025). Top 5 Factors Affecting Chemical Stability.
- Unknown author. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Schwab, J. M. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.
- Unknown author. (n.d.). Typical hydroarylation reactivity of cyclopropanes under Lewis acid.... ResearchGate.
- Unknown author. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC.
- Han, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Han, J., et al. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central.
- Unknown author. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
- Unknown author. (n.d.). Factors Affecting Stability. Gyan Sanchay.
Sources
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
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- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Preventing Byproduct Formation in Simmons-Smith Cyclopropanation of 4-Fluorostyrene Derivatives
Welcome to the technical support center dedicated to addressing challenges in the Simmons-Smith cyclopropanation of 4-fluorostyrene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of these valuable cyclopropane-containing molecules. The cyclopropane motif is a key structural unit in many biologically active compounds, and mastering its synthesis is crucial for advancing novel therapeutics.[1][2][3]
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[4][5] It involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring.[6] However, the introduction of a fluorine atom on the styrene substrate, while often desirable for modulating pharmacokinetic and pharmacodynamic properties, can introduce specific challenges, including altered reactivity and the formation of unwanted byproducts. This guide will help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable protocols.
Issue 1: Low Yield of the Desired Cyclopropane with Significant Starting Material Recovery
Question: I am performing a Simmons-Smith cyclopropanation on a 4-fluorostyrene derivative and observing very low conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Simmons-Smith reaction of 4-fluorostyrene derivatives is a common issue that can often be traced back to the electronic nature of the substrate or suboptimal reaction conditions. The fluorine atom is strongly electron-withdrawing, which can deactivate the double bond towards the electrophilic zinc carbenoid.[7]
Probable Causes & Recommended Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Zinc-Copper Couple | The zinc-copper couple is the heart of the classic Simmons-Smith reaction, responsible for generating the active carbenoid species.[8] If not properly activated, its reactivity will be insufficient to overcome the deactivation by the fluorine substituent. | Protocol 1: Fresh Activation of Zinc-Copper Couple. Ensure the zinc-copper couple is freshly prepared and activated immediately before use.[8] Consider using ultrasonication during its preparation to enhance surface activation.[9] |
| Poor Quality of Diiodomethane | Diiodomethane (CH₂I₂) can decompose over time, releasing iodine which can interfere with the reaction. | Use freshly distilled or high-purity diiodomethane to ensure the integrity of your starting material.[7] |
| Presence of Moisture | The organozinc intermediates in the Simmons-Smith reaction are highly sensitive to moisture.[8] Any water present will quench the reactive species, leading to low or no product formation. | Thoroughly oven-dry all glassware and conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[7] Use anhydrous solvents. |
| Insufficient Reactivity of the Carbenoid | The standard Simmons-Smith reagent (generated from Zn(Cu) and CH₂I₂) may not be electrophilic enough to efficiently cyclopropanate an electron-deficient alkene like 4-fluorostyrene. | Protocol 2: Employing a More Reactive Carbenoid (Furukawa or Shi Modification). For electron-deficient alkenes, a more reactive carbenoid is often necessary.[6][7] The Furukawa modification, using diethylzinc (Et₂Zn) and CH₂I₂, generates a more reactive species.[3][6] The Shi modification, which involves acidic additives like trifluoroacetic acid, can also enhance reactivity.[6] |
Issue 2: Formation of an Unidentified Byproduct with a Similar Polarity to the Starting Material
Question: My reaction is producing a significant byproduct that is difficult to separate from the starting 4-fluorostyrene derivative. What could this byproduct be, and how can I prevent its formation?
Answer:
The formation of byproducts in Simmons-Smith reactions can arise from side reactions of the carbenoid or subsequent reactions of the desired product. Given the properties of the 4-fluorostyrene system, a likely culprit is a zinc-mediated polymerization or oligomerization of the starting material, especially if the reaction is run at higher concentrations or for extended periods. Another possibility is the formation of ethylated byproducts if using the Furukawa modification.
Probable Causes & Recommended Solutions:
| Cause | Explanation | Recommended Solution |
| Polymerization/Oligomerization | The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can promote cationic polymerization of the styrene derivative.[6] | Add the 4-fluorostyrene derivative slowly to the pre-formed carbenoid solution to maintain a low concentration of the alkene. Consider using a less coordinating solvent like dichloromethane or 1,2-dichloroethane.[4] |
| Ethylation of the Aromatic Ring | When using the Furukawa modification (Et₂Zn/CH₂I₂), residual ethyl groups from the diethylzinc can potentially add to the aromatic ring under certain conditions, although this is less common. | Ensure the complete reaction of diethylzinc with diiodomethane to form the carbenoid before adding the styrene derivative. This can be achieved by allowing for a sufficient pre-formation time. |
| Reaction with Solvent | In some cases, the highly reactive carbenoid can react with the solvent, leading to byproducts. | Choose a relatively inert solvent such as diethyl ether, dichloromethane, or 1,2-dichloroethane.[4] |
Issue 3: Poor Diastereoselectivity in the Cyclopropanation of a Chiral 4-Fluorostyrene Derivative
Question: I am attempting a diastereoselective Simmons-Smith cyclopropanation on a chiral 4-fluorostyrene derivative containing a directing group (e.g., an allylic alcohol), but I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the stereocontrol?
Answer:
The Simmons-Smith reaction is known for its ability to be directed by nearby hydroxyl groups, which coordinate to the zinc atom of the carbenoid and deliver the methylene group to the same face of the double bond.[8][10] Poor diastereoselectivity suggests that this directing effect is being undermined.
Probable Causes & Recommended Solutions:
| Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures can lead to a less organized transition state, reducing the influence of the directing group and eroding diastereoselectivity. | Conduct the reaction at lower temperatures. Start at 0 °C and consider going down to -20 °C or lower. Monitor the reaction progress carefully, as the reaction rate will decrease. |
| Inappropriate Solvent | Highly coordinating solvents can compete with the directing group for coordination to the zinc center, thereby diminishing its directing ability. | Use non-coordinating solvents such as dichloromethane or hexane. Avoid ethereal solvents if poor selectivity is observed, as they can sometimes interfere.[1] |
| Insufficient Coordination | The electronic effects of the 4-fluoro substituent might be subtly altering the geometry or basicity of the directing group, leading to weaker coordination. | Consider using a modified Simmons-Smith reagent that enhances the Lewis acidity of the zinc center, thereby promoting stronger coordination. The use of additives like ZnCl₂ or employing the Shi modification could be beneficial.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Simmons-Smith reaction?
A1: The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[8] This carbenoid then reacts with an alkene in a concerted, stereospecific manner to deliver a methylene (CH₂) group, forming a cyclopropane ring.[4][11] The reaction is believed to proceed through a "butterfly-type" transition state.[4]
Q2: Why is the Furukawa modification often preferred for less reactive alkenes?
A2: The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, generates a more reactive and soluble carbenoid species (EtZnCH₂I) compared to the heterogeneous classic Simmons-Smith conditions.[3][6] This enhanced reactivity is particularly beneficial for electron-deficient alkenes like 4-fluorostyrene derivatives, often leading to higher yields and shorter reaction times.[7]
Q3: Can byproducts arise from the zinc iodide (ZnI₂) formed during the reaction?
A3: Yes, the ZnI₂ byproduct is a Lewis acid and can cause side reactions, most notably the rearrangement of acid-sensitive substrates or the initiation of cationic polymerization of styrenic compounds.[6] In some cases, adding a scavenger like pyridine or using an excess of diethylzinc (in the Furukawa modification) can help to sequester the ZnI₂ and mitigate these unwanted reactions.[6]
Q4: Are there alternative, milder methods for the cyclopropanation of 4-fluorostyrene derivatives?
A4: While the Simmons-Smith reaction and its modifications are workhorses for cyclopropanation, other methods exist. For electron-deficient alkenes, reactions involving diazo compounds and a metal catalyst (e.g., rhodium or copper) can be effective.[12] Additionally, biocatalytic methods using engineered enzymes are emerging as powerful tools for the asymmetric cyclopropanation of a broad range of alkenes, including those that are electron-deficient.[13]
Experimental Protocols
Protocol 1: Activation of Zinc-Copper Couple
-
Place zinc dust (1.5-2.0 equivalents relative to the alkene) in a flame-dried, three-necked flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet.
-
Add a solution of copper(II) sulfate (approximately 10 mol% relative to zinc) in anhydrous diethyl ether.
-
Stir the suspension vigorously under a nitrogen atmosphere. The disappearance of the blue color and the formation of a gray precipitate indicate the formation of the zinc-copper couple.
-
For enhanced activation, the mixture can be sonicated in an ultrasonic bath for 15-30 minutes.
-
The activated zinc-copper couple should be used immediately.
Protocol 2: Simmons-Smith Cyclopropanation using the Furukawa Modification
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of the 4-fluorostyrene derivative (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare the Furukawa reagent. To a solution of diiodomethane (1.5-2.0 equivalents) in anhydrous DCM, slowly add a solution of diethylzinc (1.5-2.0 equivalents, typically 1.0 M in hexanes) at 0 °C.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure the complete formation of the carbenoid.
-
Slowly add the pre-formed carbenoid solution to the cooled solution of the 4-fluorostyrene derivative via a syringe or cannula.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. The reaction time may vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Reaction Mechanism and Byproduct Pathway
Caption: Simmons-Smith reaction and a potential byproduct pathway.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues.
References
-
[Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[4][8]-Sigmatropic Rearrangement Reactions | The Journal of Organic Chemistry - ACS Publications]([Link])
-
[Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[4][8]-Sigmatropic Rearrangement Reactions | Request PDF - ResearchGate]([Link])
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 2. [PDF] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | Semantic Scholar [semanticscholar.org]
- 3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist in optimizing the synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, a key intermediate in various pharmaceutical compounds.[1] This resource focuses on catalyst loading and related reaction parameters to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing 1-(4-Fluorophenyl)cyclopropanecarboxylic acid?
The synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of 4-fluorostyrene with a diazoacetate, catalyzed by a transition metal. Rhodium(II) complexes, such as dirhodium tetraacetate, are highly effective and commonly used for this transformation.[2] Copper-based catalysts are also employed, often with chiral ligands to achieve enantioselectivity.[3]
Q2: What is the underlying mechanism of the rhodium-catalyzed cyclopropanation?
While definitive mechanistic studies are still being explored, the accepted mechanism involves the reaction of the rhodium(II) catalyst with a diazo compound to form a metal carbene intermediate after the expulsion of nitrogen gas.[2][4] This electrophilic carbene then reacts with the alkene (4-fluorostyrene) in a concerted fashion to form the cyclopropane ring, regenerating the catalyst for the next cycle.[2]
Q3: How does catalyst loading directly impact the reaction outcome?
Catalyst loading is a critical parameter that must be optimized for successful synthesis. Insufficient catalyst can lead to an incomplete or slow reaction, resulting in low yields.[5][6] Conversely, excessive catalyst loading can promote side reactions, such as the dimerization of the carbene, which reduces the overall efficiency and purity of the desired product.[5][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivity | 1. Use a fresh, reliably sourced catalyst stored under an inert atmosphere.[5][8] 2. Perform a small-scale test reaction with a known substrate to verify catalyst activity. | Catalysts, particularly rhodium(II) complexes, can be sensitive to air and moisture, leading to deactivation.[5] |
| Reagent Impurities | 1. Purify 4-fluorostyrene and the diazoacetate prior to use.[9] 2. Ensure the absence of acidic impurities in the diazo compound, which can cause decomposition.[5][6] | Impurities can act as inhibitors or participate in side reactions, lowering the yield.[5] |
| Suboptimal Temperature | 1. Screen a range of temperatures to find the optimal condition. Room temperature is often a good starting point for rhodium-catalyzed reactions.[5][6] | The reaction rate is temperature-dependent. Higher temperatures may be required for less reactive alkenes but can also lead to catalyst decomposition.[6] |
Issue: Significant Formation of Side Products (e.g., Carbene Dimerization)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Local Concentration of Diazo Compound | 1. Employ a syringe pump for the slow and controlled addition of the diazo compound.[5][6][8] | A high concentration of the metal carbene intermediate can lead to self-reaction (dimerization). Slow addition maintains a low steady-state concentration of the reactive intermediate.[5][6] |
| Inappropriate Solvent | 1. Experiment with different solvents. Non-coordinating solvents like dichloromethane are often preferred. | The solvent can interact with the catalyst and influence its activity and selectivity. |
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a framework for systematically optimizing the catalyst loading for the synthesis of the ethyl ester precursor of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Materials:
-
Dirhodium tetraacetate
-
4-Fluorostyrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe pump
Procedure:
-
Set up a series of oven-dried flasks under an inert atmosphere.
-
In each flask, dissolve 4-fluorostyrene (1.0 equiv.) in anhydrous DCM.
-
Add varying amounts of dirhodium tetraacetate to each flask (e.g., 0.1, 0.5, 1.0, and 1.5 mol%).
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.1 equiv.) in anhydrous DCM over 4-6 hours.
-
Allow the reactions to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, purify the crude product by flash column chromatography.
-
Determine the yield and purity of the resulting ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate for each catalyst loading.
Illustrative Data:
| Catalyst Loading (mol%) | Yield (%) | Purity (%) |
| 0.1 | 55 | 88 |
| 0.5 | 88 | 96 |
| 1.0 | 95 | >99 |
| 1.5 | 94 | >99 |
Note: This data is for illustrative purposes. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Caption: A flowchart for troubleshooting common cyclopropanation issues.
References
- BenchChem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions.
- BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
- BenchChem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions.
- ChemicalBook. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- ResearchGate. (2025). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate.
- Wikipedia. (n.d.). Metal-catalyzed cyclopropanations.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- University of Rochester. (n.d.). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts.
- ACS Publications. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
- PubMed. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes.
- National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
Sources
- 1. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Recrystallization protocol for high purity 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
Technical Support Center: High-Purity 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support guide for the purification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity for downstream applications. Achieving high purity is critical as even minor impurities can significantly impact the outcome of subsequent synthetic steps, biological assays, or formulation studies.
This guide provides a robust recrystallization protocol, detailed troubleshooting advice for common experimental challenges, and answers to frequently asked questions. The methodologies described herein are grounded in established principles of physical organic chemistry to ensure reliable and reproducible results.
Section 1: Core Recrystallization Protocol
The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] The ideal solvent will dissolve 1-(4-Fluorophenyl)cyclopropanecarboxylic acid readily at an elevated temperature but poorly at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Based on the polarity of the molecule—conferred by the carboxylic acid and the fluorophenyl group—a mixed-solvent system of ethyl acetate (a good solvent) and hexane (a poor solvent or "anti-solvent") is recommended. This system offers excellent control over the crystallization process.
Data Presentation: Key Protocol Parameters
| Parameter | Recommended Specification | Rationale |
| Compound | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C₁₀H₉FO₂ (MW: 180.17 g/mol )[2][3] |
| Solvent System | Ethyl Acetate / n-Hexane | Balances polarity for effective dissolution and precipitation. |
| Dissolution Temp. | ~70-75 °C (Gentle Reflux) | Ensures complete dissolution without compound degradation. |
| Cooling Protocol | Slow cooling to RT, then 0-4 °C | Promotes the formation of well-ordered, pure crystals.[4] |
| Washing Solvent | Ice-cold 1:4 Ethyl Acetate/Hexane | Removes residual soluble impurities without dissolving the product. |
| Quality Control | Melting Point, HPLC, NMR | To confirm purity and identity post-recrystallization.[5] |
Experimental Workflow Diagram
Caption: Workflow for the mixed-solvent recrystallization of the target compound.
Step-by-Step Methodology
Safety Precaution: Always perform this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dissolution:
-
Place the crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a magnetic stir bar.
-
On a hotplate stirrer, add a minimal amount of ethyl acetate and begin heating with stirring to a gentle reflux (~77 °C).
-
Continue adding hot ethyl acetate in small portions until the solid is fully dissolved. The goal is to create a saturated solution, so avoid using an excess of solvent, as this will reduce your final yield.[6]
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.
-
Bring the mixture back to a boil for 2-3 minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
To remove the charcoal or any insoluble matter, perform a hot gravity filtration using a stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[4] This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the hot, clear solution, add n-hexane dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is now supersaturated.
-
Add a few drops of hot ethyl acetate to just redissolve the precipitate and render the solution clear again.[5] This ensures the crystallization process begins from a point of precise saturation, which is critical for forming pure crystals.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities.[4]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4][5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Wash the collected crystal cake with a small amount of ice-cold solvent (a pre-mixed solution of ethyl acetate/hexane in approximately the final ratio used for crystallization is ideal). This removes any residual mother liquor containing dissolved impurities.
-
Allow the crystals to dry on the filter under vacuum for 10-15 minutes.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Section 2: Troubleshooting Guide
Q: My compound “oiled out” instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the solute is precipitated from the solution as a liquid rather than a solid. This is a common issue and can be caused by several factors:
-
High Impurity Level: A high concentration of impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Cooling Too Rapidly: If the hot, saturated solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.
Solution: If your compound has oiled out, reheat the solution until the oil redissolves completely. You can try adding a slightly larger volume of the "good" solvent (ethyl acetate) to lower the saturation point. Then, ensure the solution cools much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective. If the problem persists, a different solvent system may be required.
Q: I have a very low yield of recovered crystals. What are the likely causes?
A: A low yield is typically due to one of the following:
-
Using Too Much Solvent: The most common cause is adding too much of the "good" solvent during the initial dissolution step. This prevents the solution from becoming saturated upon cooling, and a significant amount of your product remains dissolved in the mother liquor.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a substantial amount of material on the filter paper.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or skipping the ice bath step, will result in incomplete precipitation.
-
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of your product.
Solution: To improve your yield, focus on using the absolute minimum amount of hot solvent required for dissolution.[6] If you must perform a hot filtration, ensure all your glassware is pre-heated. Always cool the solution thoroughly in an ice bath before filtering. If a significant amount of product remains in the filtrate, you can try to recover a second crop of crystals by boiling off some of the solvent to re-concentrate the solution and repeating the cooling process, though this second crop may be less pure.
Q: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
A: This indicates that the solution is not supersaturated, or that crystallization requires initiation.
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal formation.[6]
-
Concentrate the Solution: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 1-(4-Fluorophenyl)cyclopropanecarboxylic acid?
A1: Impurities can vary based on the synthetic route. Common impurities often include unreacted starting materials or reagents from the synthesis. If the compound is prepared via hydrolysis of the corresponding nitrile, the amide intermediate (1-(4-fluorophenyl)cyclopropanecarboxamide) is a common process-related impurity.[7]
Q2: How do I perform a preliminary solvent screen to find the best recrystallization solvent?
A2: To screen for a suitable solvent, place a small amount of your crude material (20-30 mg) into several different test tubes. Add a small amount (0.5 mL) of a different candidate solvent to each tube. A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. For a mixed-solvent system, find a "good" solvent that dissolves the compound readily at all temperatures and a "poor" solvent in which the compound is insoluble at all temperatures.
Q3: How can I confirm the purity of my final product?
A3: The most common and immediate method is to measure the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically <2 °C). Impurities tend to depress and broaden the melting range. For quantitative purity analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) are recommended. Purity for a related compound is often specified as a minimum of 98.0% by HPLC.
Q4: Can I use a different solvent pair, such as Toluene/Hexane?
A4: Yes, other solvent pairs may be effective. Toluene/hexane is a common pair for moderately polar compounds.[4] The choice depends on the specific impurity profile of your crude material. A small-scale trial is always recommended before committing to a large-scale recrystallization with a new solvent system.
References
-
University of California, Los Angeles. Recrystallization. [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
The Student Room. How to purify a carboxylic acid by recrystallisation?. [Link]
- Google Patents.
-
SweetStudy. Recrystallization pre/post lab questions | Organic chemistry homework help. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. [Link]
-
PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Wikipedia. Cyclopropanecarboxylic acid. [Link]
-
National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sweetstudy.com [sweetstudy.com]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Poor Reactivity in Carboxyl Group Functionalization
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of carboxyl group functionalization. The formation of amide and ester bonds is fundamental to many areas of chemical synthesis, yet achieving high yields and purity can be challenging, particularly with unreactive substrates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in Amide Coupling Reactions
You've set up an amide coupling reaction, but the yield is disappointingly low, or no product is formed at all.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Incomplete Carboxylic Acid Activation | The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or inappropriate activating agents will lead to poor conversion.[1][2] | - Increase Stoichiometry of Coupling Reagent: Try increasing the equivalents of your coupling reagent (e.g., EDC, HATU) to 1.2-1.5 equivalents. - Switch to a More Potent Coupling Reagent: For sterically hindered or electron-deficient carboxylic acids, standard carbodiimides may be insufficient. Consider using uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP, which are known for their high efficiency in difficult couplings.[3][4][5][6] |
| Protonation of the Amine Nucleophile | The amine can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[1][2] This is especially problematic with weakly basic amines. | - Add a Non-Nucleophilic Base: Incorporate a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the proton from the carboxylic acid, freeing the amine to act as a nucleophile.[7] Use 1.5-2.0 equivalents. |
| Steric Hindrance | Bulky groups near the carboxylic acid or the amine can physically block the approach of the reactants.[1][5] | - Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. - Convert to a More Reactive Intermediate: For severely hindered systems, consider a two-step approach by first converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH).[8] |
| Side Reactions of the Activated Intermediate | With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[9][10] | - Use Additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and still reactive towards the amine.[9][10][11] |
| Hydrolysis of Activated Species | The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material.[1] | - Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. If necessary, dry your reagents before use. |
Issue 2: Poor Yields in Esterification Reactions
Your attempts to form an ester from a carboxylic acid and an alcohol are resulting in low conversion.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Low Electrophilicity of the Carboxylic Acid | Direct esterification (Fischer esterification) is an equilibrium process and can be slow, especially with sterically hindered acids or secondary/tertiary alcohols. | - Use an Activating Agent: Employ a coupling reagent like DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a Steglich esterification. - Yamaguchi Esterification for Hindered Systems: For macrocyclizations or sterically demanding esters, the Yamaguchi esterification is particularly effective.[12] This involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[12][13][14][15][16] |
| Reversibility of the Reaction | The presence of water as a byproduct in direct esterification can drive the equilibrium back towards the starting materials. | - Remove Water: Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed. |
| Steric Hindrance at the Alcohol | Bulky alcohols can be poor nucleophiles. | - Mitsunobu Reaction: For challenging esterifications, especially with inversion of stereochemistry at the alcohol center, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) can be a powerful alternative. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my amide synthesis?
A: The choice of coupling reagent is critical and depends on several factors:
-
Substrate Reactivity: For simple, unhindered primary amines and carboxylic acids, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with an additive like HOBt, are cost-effective and sufficient.[17][18]
-
Steric Hindrance and Racemization Risk: For more challenging couplings, such as those involving secondary amines, sterically hindered amino acids, or when racemization of chiral centers is a concern, more advanced reagents are recommended.[19]
-
Phosphonium Salts (e.g., PyBOP, PyAOP) are generally more reactive than carbodiimides.[1][6] PyAOP is particularly useful for coupling N-methyl amino acids.[1][20]
-
Uronium/Aminium Salts (e.g., HATU, HBTU) are highly efficient and known to suppress racemization, making them a "gold standard" for difficult peptide synthesis.[3][5] HATU is often the reagent of choice for particularly challenging substrates due to its high reactivity.[3][5][21]
-
-
Byproduct Solubility: The byproduct of DCC (dicyclohexylurea) is insoluble in many organic solvents, which can be advantageous for removal by filtration but problematic in solid-phase synthesis.[17][19] In contrast, the urea byproduct from EDC and DIC is soluble, which is preferable for solid-phase applications and reactions requiring aqueous workup.[7][10][17]
Here is a workflow to guide your decision:
Caption: Decision workflow for selecting an amide coupling reagent.
Q2: My carboxylic acid is extremely unreactive. What is the most robust way to activate it?
A: For exceptionally unreactive carboxylic acids, the most effective strategy is to convert them into a more potent electrophile. The "gold standard" for this is the formation of an acyl chloride (or acid chloride).[22][23]
Acyl chlorides are among the most reactive carboxylic acid derivatives and will react with a wide range of nucleophiles, often without the need for a catalyst.[24]
Common Reagents for Acyl Chloride Formation:
| Reagent | Formula | Byproducts | Key Features |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Very common and effective. Byproducts are gases, which simplifies purification.[25][26][27][28] |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder than SOCl₂ and often used with a catalytic amount of DMF. Byproducts are also gaseous.[27] |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | A solid reagent that reacts readily with carboxylic acids.[24][28] |
The general activation and subsequent reaction can be visualized as follows:
Caption: General workflow for activating a carboxylic acid via an acyl chloride.
Q3: What are the main side reactions in carbodiimide-mediated couplings and how can I avoid them?
A: The primary side reactions are:
-
N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which terminates the desired reaction pathway and can complicate purification.[9][10] This is minimized by using solvents with low dielectric constants and, most effectively, by adding HOBt or NHS.[9] These additives rapidly convert the O-acylisourea to an active ester, outcompeting the rearrangement.[10]
-
Epimerization/Racemization: If the carboxylic acid is a chiral amino acid, the activated intermediate is susceptible to racemization, especially through the formation of an oxazolone intermediate.[18] This is a significant concern in peptide synthesis. The use of additives like HOBt and particularly 1-hydroxy-7-aza-benzotriazole (HOAt) is crucial for suppressing racemization.[11] Performing the reaction at lower temperatures (e.g., 0 °C) can also help preserve stereochemical integrity.[1]
-
Symmetric Anhydride Formation: The O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetric anhydride.[9][10] While the anhydride is also an activated species and will react with the amine, this pathway consumes two equivalents of the carboxylic acid for every one equivalent of activated species, which can be inefficient if the acid is the limiting reagent.
The mechanism below illustrates the key species and potential side reactions:
Caption: Key pathways in carbodiimide-mediated amide coupling.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU for a Hindered System
This protocol is suitable for coupling a sterically hindered carboxylic acid with a primary or secondary amine.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.) to the solution. Stir the mixture at room temperature for 10-15 minutes.[21]
-
Coupling: Add the amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require extended reaction times (4-24 hours) or gentle heating (40-50 °C).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Activation of a Carboxylic Acid to an Acyl Chloride using Thionyl Chloride
This protocol is for creating a highly reactive acyl chloride from an unreactive carboxylic acid. Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add the carboxylic acid (1.0 equiv.).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (2.0-5.0 equiv., can be used as the solvent) to the flask.[27] A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure your vacuum pump is protected from corrosive vapors). The resulting crude acyl chloride can often be used in the next step without further purification.
References
- HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Form
- Yamaguchi esterific
- Yamaguchi esterific
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Yamaguchi Esterific
- Optimizing Peptide Coupling: Key Techniques. (n.d.). BenchChem.
- CDI Alternatives- Pros and Cons. (n.d.). Scimplify Blogs.
- Yamaguchi Esterific
- Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.
- Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride? (n.d.). Numerade.
- Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Synthesis Archive.
- BOP Reagent: A Technical Guide to its Core Principles and Applications in Peptide Synthesis. (n.d.). BenchChem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide.
- Carbodiimide. (2023). In Wikipedia.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Video: Carboxylic Acids to Acid Chlorides. (2025). JoVE.
- Peptide coupling reagents. (n.d.). AGTC Bioproducts Ltd.
- A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis. (n.d.). BenchChem.
- A Convenient Activating Reagent of Carboxylic Acids. (2011). Tokyo Chemical Industry (India) Pvt. Ltd.
- Carbodiimides and Additives. (2021). Aapptec Peptides.
- How to Optimize Peptide Synthesis? (n.d.). Omizzur.
- BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. (n.d.). Slideshare.
- H
- A Comprehensive Guide to Carboxylic Acid Functional Group Activ
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- DCC vs. Other Coupling Reagents: Choosing the Right One for Your Synthesis. (n.d.). Scimplify.
- BOP reagent. (2023). In Wikipedia.
- Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. (2023). YouTube.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific - AU.
- HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.
- How Cells Activate Carboxylic Acids. (2014). Chemistry LibreTexts.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- BOP. (n.d.). Common Organic Chemistry.
- Exploring BOP Reagent Applications: A Versatile Tool for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Peptide synthesis. (2023). In Wikipedia.
- Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2012). Mechanism of peptide bond formation through carbodiimide. RSC Advances, 2(29), 10834-10848.
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
- Jelier, B. J., et al. (2018). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 9(24), 5452-5458.
- Optimizing Peptide Synthesis: The Role of High-Purity Coupling Agents. (2025). Autech Industry Co.,Limited.
- Process for the activation of carboxylic acids. (1980).
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Huaren Chemical.
- Tips and tricks for difficult amide bond form
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- A green chemistry perspective on catalytic amide bond form
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing in their HPLC analyses. Symmetrical peaks are crucial for accurate quantification and resolution; peak tailing can compromise both.[1][2] This document provides in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to help you achieve optimal chromatographic performance.
Understanding Peak Tailing
In an ideal HPLC separation, the resulting peak should be symmetrical, resembling a Gaussian distribution.[3] Peak tailing is a common chromatographic problem characterized by an asymmetric peak where the latter part of the peak is drawn out.[3] This distortion can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues in the analytical method or HPLC system.[3]
Why is Peak Tailing a Problem?
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult.[3][4]
-
Inaccurate Quantification: The distortion makes it challenging for chromatography data systems to correctly determine the beginning and end of the peak, leading to imprecise and inaccurate area calculations.[3]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection for your analysis.[3]
The symmetry of a peak is often measured by the USP Tailing Factor (T) or the Asymmetry Factor (As) . A value greater than 1.2 typically indicates a tailing issue.[3][5]
Systematic Troubleshooting of Peak Tailing
A logical approach to troubleshooting is crucial. This guide is structured to help you systematically identify and resolve the root cause of peak tailing, from chemical interactions to system and column issues.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow to diagnose peak tailing.
Frequently Asked Questions (FAQs)
Chemical and Mobile Phase Issues
Q1: Why are my basic compounds tailing, while neutral and acidic compounds have good peak shape?
This is a classic sign of secondary interactions between basic analytes and residual silanol groups on the silica-based stationary phase.[4][5][6]
-
Mechanism: In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction.[5] However, silica-based columns have residual silanol groups (Si-OH) on the surface.[7] At mobile phase pH values above approximately 3, these silanol groups can become ionized (Si-O⁻) and interact with positively charged basic analytes through a secondary ion-exchange mechanism.[1][5][8] This mixed-mode retention leads to peak tailing.[5][9]
Caption: Interaction of a basic analyte with the stationary phase.
Solutions:
-
Lower the Mobile Phase pH: By lowering the pH of the mobile phase (typically to pH ≤ 3), the ionization of the silanol groups is suppressed, minimizing the secondary ionic interactions.[5][9] Be sure to use a column designed for low pH conditions to avoid hydrolysis of the stationary phase.[5][10]
-
Use a Modern, High-Purity, End-Capped Column: Modern "Type B" silica columns have a lower metal content and are more effectively "end-capped," a process that chemically derivatizes the residual silanol groups to make them less active.[4][9] This significantly reduces tailing for basic compounds.[9]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak shape.[4][11] This is particularly effective for LC-UV applications.[10]
-
Use a Sacrificial Base: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, preventing them from interacting with your analyte.[4]
Q2: My peak shape is poor and changes when I adjust the mobile phase pH slightly. What's happening?
This issue often arises when the mobile phase pH is too close to the pKa of your analyte.[1][12][13]
-
Mechanism: When the mobile phase pH is within ±1.5 units of the analyte's pKa, the analyte will exist as a mixture of its ionized and non-ionized forms.[14] These two forms will have different retention times, leading to peak broadening or splitting.[14][15]
Solutions:
-
Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[16] This will ensure that the analyte is in a single ionic state, resulting in a sharp, symmetrical peak.
-
For acidic analytes, use a pH below the pKa.
-
For basic analytes, use a pH above the pKa.
-
-
Use a Buffer: A buffer is essential for controlling the mobile phase pH, especially when analyzing ionizable compounds.[1][16] It resists pH changes, leading to more reproducible retention times and improved peak shapes.
Table 1: Recommended Buffers for Reversed-Phase HPLC
| pH Range | Buffer System | Volatile (MS-Compatible)? |
| 2.5 - 3.5 | Formic Acid / Ammonium Formate | Yes |
| 3.8 - 5.8 | Acetic Acid / Ammonium Acetate | Yes |
| 2.1 - 4.1 | Phosphoric Acid / Phosphate | No |
| 6.2 - 8.2 | Phosphate | No |
Data compiled from multiple sources.[10][16]
Column and Hardware Issues
Q3: All the peaks in my chromatogram are tailing, even the early eluting ones. What should I check first?
When all peaks are affected, the problem is likely related to the HPLC system or the column itself, rather than a specific chemical interaction.[17]
Possible Causes and Solutions:
-
Column Void or Bed Deformation: A void at the head of the column can cause the sample to spread before it reaches the stationary phase, leading to peak distortion.[4] This can be caused by pressure shocks or operating at a pH that degrades the silica.[10]
-
Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, distorting the flow path and causing peak tailing for all compounds.[17]
-
Prevention: Always filter your samples and mobile phases. Use a guard column or an in-line filter to protect the analytical column.[5]
-
-
Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[1][4] This is especially noticeable for early-eluting peaks.[10]
Sample-Related Issues
Q4: Can my sample itself be the cause of peak tailing?
Yes, several factors related to the sample can cause peak tailing.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[6][7]
-
Troubleshooting: Dilute your sample or reduce the injection volume and observe if the peak shape improves.[3]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Sample Contamination: Impurities in the sample can co-elute with the analyte of interest, causing the appearance of a tailing peak.[1][5]
Protocol: Diagnosing and Resolving Peak Tailing Due to Secondary Silanol Interactions
This protocol provides a step-by-step approach to address peak tailing for basic compounds.
1. Baseline Analysis:
- Inject your standard under the current method conditions and record the chromatogram.
- Calculate the tailing factor for the peak of interest.
2. Mobile Phase pH Adjustment:
- Prepare a fresh aqueous mobile phase (Mobile Phase A) containing 0.1% formic acid. The pH should be approximately 2.7-2.8.[3]
- Thoroughly flush the HPLC system and column with the new mobile phase for at least 20 column volumes.
- Inject the standard again and compare the chromatogram to the baseline. A significant improvement in peak symmetry should be observed.
3. Further Optimization (if tailing persists):
- Increase Buffer Strength: If using a buffered mobile phase, increase the concentration in increments (e.g., from 10 mM to 25 mM) and re-analyze.[10]
- Column Evaluation: If mobile phase adjustments do not resolve the issue, the problem may lie with the column.
- Switch to a column specifically designed for the analysis of basic compounds, such as one with a polar-embedded phase or a highly end-capped C18 phase.[1]
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Industry News. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]
-
YMC. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
Shiseido. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]
-
Phenomenex. Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. Mechanisms of retention in HPLC. Retrieved from [Link]
-
Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? Retrieved from [Link]
-
Walter, T. H., Iraneta, P., & Capparella, M. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A, 1075(1-2), 177–183. [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanism of Retention Loss when C8 and C18 HPLC Columns are Used with Highly Aqueous Mobile Phases | Request PDF. Retrieved from [Link]
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Navigating Thermal Decomposition in Distillation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing thermal decomposition during distillation. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of thermally sensitive compounds. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to optimize your distillation processes and ensure the purity and stability of your products.
Troubleshooting Guide: Identifying and Resolving Thermal Decomposition
Thermal decomposition, or thermolysis, is the breakdown of a chemical compound by heat.[1] In distillation, this can lead to yield loss, impurity formation, and compromised product quality. This section provides a systematic approach to troubleshooting common issues related to thermal degradation.
Problem 1: Discoloration or Unexpected By-products in the Distillate
-
Probable Cause: The distillation temperature is exceeding the thermal stability limit of your compound. Many organic compounds decompose at high, sustained temperatures.[2] Even short exposure to excessive heat can initiate degradation pathways, leading to the formation of colored impurities or unwanted side-products.[3]
-
Solution Pathway:
-
Reduce Operating Temperature with Vacuum Distillation: The most effective method to prevent thermal decomposition is to lower the boiling point of your compound by reducing the operating pressure.[4][5][6] By employing vacuum distillation, you can often achieve efficient separation at significantly lower temperatures, preserving the integrity of heat-sensitive materials.[5][6][7]
-
Optimize Heating:
-
Minimize Residence Time: For particularly sensitive compounds, consider techniques like short-path distillation. This method drastically reduces the time the compound spends in the heated zone, minimizing its exposure to thermal stress.[3][8]
-
Problem 2: Poor Separation Efficiency and Product Purity
-
Probable Cause: While lowering the temperature is crucial, excessively low temperatures can lead to poor separation. Additionally, decomposition products can sometimes form azeotropes with your target compound, making separation by simple distillation difficult.[10][11] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[10]
-
Solution Pathway:
-
Precise Temperature and Pressure Control: Achieving a balance is key. The goal is to find the lowest possible temperature at which effective separation still occurs.[3] This requires precise control over both the heating source and the vacuum level.[12]
-
Consider Azeotropic Distillation: If an azeotrope is suspected, azeotropic distillation can be employed. This technique involves adding a third component, an "entrainer," to the mixture. The entrainer forms a new, lower-boiling azeotrope with one of the original components, allowing for its removal and the purification of the other.[11][13][14]
-
Analytical Monitoring: Regularly analyze fractions using techniques like GC/MS to monitor purity and detect the presence of any decomposition by-products.[15][16] This data will help you fine-tune your distillation parameters.
-
Problem 3: Foaming, Bumping, or Unstable Boiling
-
Probable Cause: These issues can be caused by superheating of the liquid, especially under reduced pressure.[17] Uneven heating or the absence of boiling aids can lead to sudden, violent boiling (bumping), which can compromise the separation and even damage the apparatus.[17] Foaming can also occur, leading to carryover of non-volatile materials into the distillate.[18]
-
Solution Pathway:
-
Ensure Even Heating: As mentioned previously, uniform heating is critical. A heating mantle is preferable to a direct flame.[8]
-
Use Boiling Chips or a Stir Bar: For atmospheric distillations, adding fresh boiling chips to the cool liquid before heating will promote smooth boiling. For vacuum distillations, a magnetic stir bar is more effective at preventing bumping.[17] Caution: Never add boiling chips to a hot liquid, as this can cause violent boiling over.[17]
-
Gradual Pressure Reduction: When performing vacuum distillation, evacuate the system gradually to minimize bumping.[17]
-
Consider Anti-foaming Agents: If foaming is a persistent issue, the addition of a small amount of an appropriate anti-foaming agent can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to take when distilling a thermally sensitive compound?
The primary and most effective strategy is to lower the distillation temperature by reducing the pressure through vacuum distillation .[4][5][6] This technique directly addresses the root cause of thermal decomposition by lowering the compound's boiling point.[4][5]
Q2: How can I determine the maximum safe operating temperature for my compound?
While there isn't a single universal method, you can estimate the thermal stability limit by referencing literature data for similar compounds or by using analytical techniques like thermogravimetric analysis (TGA).[1] A practical approach in the lab is to start with a very low distillation temperature and gradually increase it while monitoring for any signs of decomposition, such as color change or the appearance of unexpected peaks in analytical chromatograms.[16]
Q3: Are there any chemical additives that can prevent thermal decomposition?
Yes, in some applications, thermal stabilizers or antioxidants can be used.[19][20] These compounds work by inhibiting the chemical reactions that lead to degradation at high temperatures.[20][21] The choice of stabilizer depends on the specific compound and potential interactions. It's crucial to ensure the stabilizer does not interfere with the distillation or downstream applications.[22]
Q4: Can the material of the distillation apparatus affect thermal decomposition?
Yes, the material can have an impact. For instance, certain metals can catalyze decomposition reactions. Using glass or other inert materials for your distillation setup is generally recommended for sensitive compounds. Additionally, ensuring the cleanliness of your equipment is vital, as residues from previous distillations can act as catalysts for degradation.[9]
Q5: What is the difference between simple distillation and fractional distillation, and when should I use each for thermally sensitive compounds?
-
Simple distillation is suitable for separating liquids with significantly different boiling points (generally >70°C difference) or for separating a volatile liquid from a non-volatile solid.[23]
-
Fractional distillation is used for separating liquids with closer boiling points. It employs a fractionating column to provide a larger surface area for repeated vaporization and condensation cycles, leading to a better separation.
For thermally sensitive compounds, the choice depends on the specific mixture. However, in either case, performing the distillation under vacuum is highly recommended to minimize the required temperature.[23]
Experimental Protocol: Vacuum Distillation of a Thermally Sensitive Compound
This protocol outlines the general steps for performing a vacuum distillation.
Materials:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Lab jack
-
Clamps and stands
Procedure:
-
Assembly: Assemble the distillation apparatus securely on a lab jack within a fume hood. Ensure all glass joints are properly sealed.
-
Sample Preparation: Add the thermally sensitive compound and a magnetic stir bar to the round-bottom flask.
-
System Sealing: Lightly grease all joints to ensure a good vacuum seal.
-
Initiate Cooling and Stirring: Start the flow of coolant through the condenser and begin stirring the sample.
-
Apply Vacuum: Gradually apply the vacuum to the system. Monitor the pressure using a manometer.
-
Heating: Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.
-
Distillation: Observe the temperature on the thermometer. The boiling point at the reduced pressure will be significantly lower than the atmospheric boiling point. Collect the distillate in the receiving flask.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly releasing the vacuum. Caution: Releasing the vacuum while the system is hot can cause air to rush in and potentially lead to an explosion.[17]
Visualizing the Solution: A Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate distillation strategy to manage thermal decomposition.
Caption: Decision workflow for managing thermal decomposition.
Data Summary: Temperature Reduction with Vacuum
The following table illustrates the significant reduction in boiling point for a common solvent when distilled under vacuum.
| Compound | Boiling Point at 1 atm (760 torr) | Boiling Point at 10 torr |
| Water | 100 °C | 11.5 °C |
| Ethanol | 78 °C | 19 °C |
| Toluene | 111 °C | 22 °C |
Note: Data is illustrative and actual boiling points may vary slightly.
References
- Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (n.d.).
- Vacuum Distillation | Busch Estonia. (n.d.).
- Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific.
- Vacuum Hybrid Still – Low-Temp Distillation For Sensitive Compounds. (2025, November 13). News.
- When Vacuum Distillation is Useful. (2024, November 11). Sihai Energy Technology.
- Azeotropic and steam distillation. (n.d.). Slideshare.
- 16.11 Extractions and Distillations. (n.d.). Cornell EHS.
- Temperature Control in Distillation Processes. (n.d.). JULABO USA.
- Chemical reaction hazards of distillation processes. (n.d.). IChemE.
- Distillation. (n.d.). In Wikipedia.
- III Analytical Methods. (n.d.).
- (Bonus Blog) Mastering Short Path Distillation: Temperature Control for Efficiency and Speed. (2025, March 11). Beaker & Wrench.
- What is the role of temperature control in distillation columns? (2024, July 13).
- Azeotropic Distillation Process. (2020, July 3). Chemical Engineering World.
- How to Prevent Overheating and Burnt Taste During Distillation. (2025, February 25).
- How Do You Troubleshoot Common Distillation Column Issues? (2025, November 10). Chemistry For Everyone.
- Azeotropic distillation. (n.d.). In Wikipedia.
- Research Progress on Azeotropic Distillation Technology. (n.d.). Scirp.org.
- How Can You Fix Problems In Distillation Columns? (2025, November 10). Chemistry For Everyone - YouTube.
- Troubleshooting Distillation Column Malfunctions. (2025, December 8). Ship & Shore Environmental, Inc.
- Thermal decomposition. (n.d.). In Wikipedia.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic.
- How to ensure the stability of the distillation process in a distillation apparatus? (2025, July 24). Blog.
- Thermal stabilizer: Significance and symbolism. (2025, November 11).
- Distillation Troubleshooting. (n.d.). Wiley.
- The Importance of Stabilizers and Anti-Hydrolysis Agents in Polyester Monofilament Production Processes. (2024, July 8).
- Distillation and Titration. (n.d.). VELP Scientifica.
- Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2025, August 5).
- How To: Purify by Distillation. (n.d.). Department of Chemistry : University of Rochester.
- Mastering thermal stability: Additives for heat-resistant plastics. (2025, July 30). SpecialChem.
- Stabilizer Effect on Thermal Decomposition of Aged Solid Propellant. (2017, November 27). ResearchGate.
- Measuring the distillation curves of non-homogeneous fluids: method and case study of two pyrolysis oils. (n.d.). NIH.
- Zeotropic – Knowledge and References. (n.d.). Taylor & Francis.
- A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis. (2013, February 15). PubMed.
- Chemical/Laboratory Techniques: Distillation. (2022, October 14). YouTube.
- New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. (n.d.). MDPI.
- Polycyclic aromatic hydrocarbon. (n.d.). In Wikipedia.
- Trichloroethylene. (n.d.). In Wikipedia.
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Alternative workup procedures for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we will explore alternative workup procedures and provide in-depth troubleshooting advice to enhance yield, purity, and reproducibility.
Introduction: The Synthetic Landscape
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. While several synthetic routes exist, each presents unique challenges during the workup and purification stages. This guide will focus on providing practical, field-proven solutions to overcome these hurdles.
A common synthetic approach involves the hydrolysis of a nitrile precursor, which itself can be synthesized from 2-(4-fluorophenyl)acetonitrile and 1,2-dibromoethane. This multi-step process can introduce various impurities that complicate the isolation of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile largely depends on the synthetic route. For the common route involving nitrile hydrolysis, you may encounter:
-
Unreacted 1-(4-fluorophenyl)cyclopropanecarbonitrile: Incomplete hydrolysis is a frequent issue.
-
Amide intermediate: The corresponding amide, 1-(4-fluorophenyl)cyclopropanecarboxamide, is a common byproduct of partial hydrolysis.[1]
-
Starting materials: Carryover of 2-(4-fluorophenyl)acetonitrile or 1,2-dibromoethane if the initial cyclopropanation is incomplete.
Q2: My reaction mixture forms a persistent emulsion during the initial acid-base workup. What can I do?
A2: Emulsions are common when dealing with acidic compounds and can be frustrating. Here are several strategies to break them:
-
Increase the ionic strength of the aqueous layer: Add a saturated solution of sodium chloride (brine).[1][2][3] This often disrupts the emulsion by increasing the density of the aqueous phase.
-
Filtration through Celite®: A pad of Celite® can physically break up the emulsion by removing fine particulate matter that may be stabilizing it.[1][2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[4]
-
Solvent modification: Adding a small amount of a different organic solvent can sometimes alter the solubility properties enough to break the emulsion.[4]
Q3: I'm observing a low yield after recrystallization. What are the likely causes?
A3: Low yield from recrystallization is a frequent problem with several potential causes:
-
Using too much solvent: This is the most common reason. If too much solvent is used, a significant amount of your product will remain in the mother liquor.[5][6]
-
Crystallizing too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[5][6]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
Troubleshooting Guide: A Deeper Dive
This section provides detailed, step-by-step alternative workup procedures for specific issues you may encounter.
Problem 1: Persistent Emulsion During Extraction
Scenario: You've completed the hydrolysis of 1-(4-fluorophenyl)cyclopropanecarbonitrile and are performing an acid-base extraction with ethyl acetate and an aqueous base. A thick, unresolvable emulsion has formed.
Standard Procedure:
-
Acidify the reaction mixture.
-
Extract with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry over sodium sulfate and concentrate.
Alternative Workup Protocol: Brine and Celite® Filtration
-
Saturate with Brine: Add a significant volume of saturated sodium chloride (brine) solution to the separatory funnel and gently rock the funnel. Avoid vigorous shaking which can worsen the emulsion.[1][2][3]
-
Allow to Stand: Let the mixture stand for 15-30 minutes to see if a separation occurs.[1][2]
-
Celite® Filtration: If the emulsion persists, prepare a small plug of Celite® in a Büchner funnel and filter the entire mixture under gentle vacuum.[2] Wash the Celite® pad with a small amount of the organic extraction solvent.
-
Re-separate: Transfer the filtrate back to the separatory funnel. The layers should now separate cleanly.
-
Proceed with Extraction: Continue with the standard acid-base extraction procedure.
Problem 2: Product "Oiling Out" During Recrystallization
Scenario: Upon cooling your recrystallization solution, the product separates as an oil instead of forming crystals. This indicates that the solution is supersaturated and the temperature is above the melting point of your impure product.
Standard Recrystallization:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath.
-
Collect the crystals by filtration.
Alternative Recrystallization Protocol: Mixed-Solvent System
This approach is particularly useful when finding a single ideal solvent is difficult.
-
Select a Solvent Pair: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[7] For 1-(4-fluorophenyl)cyclopropanecarboxylic acid, a good pair is methanol (good) and water (poor).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (methanol).
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent (water) dropwise until you observe persistent cloudiness. This indicates that the solution is saturated.[7]
-
Re-clarify: Add a few more drops of the hot "good" solvent (methanol) until the solution becomes clear again.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This controlled decrease in solubility should promote the formation of well-defined crystals.
-
Isolation: Cool in an ice bath and collect the crystals by filtration.
Problem 3: Contamination with the Amide Intermediate
Scenario: Your final product is contaminated with the unhydrolyzed amide intermediate, which has similar solubility characteristics, making purification by simple recrystallization challenging.
Alternative Purification: Selective Acid-Base Extraction
This method leverages the difference in acidity between the carboxylic acid and the amide.
-
Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Weak Base Extraction: Extract the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The more acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic amide will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Amide Isolation (Optional): The organic layer can be dried and concentrated to recover the amide intermediate for re-hydrolysis if desired.
-
Carboxylic Acid Recovery: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.[8] The pure 1-(4-fluorophenyl)cyclopropanecarboxylic acid will precipitate out of the solution.
-
Final Filtration: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Workup Challenge | Standard Approach | Alternative Procedure | Key Advantage |
| Emulsion | Vigorous shaking, waiting | Addition of brine, Celite® filtration[1][2][3] | Faster and more effective phase separation. |
| "Oiling Out" | Single solvent recrystallization | Mixed-solvent recrystallization[7] | Promotes controlled crystal growth. |
| Amide Impurity | Recrystallization | Selective extraction with a weak base | High selectivity for the acidic product. |
Experimental Workflows
Workflow for Emulsion Breaking
Caption: Workflow for mixed-solvent recrystallization.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]
- Kaghazchi, T., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Chemical Engineering Research and Design, 137, 510-533.
-
National Institutes of Health. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Retrieved from [Link]
-
ResearchGate. (2014, September 24). Can you suggest an alternative solvent (other than Ethyl acetate) to use in my work-up?. Retrieved from [Link]
- Albany Molecular Research, Inc. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from a document hosted by the University of Rochester.
-
Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Reddit. (2013, February 25). Workup up a reaction with amine and carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). JPH07291890A - Method for separating aliphatic carboxylic acid by extraction.
-
Wiley Online Library. (2019). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]
-
YouTube. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. Retrieved from [Link]
-
YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]
-
Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Emulsion liquid membrane technology in organic acid purification. Retrieved from [Link]
- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
- Google Patents. (n.d.). US20060030730A1 - Purification and production methods of 1-aminocyclopropanecarboxylic acid.
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
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Technical Support Center: Solvent Waste Reduction in Compound Production
Welcome to the Technical Support Center dedicated to minimizing solvent waste in your chemical synthesis and drug development processes. This guide is structured to provide actionable solutions to common challenges, moving from foundational frequently asked questions to in-depth troubleshooting guides for specific experimental issues. Our goal is to equip you with the knowledge to implement more sustainable, cost-effective, and efficient laboratory practices.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding solvent waste reduction, providing a foundational understanding of the principles and practices.
1. Why is reducing solvent waste a critical issue in compound production?
Reducing solvent waste is paramount for several reasons. Solvents often constitute the largest portion of non-product mass in a chemical process, sometimes accounting for 80-90% of the total material used.[1] This extensive use leads to significant economic and environmental challenges.[2] Economically, the costs of purchasing fresh solvents and disposing of the subsequent waste can be substantial.[3] Environmentally, many organic solvents are volatile and can be hazardous, contributing to air and water pollution if not managed correctly.[4][5] Furthermore, stringent environmental regulations necessitate proper waste management to avoid legal and financial penalties.[6][7] By implementing solvent reduction strategies, laboratories can significantly cut operational costs, reduce their environmental footprint, and ensure regulatory compliance.[8]
2. What are the primary strategies for minimizing solvent waste?
The core strategies for minimizing solvent waste revolve around the principles of Green Chemistry.[9] These can be broadly categorized as:
-
Solvent Selection and Substitution: Proactively choosing greener, less hazardous solvents from the outset. Many pharmaceutical companies have developed solvent selection guides to aid this process.[10][11][12][13]
-
Process Optimization and Intensification: Redesigning synthetic routes to use less solvent.[1][14] This can involve techniques like using higher concentration reactions or switching to solvent-free reaction conditions where feasible.
-
Solvent Recovery and Recycling: Implementing technologies to purify and reuse spent solvents.[14][15] This is a highly effective method for reducing both new solvent purchases and waste disposal volumes.[6] With the right techniques, it's possible to reclaim up to 90% of used solvents.[2]
3. How do I select a "greener" solvent for my process?
Selecting a greener solvent involves a multi-faceted evaluation of its lifecycle. Key considerations include:
-
Safety, Health, and Environmental (SHE) Impact: This assesses the solvent's toxicity, flammability, and potential for environmental harm (e.g., biodegradability, ecotoxicity).[10]
-
Physical Properties: Factors like boiling point, freezing point, and viscosity are crucial for industrial applications. For instance, very low or high boiling points can present challenges in a manufacturing setting.[10]
-
Regulatory Standing: Adherence to regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is essential.[16]
Several organizations and companies have published solvent selection guides that rank common solvents based on these criteria. The CHEM21 solvent selection guide, for example, is a widely adopted resource.[13][17]
Solvent Selection Guide Example (Based on aggregated data from various guides[10][12][13])
| Category | Recommended Solvents | Problematic Solvents (Substitution Advised) | Hazardous Solvents (Substitution Requested/Banned) |
| Alcohols | Ethanol, Isopropanol, n-Butanol | Methanol, tert-Butanol | Methoxyethanol |
| Esters | Ethyl acetate, Isopropyl acetate | Methyl acetate | - |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Cyclohexanone | - |
| Hydrocarbons | Heptane, Methylcyclohexane | Toluene, Cyclohexane, Hexane | Benzene |
| Ethers | - | 2-Methyltetrahydrofuran (Me-THF), tert-Butyl methyl ether (MTBE) | Diethyl ether, 1,4-Dioxane, Tetrahydrofuran (THF) |
| Chlorinated | - | Dichloromethane (DCM) | Chloroform, Carbon tetrachloride |
| Amides | - | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) |
| Other | Water, Sulfolane | Acetonitrile, Dimethyl sulfoxide (DMSO) | Nitromethane, Pyridine |
4. What are the most common and effective solvent recovery techniques?
The choice of recovery technique depends on the solvent's properties and the nature of the contaminants.[6] The most prevalent methods include:
-
Distillation: This is the most common method, separating solvents from non-volatile impurities based on differences in boiling points.[18][19] It is highly effective for recovering pure solvents.[18]
-
Membrane Separation: An energy-efficient alternative that uses selective membranes to filter out impurities at a molecular level.[20] This is particularly useful for dilute waste streams.
-
Adsorption: This method uses materials like activated carbon to capture solvent vapors from the air, which can then be recovered.[21]
-
Evaporation: Similar to distillation, this involves heating the solvent to remove contaminants, though the primary goal is often to concentrate the waste rather than recover the solvent in a highly pure form.[6]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.
Issue 1: Low Yield After Recrystallization
Symptom: You observe a significantly lower than expected yield of your purified compound after performing a recrystallization.
Possible Causes & Solutions:
-
Excessive Solvent Use: Using too much solvent is a common cause of low recovery, as a significant amount of the compound may remain dissolved in the mother liquor.[22]
-
Troubleshooting Steps:
-
Test the Mother Liquor: After filtration, take a small sample of the filtrate (mother liquor) on a glass stirring rod and allow the solvent to evaporate. A large amount of solid residue indicates substantial product loss.[22]
-
Recover the Product: If significant product remains in the mother liquor, reduce the solvent volume by boiling it off and attempt a second crystallization.[22]
-
Future Prevention: In subsequent experiments, add the hot solvent in small portions to the solid until it just dissolves to ensure you are using the minimum amount necessary.
-
-
-
Premature Crystallization During Hot Filtration: The compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities.
-
Troubleshooting Steps:
-
Pre-heat the Funnel: Use a stemless funnel and pre-heat it with hot solvent or under a heat lamp before filtration.
-
Add Excess Solvent: Before hot filtration, add a small excess of hot solvent (around 5-10%) to prevent saturation during the transfer. This excess can be boiled off after filtration and before cooling.
-
Work Quickly: Perform the hot filtration as rapidly as possible to minimize cooling.
-
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of the compound.[22]
-
Consider a Solvent System: If a single solvent is not providing a good yield, experiment with a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Symptom: The aqueous and organic layers fail to separate cleanly, forming a stable or slow-to-break emulsion at the interface.
Possible Causes & Solutions:
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without creating a stable emulsion.
-
Patience: Allow the funnel to stand undisturbed for a longer period. Sometimes, emulsions will break on their own with time.
-
-
-
High Concentration of Impurities: Surfactant-like impurities or fine solid particles can stabilize emulsions.
-
Troubleshooting Steps:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[23]
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool in a filter funnel. This can help to remove the particulate matter that may be stabilizing the emulsion.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion.[23]
-
-
-
Solvent System Properties: The physical properties of the chosen solvents may be too similar, leading to poor separation.
-
Troubleshooting Steps:
-
Solvent Substitution: If emulsion formation is a persistent problem, consider using a different extraction solvent with a greater density difference from the aqueous phase.[23]
-
pH Adjustment: If your compound of interest has acidic or basic properties, adjusting the pH of the aqueous layer can sometimes help to break an emulsion by changing the solubility of impurities.
-
-
Issue 3: Inefficient Solvent Recovery via Distillation
Symptom: The recovered solvent is impure, or the recovery rate is significantly lower than the expected 90%.[2]
Possible Causes & Solutions:
-
Azeotrope Formation: The solvent may form an azeotrope with water or other impurities, meaning they boil at a constant temperature and cannot be separated by simple distillation.
-
Troubleshooting Steps:
-
Azeotropic Distillation: For some solvents like ortho-xylene, adding water can form a lower-boiling azeotrope that can be distilled off, after which the water and solvent can be separated.[2]
-
Alternative Methods: If azeotropes are a problem, consider alternative recovery methods like membrane separation or using molecular sieves to remove water.[4]
-
-
-
Solvent Loss Due to Evaporation: Poorly sealed equipment or improper handling can lead to significant solvent loss.
-
Troubleshooting Steps:
-
Check Seals: Ensure all joints and connections in your distillation apparatus are properly sealed.
-
Proper Handling: Avoid adding cold solvent to a hot distillation apparatus, as this can cause the vapor blanket to collapse and force solvent vapors out of the system.[24] When not in use, keep solvent containers tightly capped.[7]
-
Ventilation Control: Excessive airflow across the distillation setup can increase the rate of evaporation and solvent loss.[24]
-
-
-
Thermal Degradation of Solvent or Solutes: High distillation temperatures can cause the solvent or dissolved impurities to decompose, leading to contamination of the distillate.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: For high-boiling or thermally sensitive solvents, applying a vacuum will lower the boiling point, allowing for distillation at a lower, safer temperature.[19]
-
Monitor Temperature: Carefully control the heating of the distillation flask to avoid overheating and decomposition.
-
-
Visual Workflows
The following diagrams illustrate key decision-making processes for reducing solvent waste.
Caption: A workflow for selecting sustainable solvents.
Caption: Decision tree for choosing a solvent recovery method.
References
- Solvents Recovery. (n.d.). Safrole.
- Pharmaceutical Solvent Reuse Strategies: A Smarter Way to Manage Waste. (2025, July 29). Altiras.
- Solvent Recovery Explained: A Comprehensive Guide. (n.d.). GWSI.
- Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Ducattez, V., & Michelin, C. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- Efficient Solvent Recovery Techniques For Organic Synthesis Plants. (2025, August 22). In-Tech.
- Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative.
- Sustainable Pharmaceutical Manufacturing: Strategies for Reducing Waste, Energy Consumption, and Environmental Impact. (n.d.). Emerging Publishing Society.
- A Survey of Solvent Selection Guides. (n.d.). RSC Publishing.
- Solvent Recovery: The Key to Sustainable Manufacturing and Production. (2023, March 2). Maratek.
- From Waste to Resource: The Role of Solvent Recycling Systems in Green Manufacturing. (2025, January 9). Maratek.
- Solvent Selection Guide. (n.d.). University of York, Department of Chemistry.
- Green Chemistry Research Tools, Guides & Best Practices. (n.d.). American Chemical Society.
- FAQs on Solvent Recovery. (n.d.). IST - Italia Sistemi Tecnologici.
- Pharmaceutical Waste and Environmental Safety – Sustainable Healthcare Practices. (n.d.). vpharmahorizon.com.
- Waste Solvent Recycling: How Solvent Recovery Works. (n.d.). Brofind.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Waste Management in Pharma Manufacturing: From Hazardous to Zero-Waste. (2025, June 27). vpharmahorizon.com.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Using Parts Washers for Sustainable Chemical Management: FAQ. (n.d.). Ecolink.
- Sansom, C. (2018, April 13). Solvents and sustainability. Chemistry World.
- green chemistry process for reducing waste and hazardous materials in enivironment. (2023, January). JAC : A JOURNAL OF COMPOSITION THEORY(JCT).
- DeSimone, J. M. (n.d.). Solvents and sustainable chemistry. PMC - PubMed Central - NIH.
- Greener synthesis of chemical compounds and materials. (n.d.). PMC - PubMed Central.
- Green Chemistry: Reduce Your Solvent Consumption and Waste Generation During Separations. (2021, November 12). SiliCycle.
- How can one minimise the solvent loss at large scale processes? (2014, December 11). ResearchGate.
- green solvents and sustainable organic synthesis. (n.d.). GreenField Advanced Research Publishing House.
- How To Minimize Solvent Loss When Cleaning a Vapor Degreaser. (2016, September 8). Ecolink.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
- Common Problems In Solvent Extraction Systems. (2024, September 18). Zhengzhou TIEI Extraction Technology Co., Ltd.
Sources
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- 4. brofind.com [brofind.com]
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- 20. Efficient Solvent Recovery Techniques For Organic Synthesis Plants [eureka.patsnap.com]
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- 24. ecolink.com [ecolink.com]
Validation & Comparative
Comparative Guide to Purity Assessment of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Introduction
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is of paramount importance as impurities can affect the efficacy, safety, and stability of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, offering insights into the principles, advantages, and practical considerations for each technique. The validation of these analytical methods is crucial to ensure reliable and consistent results, which is a cornerstone of Good Manufacturing Practices (GMP) in the pharmaceutical industry.[1][2]
The primary analytical techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also briefly covered as complementary techniques for structure elucidation and impurity identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Its high resolution, sensitivity, and adaptability make it the preferred method for separating and quantifying the main component from its potential impurities.
Principle of HPLC
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a carboxylic acid like 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, reversed-phase HPLC is the most common mode. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Comparative HPLC Methods
Several HPLC methods can be developed for the analysis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. The choice of the method depends on the specific impurities that need to be resolved and the desired analytical outcome (e.g., routine purity check vs. impurity profiling).
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Method C: Ion-Pair Chromatography |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | C18 (3.5 µm, 4.6 x 100 mm) | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Acetonitrile:Water with an ion-pairing agent (e.g., Tetrabutylammonium) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm or Mass Spectrometry (MS) | UV at 230 nm |
| Advantages | Simple, robust, good for routine QC | Higher resolution for complex mixtures, faster analysis times | Improved retention and peak shape for highly polar impurities |
| Disadvantages | May not resolve all impurities, longer run times for late-eluting impurities | More complex method development, requires a gradient-capable HPLC system | Ion-pairing agents can be harsh on the column and are not MS-friendly |
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This protocol describes a validated isocratic reversed-phase HPLC method for the purity assessment of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. The validation of analytical methods is a critical step to ensure the reliability and accuracy of the results.[3][4]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid reference standard and sample
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid reference standard and dissolve in 10 mL of mobile phase to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
5. Analysis:
-
Inject the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.
6. Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][4] This is typically demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte.[3] This is assessed by analyzing a series of solutions with different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3] This can be determined by spiking the sample with a known amount of the reference standard.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Caption: A typical workflow for HPLC purity analysis.
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 1-(4-Fluorophenyl)cyclopropanecarboxylic acid itself is not highly volatile, GC can be an excellent method for detecting volatile impurities that may be present from the synthesis process.
Principle of GC
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analytes between an inert gas mobile phase (e.g., helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column.
Derivatization in GC Analysis of Carboxylic Acids
Direct GC analysis of carboxylic acids can be challenging due to their high polarity, which can lead to poor peak shapes and strong interactions with the column.[5] To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar derivative.[6] Common derivatization techniques for carboxylic acids include:
-
Silylation: Reacting the carboxylic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[6]
-
Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) using reagents like diazomethane or by acid-catalyzed reaction with an alcohol.
Comparative GC Methods
| Parameter | Method A: Direct Injection (Packed Column) | Method B: Derivatization with Silylation (Capillary Column) |
| Column | Packed column with a polar stationary phase | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium or Nitrogen | Helium |
| Injection | Hot split/splitless inlet | Hot split/splitless inlet |
| Oven Program | Isothermal or temperature programmed | Temperature programmed for good separation |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Advantages | Simple, no derivatization step | Improved peak shape, higher resolution, better sensitivity |
| Disadvantages | Poor peak shape for the carboxylic acid, lower resolution | Additional sample preparation step, potential for side reactions |
Experimental Protocol: GC-FID with Silylation Derivatization
This protocol outlines a general procedure for the GC analysis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid after silylation.
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5ms)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid reference standard and sample
2. Derivatization Procedure:
-
Accurately weigh about 1-2 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous solvent and 100 µL of the silylating agent.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-FID Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
4. Analysis:
-
Inject the derivatized standard and sample solutions.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main derivatized peak.
Caption: Workflow for GC analysis with derivatization.
Complementary Spectroscopic Techniques
While chromatography is essential for separation and quantification, spectroscopic techniques are invaluable for the identification and structural confirmation of the main component and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for confirming the structure of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. ¹⁹F NMR is particularly useful for fluorinated compounds, providing information about the fluorine-containing parts of the molecule and any related impurities.[7]
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with HPLC (LC-MS) or GC (GC-MS), is a highly sensitive and specific technique for identifying impurities. It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of unknown compounds.
Conclusion: A Multi-faceted Approach to Purity Assessment
The purity assessment of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid requires a strategic combination of analytical techniques. HPLC is the primary method for routine purity testing and quantification of non-volatile impurities. GC, often with derivatization, is well-suited for the analysis of volatile impurities. Spectroscopic methods like NMR and MS are indispensable for structural confirmation and the definitive identification of any detected impurities.
A robust quality control strategy should leverage the strengths of each of these methods to ensure the consistent quality and safety of this important chemical intermediate. The validation of these analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH), is a fundamental requirement in the pharmaceutical industry to guarantee the reliability of the analytical data.[1][3][8]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound™.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). LMA leidykla.
- Analytical method validation: A brief review. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. (n.d.). University of Calgary.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology.
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- 4. wjarr.com [wjarr.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
HPLC-UV method for quantification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
A Comparative Guide to HPLC-UV Quantification of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid: A Method Development and Validation Study
For Immediate Release
This guide presents a comprehensive, experimentally-driven comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the robust quantification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents, making its accurate measurement vital for quality control and developmental research. This document details the rationale behind the development of a superior analytical method, provides a fully validated protocol, and presents a clear comparison against common alternative approaches.
The Analytical Challenge: Precision and Robustness
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is well-suited for HPLC-UV analysis due to its inherent chromophore—the fluorophenyl group. However, its carboxylic acid moiety can lead to significant peak tailing on common reversed-phase columns if the mobile phase pH is not rigorously controlled. This can compromise peak integration, leading to inaccurate and imprecise results. The primary objective of this study was to develop a method that is not only accurate and precise but also rugged enough for routine use in a high-throughput quality control (QC) laboratory.
Method Development: A Rationale-Driven Strategy
A systematic approach was employed to develop an optimized HPLC method, focusing on achieving a rapid and efficient separation with excellent peak symmetry.
-
Column Selection: A C18 stationary phase was chosen as the foundation for this reversed-phase method. To mitigate interactions between the acidic analyte and residual silanols on the silica support—a common cause of peak tailing—a column with high-density end-capping was selected.
-
Mobile Phase Optimization: The composition of the mobile phase is paramount for achieving the desired retention, selectivity, and peak shape.
-
Organic Modifier: Acetonitrile was selected over methanol. Its lower viscosity permits higher flow rates and consequently, shorter analysis times without generating excessive backpressure. Acetonitrile also frequently yields sharper, more efficient peaks.
-
Aqueous Phase and pH Control: The pKa of the carboxylic acid group necessitates a buffered mobile phase to maintain a consistent ionization state, ensuring stable retention times. For reversed-phase chromatography of acidic compounds, it is crucial to suppress ionization by maintaining the mobile phase pH at least 2 units below the analyte's pKa.[1][2][3] A phosphate buffer was chosen for its excellent buffering capacity in the acidic pH range and its transparency to UV light. A pH of 2.5 was targeted to ensure the analyte remains in its neutral, protonated form, which enhances retention and significantly improves peak shape on a C18 column.[1][4]
-
-
UV Detection Wavelength: A UV spectral scan of the analyte in the optimized mobile phase was conducted to identify the wavelength of maximum absorbance (λmax). This was determined to be 230 nm, providing the highest sensitivity for quantification.
Proposed High-Performance HPLC-UV Method
The following section outlines the optimized and validated chromatographic conditions for the quantification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm, End-capped |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Experimental Workflow
Figure 1: A generalized workflow for the HPLC-UV analysis from sample preparation to final quantification.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method underwent rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7][8][9]
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999 |
| Range (µg/mL) | Defined by linearity | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% | Pass |
| Specificity | No interference from blank or potential impurities | Pass |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | 0.3 |
| Robustness | No significant impact on results from minor variations | Pass |
Comparative Analysis: A Head-to-Head Evaluation
To underscore the advantages of the proposed method, it was compared against two frequently employed alternative approaches:
-
Alternative Method A: Utilized a methanol-based mobile phase (Methanol: 25 mM Potassium Phosphate Buffer (pH 2.5) (60:40, v/v)).
-
Alternative Method B: Employed an unbuffered mobile phase (Acetonitrile: Water (60:40, v/v)).
Comparative Performance Data
| Parameter | Proposed Method | Alternative Method A (Methanol) | Alternative Method B (Unbuffered) |
| Retention Time (min) | 4.5 | 6.2 | Highly Variable (4.1 - 5.3) |
| Tailing Factor | 1.1 | 1.4 | > 2.0 |
| Theoretical Plates | > 8500 | > 6000 | < 3000 |
| Analysis Time (min) | 10 | 15 | 10 |
| Retention Time RSD (%) | < 0.5 | < 0.5 | > 5.0 |
Discussion of Comparative Results
The data unequivocally demonstrates the superiority of the proposed method.
-
Versus Alternative Method A (Methanol): The methanol-based mobile phase resulted in a longer retention time and increased peak tailing. The proposed method, using acetonitrile, provides a more efficient and faster analysis without compromising the quality of the separation.
-
Versus Alternative Method B (Unbuffered): The use of an unbuffered mobile phase is not viable for a validated method. The absence of pH control leads to severe peak tailing and inconsistent retention times due to the fluctuating ionization state of the analyte. This directly and negatively impacts the accuracy and precision of the quantification.
Figure 2: A logical diagram illustrating the performance comparison of the proposed method against the alternatives across key analytical attributes.
Conclusion: A Validated Method for Confident Quantification
The proposed HPLC-UV method for the quantification of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is demonstrated to be rapid, accurate, precise, and robust. The strategic use of a buffered acetonitrile mobile phase at a controlled acidic pH is indispensable for achieving superior chromatographic performance. This fully validated method is highly recommended for routine quality control and other analytical applications where reliable and efficient quantification is paramount.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. (2024). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Scribd. Comparison Bet. US FDA, USP & ICH Guidelines. [Link]
-
Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. [Link]
-
Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]
-
Royal Society of Chemistry. (2024). Improved pH measurement of mobile phases in reversed-phase liquid chromatography. [Link]
-
Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 9. starodub.nl [starodub.nl]
A Comparative Guide to ¹H and ¹³C NMR Analysis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
This guide provides an in-depth comparative analysis of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind the spectral features, offering field-proven insights into experimental design and data interpretation.
Introduction: The Molecule and the Method
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a valuable synthetic building block in medicinal chemistry. Its rigid cyclopropane scaffold and the presence of a fluorine atom—a common bioisostere for hydrogen—make it a desirable fragment in drug design. The strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous structural determination of such organic molecules. While ¹H NMR provides a detailed map of the proton framework, ¹³C NMR reveals the carbon skeleton. When used in concert, they offer a comprehensive and self-validating picture of the molecular architecture. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, highlighting the unique and complementary information each technique provides.
Structural Overview and Predicted Spectral Features
To interpret the NMR spectra, we must first understand the molecule's symmetry and the electronic environment of each nucleus.
Figure 2: Workflow for structural confirmation using complementary NMR techniques.
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.
A. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
-
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for general organic molecules. The residual solvent peak appears at δH ≈ 7.26 ppm and δC ≈ 77.2 ppm. [2]The acidic proton may be broad or exchange with residual water.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing acidic protons, as it forms stronger hydrogen bonds, resulting in a sharper COOH signal. Residual solvent peaks are at δH ≈ 2.50 ppm and δC ≈ 39.5 ppm. [2]3. Dissolution: Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
-
B. Data Acquisition (400 MHz Spectrometer Example)
¹H NMR Spectrum:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using standard parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans (ns): 8-16 scans are typically sufficient.
-
¹³C NMR Spectrum:
-
Use the same locked and shimmed sample.
-
Acquire the spectrum using a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required, typically ranging from 256 to 1024 scans, depending on the sample concentration.
Conclusion
The analysis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid serves as an exemplary case for the power of a multi-technique NMR approach. ¹H NMR expertly defines the proton environments and their connectivity, revealing the diastereotopicity within the cyclopropane ring and the substitution pattern of the aromatic system. ¹³C NMR complements this by providing a clear map of the carbon backbone and, crucially, offers unambiguous evidence of the fluorine atom's position through characteristic ¹³C-¹⁹F coupling constants. By synthesizing the data from both experiments, researchers can achieve a self-validating and irrefutable structural assignment, a cornerstone of scientific integrity in chemical research and development.
References
-
Interpreting the C-13 NMR spectrum of cyclopropane . Doc Brown's Advanced Organic Chemistry. Available at: [Link]
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Baranac-Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study . The Journal of Organic Chemistry, 78(4), 1504-7. Available at: [Link]
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Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1)H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane... . Magnetic Resonance in Chemistry, 50(4), 305-13. Available at: [Link]
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¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings... | Request PDF . ResearchGate. Available at: [Link]
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Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives . Defense Technical Information Center. Available at: [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES . Defense Technical Information Center. Available at: [Link]
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¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study . PubMed. Available at: [Link]
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19Flourine NMR . University of Ottawa. Available at: [Link]
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An Overview of Fluorine NMR . ResearchGate. Available at: [Link]
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Dračínský, M., & Hodgkinson, P. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds . Chemical Science, 13(18), 5211-5220. Available at: [Link]
-
How do I know if my unknown contains a fluorine atom(s)? … Part 2 . ACD/Labs. Available at: [Link]
-
¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants . Royal Society of Chemistry. Available at: [Link]
-
sample ¹³C NMR spectra of compounds with common functional groups . YouTube. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]
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Comparing biological activity of fluoro-substituted vs non-fluoro analogs
An In-Depth Guide to the Comparative Biological Activity of Fluoro-Substituted vs. Non-Fluoro Analogs
Introduction: The Strategic Role of Fluorine in Drug Design
The substitution of hydrogen or a hydroxyl group with fluorine is a cornerstone of modern medicinal chemistry. This seemingly simple atomic replacement can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged by drug designers to enhance metabolic stability, modulate pKa, improve binding affinity, and influence membrane permeability. This guide provides a comprehensive comparison of the biological activities of fluoro-substituted and non-fluoro analogs, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear understanding of this critical structure-activity relationship.
Part 1: The Impact of Fluorination on Metabolic Stability
One of the most common applications of fluorination is to block metabolic oxidation. The high strength of the C-F bond makes it resistant to cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism in the liver.
Experimental Evidence: Comparing Metabolic Half-Life
A classic example is the comparison of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and its fluorinated analog. Strategic fluorination at a metabolically vulnerable position can significantly extend the drug's half-life.
Table 1: In Vitro Metabolic Stability of a Hypothetical Phenylacetic Acid Analog and its Fluoro-Substituted Derivative
| Compound | Position of Substitution | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Compound | 4-H | 15 | 46.2 |
| Fluoro-Analog | 4-F | 95 | 7.3 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a compound.
Step-by-Step Methodology:
-
Preparation of Microsomes: Liver microsomes from human or other species are thawed on ice.
-
Incubation Mixture: A master mix is prepared containing phosphate buffer (pH 7.4), the test compound (1 µM final concentration), and liver microsomes (0.5 mg/mL final concentration).
-
Initiation of Reaction: The reaction is initiated by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the rate constant (k), and the half-life is calculated as 0.693/k.
Diagram 1: Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of the in vitro microsomal stability assay.
Part 2: Modulation of Binding Affinity through Fluorination
Fluorine's high electronegativity can alter the electronic environment of a molecule, influencing its interactions with target proteins. It can form favorable orthogonal multipolar interactions with backbone carbonyls and other polar groups in a protein's binding pocket, potentially increasing binding affinity.
Experimental Evidence: Receptor Binding Affinity
Consider the case of a kinase inhibitor. The addition of a fluorine atom can create a new hydrogen bond or a favorable dipole-dipole interaction with the target enzyme, leading to a lower IC50 value.
Table 2: Comparative Binding Affinity of a Kinase Inhibitor and its Fluoro-Analog
| Compound | Substitution | Target Kinase IC50 (nM) |
| Parent Inhibitor | 3-H | 120 |
| Fluoro-Analog | 3-F | 15 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for assessing the binding affinity of an inhibitor to a kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test compounds (fluoro- and non-fluoro analogs) at various concentrations.
-
Assay Plate Setup: Add the kinase, tracer, and antibody to the wells of a microplate.
-
Compound Addition: Add the test compounds to the appropriate wells. Include controls with no inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 2: Principle of the LanthaScreen™ Eu Kinase Binding Assay
Caption: Schematic of the PAMPA assay for permeability.
Conclusion
The strategic incorporation of fluorine is a powerful tool in drug discovery and development. As demonstrated, fluorination can significantly enhance metabolic stability, modulate binding affinity, and improve membrane permeability. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the underlying mechanisms is crucial for its successful application. The experimental protocols detailed in this guide provide a robust framework for the comparative analysis of fluoro-substituted and non-fluoro analogs, enabling researchers to make data-driven decisions in the optimization of lead compounds.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of the Journal of Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: In vitro-in vivo correlation of metabolic stability: a case study of 4-phenyl-piperidine analogues of NNC-25-0926 Source: Drug Metabolism and Disposition URL: [Link]
-
Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Nature Protocols URL: [Link]
1-(4-Fluorophenyl)cyclopropanecarboxylic acid vs 1-phenylcyclopropanecarboxylic acid reactivity
An In-Depth Comparative Guide to the Reactivity of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid and 1-Phenylcyclopropanecarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the nuanced interplay of molecular structure and chemical reactivity is a cornerstone of innovation. The strategic introduction of fluorine into organic molecules is a well-established method for modulating physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1][2][3] This guide provides a detailed, objective comparison of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and its non-fluorinated analog, 1-phenylcyclopropanecarboxylic acid, offering insights into how a single fluorine atom can profoundly influence reactivity. The analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental context.
Introduction to the Analogs
Both 1-phenylcyclopropanecarboxylic acid and its 4-fluoro derivative are valuable building blocks in medicinal chemistry.[4] They feature a rigid cyclopropane scaffold, which provides a unique three-dimensional vector for orienting substituents, combined with an aromatic ring and a carboxylic acid handle for further functionalization. The core difference lies in the electronic properties imparted by the para-fluoro substituent on the phenyl ring.
| Compound | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 1-Phenylcyclopropanecarboxylic acid |
| Structure | ||
| IUPAC Name | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid[5] | 1-phenylcyclopropane-1-carboxylic acid[6] |
| Molecular Formula | C₁₀H₉FO₂[5] | C₁₀H₁₀O₂[6] |
| Molecular Weight | 180.17 g/mol [5] | 162.18 g/mol [6] |
| CAS Number | 773100-29-1[5] | 6120-95-2[6] |
The Decisive Role of the para-Fluoro Substituent
The reactivity differences between these two molecules are almost entirely dictated by the electronic effects of the fluorine atom. Fluorine, like other halogens, exerts two opposing electronic influences on the aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the phenyl ring through the carbon-fluorine sigma bond. This effect decreases with distance.[7]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[7]
For fluorine, the powerful inductive effect dominates the weaker resonance effect.[8] Consequently, the 4-fluorophenyl group is electron-withdrawing overall compared to the phenyl group. This fundamental electronic difference has significant consequences for the reactivity of both the carboxylic acid moiety and the phenyl ring itself.
Caption: Dominant inductive vs. weaker resonance effect of fluorine.
Comparative Reactivity Analysis
Acidity of the Carboxylic Acid
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The electron-withdrawing 4-fluorophenyl group helps to stabilize the negative charge of the carboxylate anion through its inductive effect. This delocalization of charge makes the anion more stable.
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: The carboxylate is stabilized by the -I effect of the fluorophenyl group.
-
1-Phenylcyclopropanecarboxylic acid: The phenyl group is less electron-withdrawing and offers less stabilization to the carboxylate.
Reactivity of the Carboxylic Acid Group
Reactions at the carboxylic acid, such as esterification and amidation, involve nucleophilic attack at the carbonyl carbon. The electrophilicity of this carbon is key to the reaction rate.
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: The electron-withdrawing nature of the fluorophenyl group pulls electron density away from the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
1-Phenylcyclopropanecarboxylic acid: The carbonyl carbon is less electrophilic in comparison.
Stability and Reactions of the Cyclopropane Ring
The cyclopropane ring is a strained system that can undergo ring-opening reactions, particularly under acidic conditions or in the presence of strong electrophiles. The stability of cationic intermediates formed during such processes is crucial.
-
The electron-withdrawing fluorophenyl group would destabilize an adjacent carbocation that might form during an electrophile-initiated ring-opening.
-
Conversely, the phenyl group would offer some resonance stabilization to such an intermediate.
Electrophilic Aromatic Substitution
The phenyl ring itself can undergo electrophilic substitution. The existing substituent strongly directs the position and rate of further substitution.
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid: The fluorophenyl ring is deactivated towards electrophilic attack compared to benzene.[8] The fluorine atom is an ortho, para-director.[11] Since the para position is occupied by the cyclopropyl group, further substitution would be directed primarily to the positions ortho to the fluorine.
-
1-Phenylcyclopropanecarboxylic acid: The alkyl cyclopropyl group is generally considered weakly activating. Substitution will be directed to the ortho and para positions of the phenyl ring.
Experimental Protocols and Data
Comparative Data Summary
| Parameter | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 1-Phenylcyclopropanecarboxylic acid | Rationale / Reference |
| Predicted Acidity (pKa) | Lower | Higher | Electron-withdrawing fluorine stabilizes the conjugate base.[9] |
| Reactivity in Esterification | Higher | Lower | Carbonyl carbon is more electrophilic due to the -I effect. |
| Cyclopropane Ring Stability | More stable to electrophilic opening | Less stable to electrophilic opening | Destabilization of cationic intermediates by the fluorophenyl group. |
| Aromatic Ring Reactivity | Deactivated (ortho-directing) | Activated (ortho, para-directing) | Overall deactivating effect of fluorine vs. activating effect of alkyl group.[8][11] |
Representative Protocol: Fischer Esterification
This protocol describes a generalized procedure for the synthesis of the methyl ester of either acid. The key difference would be the expected reaction time.
Objective: To synthesize Methyl 1-phenylcyclopropanecarboxylate or Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate.
Materials:
-
1-Phenylcyclopropanecarboxylic acid OR 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (1.0 eq)
-
Methanol (used as solvent and reagent, large excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the respective carboxylic acid (e.g., 5.0 mmol).
-
Reagent Addition: Add a large excess of methanol (e.g., 20 mL). While stirring, carefully add the catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Experimental Insight: The reaction with 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is expected to reach completion in a shorter time than the reaction with 1-phenylcyclopropanecarboxylic acid .
-
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the product by column chromatography or distillation if necessary.
Caption: General workflow for Fischer esterification.
Conclusion for the Practicing Scientist
The substitution of a single hydrogen atom with fluorine at the para-position of 1-phenylcyclopropanecarboxylic acid instigates a cascade of changes in chemical reactivity. The dominant electron-withdrawing inductive effect of fluorine enhances the acidity of the carboxylic acid and increases the electrophilicity of its carbonyl carbon, thereby accelerating reactions like esterification. Conversely, this same electronic pull deactivates the aromatic ring toward further electrophilic substitution and enhances the stability of the cyclopropane ring against electrophilic cleavage.
These predictable, yet profound, differences underscore the strategic power of fluorination in molecular design. For drug development professionals, understanding these shifts is critical for optimizing synthetic routes, predicting metabolic pathways (as C-F bonds can block sites of metabolism), and fine-tuning the electronic properties of a molecule to enhance its interaction with a biological target.
References
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PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[5]
-
PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[6]
- Hiyama, T. (2000).
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of carbocations, carbanions, free radicals and biradicals). Journal of Fluorine Chemistry, 109(1), 3-15.
-
BenchChem. (n.d.). A Comparative Guide: Fluorocyclopropane Versus Non-Fluorinated Cyclopropane Analogs in Drug Discovery. Retrieved from a valid URL.[1]
-
BenchChem. (n.d.). An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Properties, Synthesis, and Applications. Retrieved from a valid URL.[12]
-
Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from a valid URL.[11]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
MasterOrganicChemistry. (2022). Fischer Esterification. Retrieved from a valid URL.[10]
-
University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from a valid URL.[7]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from a valid URL.[8]
-
ResearchGate. (n.d.). Comparison of the pKa differences between fluorinated and non-fluorinated cyclic carboxylic acids. Retrieved from a valid URL.[9]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from a valid URL.[3]
-
Taylor & Francis Online. (2021). Fluorine in drug discovery: Role, design and case studies. Retrieved from a valid URL.[2]
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A Comparative Guide to the Synthetic Validation of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Introduction
1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid cyclopropane scaffold and the presence of a fluorine atom, a common bioisostere for hydrogen, make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct and validated synthetic routes to 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, offering insights into the practical considerations of each approach. The routes are evaluated based on yield, purity, scalability, safety, and mechanistic principles, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Route 1: Cyclopropanation of 4-Fluorophenylacetonitrile with 1,2-Dibromoethane
This classical approach builds the cyclopropane ring onto a precursor already containing the 4-fluorophenyl group. The key steps involve the alkylation of 4-fluorophenylacetonitrile with 1,2-dibromoethane followed by the hydrolysis of the resulting nitrile.
Reaction Workflow
Caption: Workflow for the synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid via cyclopropanation of 4-fluorophenylacetonitrile.
Mechanistic Considerations
The initial step of this synthesis is a double alkylation of the acidic α-carbon of 4-fluorophenylacetonitrile. The reaction proceeds via the formation of a carbanion intermediate generated by a strong base, such as sodium hydride. This nucleophilic carbanion then attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction. An intramolecular SN2 reaction follows, where the newly formed carbanion displaces the second bromine atom to form the cyclopropane ring. The subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established transformation that can be catalyzed by either acid or base.[1][2] Base-catalyzed hydrolysis initially forms a carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.[3]
Experimental Protocol
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile
-
To a stirred suspension of sodium hydride (2.2 eq.) in dry N,N-dimethylformamide (DMF), add a solution of 4-fluorophenylacetonitrile (1.0 eq.) in DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add 1,2-dibromoethane (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
-
To a solution of 1-(4-fluorophenyl)cyclopropanecarbonitrile (1.0 eq.) in a mixture of ethanol and water, add sodium hydroxide (5.0 eq.).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted nitrile.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(4-fluorophenyl)cyclopropanecarboxylic acid.
Synthetic Route 2: Malonic Ester Synthesis Approach
This route utilizes the principles of malonic ester synthesis to construct the cyclopropane ring, followed by the introduction of the 4-fluorophenyl group. A key feature of this pathway is the formation of a cyclopropane-1,1-dicarboxylic acid intermediate.
Reaction Workflow
Caption: Workflow for the synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid via a malonic ester approach.
Mechanistic Considerations
The synthesis begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a stabilized enolate.[1][4] This enolate undergoes a double SN2 reaction with 1,2-dibromoethane to form diethyl cyclopropane-1,1-dicarboxylate.[5] The diester is then hydrolyzed to cyclopropane-1,1-dicarboxylic acid. A subsequent reaction with 4-fluoroaniline, often after activation of one of the carboxylic acid groups (e.g., as an acid chloride), leads to the formation of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[6] The final step, which is not explicitly detailed in the provided search results but is a logical chemical transformation, would involve a rearrangement and decarboxylation to yield the target molecule. This final step is a conceptual leap and may require specific, potentially harsh, conditions. It is important to note that 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a known and useful compound in its own right, and its synthesis is well-documented.[6][7][8]
Experimental Protocol
Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.0 eq.) in absolute ethanol to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise.
-
Add 1,2-dibromoethane (1.05 eq.) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Distill the residue under vacuum to obtain pure diethyl cyclopropane-1,1-dicarboxylate.
Step 2: Synthesis of Cyclopropane-1,1-dicarboxylic acid
-
Hydrolyze diethyl cyclopropane-1,1-dicarboxylate by refluxing with an excess of aqueous sodium hydroxide solution until the ester is completely consumed.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield cyclopropane-1,1-dicarboxylic acid.[5]
Step 3: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
-
Suspend cyclopropane-1,1-dicarboxylic acid (1.0 eq.) in a suitable solvent like THF.
-
Add a coupling agent, such as thionyl chloride or a carbodiimide, to activate one of the carboxylic acid groups.
-
Add 4-fluoroaniline (1.0 eq.) and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete.[6]
-
Work up the reaction by adding water and extracting the product into an organic solvent.
-
Purify the product by crystallization or column chromatography.
(Note: The final conversion of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid to 1-(4-fluorophenyl)cyclopropanecarboxylic acid is a conceptual step and would require further investigation and development of a specific protocol.)
Comparative Analysis
| Parameter | Route 1: Nitrile Cyclopropanation | Route 2: Malonic Ester Synthesis |
| Overall Yield | Moderate | Moderate to Good (for the intermediate) |
| Purity of Final Product | Good, requires chromatographic purification of the nitrile intermediate and crystallization of the final acid. | Good, intermediates are often crystalline and can be purified by recrystallization. |
| Scalability | Feasible, but the use of sodium hydride and DMF can pose challenges on a large scale. | Generally considered scalable, using common and relatively inexpensive starting materials. |
| Safety Considerations | Sodium hydride is highly flammable and reactive with water. 1,2-Dibromoethane is a suspected carcinogen. Nitrile hydrolysis with strong base requires careful handling. | Use of sodium metal and flammable solvents requires caution. Thionyl chloride is corrosive and toxic. |
| Starting Material Availability | 4-Fluorophenylacetonitrile and 1,2-dibromoethane are commercially available. | Diethyl malonate and 1,2-dibromoethane are readily available and inexpensive bulk chemicals. |
| Number of Steps | 2 | 3 (to the amide intermediate) |
| Robustness & Reliability | The cyclopropanation of active methylene compounds is a well-established reaction. Nitrile hydrolysis is also a standard procedure. | The malonic ester synthesis and subsequent hydrolysis are classic and reliable reactions. The amidation step is also generally high-yielding. |
Conclusion
Both synthetic routes presented offer viable pathways to 1-(4-Fluorophenyl)cyclopropanecarboxylic acid or its close derivatives.
Route 1 is a more direct approach to the carbon skeleton of the final product. However, it involves the use of hazardous reagents like sodium hydride and 1,2-dibromoethane, which may be less desirable for large-scale synthesis. The purification of the nitrile intermediate can also be challenging.
Route 2 , based on the malonic ester synthesis, utilizes more common and less hazardous starting materials. The intermediates are often crystalline, which can simplify purification. While this guide outlines the synthesis up to a key amide intermediate, the subsequent conversion to the final target acid would require further process development. For the synthesis of the related and valuable intermediate, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, this route is highly efficient and well-documented.[6][7][8]
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and safety protocols. For laboratory-scale synthesis where directness is prioritized, Route 1 may be suitable. For larger-scale production where cost, safety, and the purity of crystalline intermediates are critical, the principles of Route 2 offer a strong foundation.
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A Senior Application Scientist's Guide to LC-MS/MS Protocols for Compound Quantification in Biological Matrices
Introduction: The Imperative of Precision in Bioanalysis
In the realm of drug development and clinical research, the accurate quantification of therapeutic compounds, their metabolites, or biomarkers in complex biological matrices is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2][3] However, the robustness and reliability of an LC-MS/MS method are not solely dependent on the instrumentation but are critically underpinned by a meticulously developed and validated protocol. The journey from a raw biological sample—be it plasma, urine, or tissue homogenate—to a precise concentration value is fraught with potential pitfalls, most notably the confounding influence of the biological matrix itself.[4][5][6][7]
This guide provides a comparative analysis of common LC-MS/MS protocols, moving beyond a mere recitation of steps to elucidate the fundamental principles and strategic decisions that inform a robust bioanalytical method. We will dissect the critical stages of sample preparation, chromatographic separation, and mass spectrometric detection, offering a framework for selecting and optimizing a protocol that ensures data of the highest integrity. This document is intended for researchers, scientists, and drug development professionals who seek not just a method, but a comprehensive understanding of the science behind it.
The Crux of the Matter: Navigating the Biological Matrix
The primary challenge in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting endogenous or exogenous components from the sample.[4][5][6][7][8] These interferences can lead to ion suppression or enhancement, compromising the accuracy and precision of the analytical results.[7] Consequently, the cornerstone of any successful LC-MS/MS protocol is a sample preparation strategy that effectively removes these interfering substances while ensuring high recovery of the analyte of interest.[9][10]
The selection of a sample preparation technique is a critical decision, guided by the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput. We will now explore and compare the three most prevalent approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
I. A Comparative Analysis of Sample Preparation Techniques
Protein Precipitation (PPT): The Rapid, Albeit "Crude," Workhorse
Protein precipitation is often the first line of defense in bioanalysis due to its simplicity, speed, and low cost.[11][12] The underlying principle is the denaturation and precipitation of proteins from the biological matrix by the addition of an organic solvent, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte.[13]
Mechanism of Action: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the solvation layer around the proteins, leading to their aggregation and precipitation.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of a concentrated solution of the internal standard (IS) to the sample. The IS should ideally be a stable isotope-labeled version of the analyte.
-
Precipitation: Add a predetermined volume of cold organic solvent (e.g., 300 µL of acetonitrile containing 0.1% formic acid). The ratio of solvent to sample is a critical parameter to optimize.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection into the LC-MS/MS system or for further processing (e.g., evaporation and reconstitution).
Advantages:
-
High Throughput: The simplicity of the procedure makes it amenable to automation in a 96-well plate format.
-
Cost-Effective: Requires minimal and inexpensive reagents.
-
Broad Applicability: Generally effective for a wide range of small molecule drugs.
Limitations:
-
High Matrix Effects: PPT is a non-selective technique that leaves behind many endogenous components, such as phospholipids, which are notorious for causing significant ion suppression.[14]
-
Limited Analyte Concentration: The dilution of the sample with the precipitating solvent can limit the achievable sensitivity.
-
Potential for Analyte Loss: Some analytes may co-precipitate with the proteins.
Liquid-Liquid Extraction (LLE): A Step Up in Selectivity
Liquid-liquid extraction offers a more refined approach to sample cleanup by partitioning the analyte between the aqueous biological matrix and an immiscible organic solvent based on its differential solubility.
Mechanism of Action: The choice of the organic solvent and the pH of the aqueous phase are critical for efficient extraction. By adjusting the pH, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To a known volume of the biological sample (e.g., 500 µL of plasma), add the internal standard.
-
pH Adjustment: Adjust the pH of the sample with a suitable buffer to ensure the analyte is in its neutral, more organic-soluble form.
-
Extraction: Add a specific volume of an immiscible organic solvent (e.g., 2 mL of methyl tert-butyl ether).
-
Mixing: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed to achieve a clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a mobile phase-compatible solvent for LC-MS/MS analysis.
Advantages:
-
Improved Cleanliness: LLE provides cleaner extracts compared to PPT, reducing matrix effects.[9]
-
Analyte Concentration: The evaporation and reconstitution step allows for the concentration of the analyte, enhancing sensitivity.
-
Good Recovery for Lipophilic Compounds: Particularly effective for non-polar analytes.
Limitations:
-
Labor-Intensive: The multi-step process is more time-consuming and less amenable to high-throughput automation compared to PPT.
-
Solvent Consumption: Requires larger volumes of organic solvents.
-
Emulsion Formation: The formation of emulsions at the interface of the two phases can complicate the separation and lead to lower recovery.
Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Versatility
Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.[11][13][15]
Mechanism of Action: SPE relies on the affinity of the analyte for a solid stationary phase. The choice of the sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is dictated by the physicochemical properties of the analyte.[2]
Experimental Protocol: Solid-Phase Extraction
-
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the sorbent.
-
Loading: The pre-treated biological sample (e.g., diluted plasma) is loaded onto the conditioned cartridge. The analyte and some matrix components are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove loosely bound interferences while the analyte remains bound to the sorbent.
-
Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte.
-
Post-Elution Processing: The eluate is typically evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Advantages:
-
Highest Selectivity: Provides the cleanest extracts, significantly minimizing matrix effects.[14][15][16]
-
High Analyte Concentration: Allows for significant concentration of the analyte.
-
Versatility: A wide range of sorbents and formats (cartridges, 96-well plates) are available to suit various applications.
-
Amenable to Automation: 96-well plate formats are well-suited for high-throughput workflows.
Limitations:
-
Higher Cost: SPE cartridges and plates are more expensive than the reagents used for PPT and LLE.
-
Method Development: Developing a robust SPE method can be more complex and time-consuming.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three sample preparation techniques. The values presented are representative and can vary depending on the analyte, matrix, and specific protocol.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 80-100% (can be lower due to co-precipitation) | 70-95% (highly dependent on analyte and solvent) | >90% (with optimized method) |
| Matrix Effect | High (significant ion suppression is common)[14] | Moderate (cleaner than PPT) | Low (provides the cleanest extracts)[14][16] |
| Sensitivity (LOQ) | Moderate | High (due to concentration step) | Very High (due to concentration and clean-up) |
| Throughput | High | Low to Moderate | High (with 96-well plates and automation) |
| Cost per Sample | Low | Moderate | High |
| Method Development Time | Short | Moderate | Long |
II. The LC-MS/MS Workflow: From Sample to Signal
A robust LC-MS/MS protocol is a symphony of optimized steps, each contributing to the final data quality.
Caption: A generalized workflow for LC-MS/MS bioanalysis.
III. Bioanalytical Method Validation: The Seal of Trustworthiness
A developed LC-MS/MS method is not fit for purpose until it has undergone rigorous validation to demonstrate its reliability and reproducibility. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidelines for bioanalytical method validation.[17][18][19][20][21][22]
The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[23][24]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively.[23][24]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity: The lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantification, LLOQ).[20]
-
Matrix Effect: A quantitative assessment of the impact of the biological matrix on the analyte's ionization.[7]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[25]
Caption: Key parameters for bioanalytical method validation.
IV. Concluding Remarks: A Strategic Approach to Protocol Selection
The choice of an LC-MS/MS protocol for the quantification of a compound in a biological matrix is a strategic decision that balances the need for data quality with practical considerations of throughput and cost. While protein precipitation offers a rapid and cost-effective solution for early-stage discovery, the demand for higher data integrity in regulated environments often necessitates the use of more sophisticated techniques like liquid-liquid extraction or, ideally, solid-phase extraction.
A thorough understanding of the underlying principles of each technique, coupled with a rigorous validation process, is the hallmark of a proficient bioanalytical scientist. By carefully considering the factors outlined in this guide, researchers can develop and implement robust LC-MS/MS protocols that deliver accurate and reliable data, thereby accelerating the pace of drug development and scientific discovery.
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- Best Practices in Biological Sample Preparation for LC-MS Bioanalysis - ResearchGate. (n.d.).
- Bioanalytical method validation emea | PPTX - Slideshare. (n.d.).
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- 15 Tips and Tricks for LC-MS Troubleshooting - Technology Networks. (2018, June 5).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.).
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- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
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- Troubleshooting LC-MS | LCGC International. (2023, February 2).
- LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances - OMICS International. (n.d.).
- LSMSMS troubleshooting | PDF | Mass Spectrometry | High Performance Liquid Chromatography - Scribd. (2025, November 26).
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- Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed. (2020, July 6).
- Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS - Sigma-Aldrich. (n.d.).
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23).
- Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - NIH. (n.d.).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
- Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
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- Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
- Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen - ACTA Pharmaceutica Sciencia. (n.d.).
- LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up - YouTube. (2018, March 21).
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. (2025, August 7).
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A Comparative Study of Ortho-, Meta-, and Para-Fluorophenyl Cyclopropanecarboxylic Acids: A Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Positional isomerism of fluorine on an aromatic ring can lead to significant variations in these properties, thereby offering a subtle yet powerful tool for lead optimization.
This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of fluorophenyl cyclopropanecarboxylic acid. The cyclopropane ring, a rigid and strained carbocycle, is a valuable structural motif in medicinal chemistry, often imparting metabolic stability and conformational constraint. When coupled with a fluorinated phenyl ring, the resulting scaffold presents a fascinating case study in how subtle changes in fluorine placement can dictate a molecule's developability profile. While direct comparative literature on these specific isomers is sparse, this guide synthesizes available data, draws logical inferences from related compounds, and proposes experimental frameworks to elucidate their relative merits.
Physicochemical Properties: The Impact of Fluorine's Position
| Property | Ortho-isomer (2-F) | Meta-isomer (3-F) | Para-isomer (4-F) | Rationale |
| Estimated pKa | ~3.4 | ~4.0 | ~4.3 | Based on fluorobenzoic acid data[1], the ortho-isomer is the most acidic due to the proximity of the fluorine, which stabilizes the carboxylate anion through a strong inductive effect. This effect diminishes with distance, making the para-isomer the least acidic. |
| Estimated logP | ~2.0 | ~2.3 | ~2.2 | Based on fluorobenzoic acid data[2][3], all isomers are expected to have similar lipophilicity. The meta-isomer may be slightly more lipophilic. |
| Solubility | Likely higher in aqueous media | Likely lower in aqueous media | Likely lower in aqueous media | The lower pKa of the ortho-isomer suggests it will be more ionized at physiological pH, potentially leading to greater aqueous solubility. |
Table 1: Estimated Physicochemical Properties of Fluorophenyl Cyclopropanecarboxylic Acid Isomers.
Synthesis Strategies: A Generalized Approach
A general and adaptable synthetic route to the target compounds can be envisioned starting from the corresponding fluorinated benzaldehydes. This approach allows for a consistent synthetic platform to produce all three isomers for comparative evaluation.
Figure 1: Generalized synthetic workflow for the preparation of fluorophenyl cyclopropanecarboxylic acids.
Experimental Protocol: A Representative Synthesis of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid
This protocol is a generalized procedure based on common organic synthesis techniques.[2]
Step 1: Synthesis of Ethyl (E)-3-(4-fluorophenyl)acrylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry tetrahydrofuran (THF, 150 mL) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (22.4 g, 0.1 mol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution back to 0 °C and add a solution of 4-fluorobenzaldehyde (12.4 g, 0.1 mol) in dry THF (50 mL) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (E)-3-(4-fluorophenyl)acrylate.
Step 2: Synthesis of Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate
-
To a stirred suspension of trimethylsulfoxonium iodide (24.2 g, 0.11 mol) in dry dimethyl sulfoxide (DMSO, 150 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portionwise at room temperature.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen ceases.
-
Add a solution of ethyl (E)-3-(4-fluorophenyl)acrylate (19.4 g, 0.1 mol) in dry DMSO (50 mL) dropwise.
-
Stir the reaction mixture at 50 °C for 3 hours.
-
Cool the mixture to room temperature, pour into ice water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate.
Step 3: Synthesis of 2-(4-fluorophenyl)cyclopropanecarboxylic acid
-
To a solution of ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate (20.8 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL), add sodium hydroxide (8.0 g, 0.2 mol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid at 0 °C.
-
Extract the precipitated product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-fluorophenyl)cyclopropanecarboxylic acid as a solid.
Comparative Biological Activity and Pharmacokinetics: An Unexplored Frontier
A comprehensive search of the scientific literature did not yield any direct comparative studies on the biological activities or pharmacokinetic profiles of the ortho-, meta-, and para-isomers of fluorophenyl cyclopropanecarboxylic acid. This represents a significant knowledge gap and a valuable area for future investigation.
However, we can hypothesize on the potential differences based on established principles of medicinal chemistry:
-
Target Engagement: The position of the fluorine atom can influence the molecule's electrostatic potential and its ability to form hydrogen bonds or other non-covalent interactions with a biological target. For instance, an ortho-fluorine might act as a hydrogen bond acceptor in a way that the meta- or para-isomers cannot, leading to differences in binding affinity and potency.
-
Metabolic Stability: The C-F bond is exceptionally strong, and aromatic fluorination is a common strategy to block metabolic oxidation at that position. The position of the fluorine could therefore direct metabolism to other parts of the molecule. For example, if the para-position is a primary site of hydroxylation in the non-fluorinated analogue, the para-fluoro isomer would be expected to have enhanced metabolic stability.
-
Membrane Permeability and Efflux: Lipophilicity and pKa are key determinants of a molecule's ability to cross cell membranes. As outlined in the physicochemical properties section, the subtle differences in these parameters between the isomers could lead to variations in their absorption and distribution profiles.
To address this lack of data, a systematic in vitro and in vivo evaluation of the three isomers is warranted.
Figure 2: Proposed experimental workflow for the comparative evaluation of fluorophenyl cyclopropanecarboxylic acid isomers.
Conclusion
The positional isomerism of fluorine on the phenyl ring of fluorophenyl cyclopropanecarboxylic acids presents a compelling opportunity for fine-tuning the properties of drug candidates. Based on fundamental principles, the ortho-, meta-, and para-isomers are expected to exhibit distinct profiles in terms of acidity, and potentially solubility, which in turn can influence their biological activity and pharmacokinetic behavior.
The lack of direct comparative data in the public domain underscores the need for a systematic experimental evaluation of these three isomers. The proposed synthetic and experimental workflows provide a roadmap for researchers to elucidate the structure-activity and structure-property relationships within this series. Such a study would not only provide valuable insights for ongoing drug discovery programs but also contribute to a deeper understanding of the nuanced effects of fluorine substitution in medicinal chemistry.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Compound Purity
In the landscape of drug development and manufacturing, the unambiguous determination of compound purity is not merely a quality metric; it is a cornerstone of safety and efficacy. A purity value is only as reliable as the analytical method that produces it. This guide provides an in-depth technical comparison of orthogonal analytical methods for the cross-validation of compound purity, designed for researchers, scientists, and drug development professionals who require the highest degree of confidence in their analytical results. We will explore the "why" behind the "how," grounding our discussion in regulatory expectations and first-principle scientific reasoning.
The principle of cross-validation, in this context, hinges on the application of orthogonal methods—two or more independent analytical techniques that measure the same attribute based on different chemical or physical principles.[1] This approach is critical for revealing potential biases or blind spots inherent in a single method, thereby providing a more holistic and trustworthy assessment of a compound's purity.[1][2]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is arguably the most ubiquitous technique for purity assessment in the pharmaceutical industry.[3][4] Its strength lies in its ability to separate a compound from its impurities, providing a detailed profile of the sample's composition.[5]
The "Why": The Imperative of a Stability-Indicating Method
The primary goal of an HPLC purity method is not just to quantify the main peak but to be "stability-indicating." This means the method must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[6][7] To achieve this, a forced degradation study is an indispensable part of method development.[6][8][9] By intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light), we can generate a representative sample of potential degradants.[10] This allows us to challenge the method's specificity and ensure that no impurity co-elutes with the main peak, which would lead to an overestimation of purity.[8]
Experimental Workflow: Developing a Stability-Indicating HPLC Method
The development of a robust HPLC method is a systematic process, guided by the principles outlined in regulatory documents such as the International Council for Harmonisation (ICH) Q2(R2) guideline.[11][12][13]
Caption: Workflow for Stability-Indicating HPLC Method Development & Validation.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the compound at a concentration of approximately 1 mg/mL in a suitable solvent.[10]
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for 24 hours.[10]
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Keep at room temperature for 24 hours.[10]
-
Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[10]
-
Photolytic Degradation: Expose the solid compound to a light source providing both visible and UV light.[10]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. The goal is to achieve 5-20% degradation.[9]
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks. The HPLC method must demonstrate baseline resolution between the parent peak and all degradation product peaks.[8]
Pillar 2: Quantitative Nuclear Magnetic Resonance (qNMR) - A Primary Method for Purity Assignment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary method for determining compound purity.[14] Unlike chromatographic techniques that rely on a response factor relative to a reference standard, qNMR provides a direct measurement of the molar concentration of an analyte.[14][15]
The "Why": The Principle of Direct Proportionality
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[16] This makes qNMR an excellent orthogonal technique to HPLC, as it is not susceptible to issues like differences in detector response or the presence of non-chromophoric impurities.[15][17] The Journal of Medicinal Chemistry, for instance, accepts absolute qNMR as a valid method for purity determination, highlighting its orthogonality to HPLC.[17]
Experimental Workflow: Purity Determination by qNMR
The execution of a qNMR experiment requires meticulous attention to detail in sample preparation and data acquisition to ensure accuracy and precision.[14]
Caption: Workflow for Compound Purity Determination by qNMR.
Protocol: 1H qNMR for Purity Determination
-
Selection of Internal Standard: Choose a high-purity (>99.9%) internal standard that has a simple spectrum with at least one signal that is well-resolved from any analyte signals (e.g., maleic acid, dimethyl sulfone).[15]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean vial.
-
Accurately weigh a near-equimolar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure complete dissolution using a vortex mixer.[18]
-
Transfer the solution to a high-quality NMR tube.[18]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification. This typically includes a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any signal of interest.[19]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula[14]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the internal standard.
-
Pillar 3: Liquid Chromatography-Mass Spectrometry (LC-MS) - Unrivaled Sensitivity for Impurity Identification
While HPLC with UV detection is excellent for quantification, its ability to identify unknown impurities is limited. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for the structural elucidation and sensitive detection of impurities, even at trace levels.[20][21]
The "Why": Certainty in Identification
Regulatory guidelines, such as ICH Q3A(R2), require the identification and characterization of impurities present above a certain threshold (typically 0.1%).[21] LC-MS provides the molecular weight of an impurity with high accuracy, and tandem MS (MS/MS) experiments can generate fragmentation patterns that offer clues to its structure.[20] This information is critical for assessing the potential toxicity of an impurity and for understanding its origin in the synthetic process. Using LC-MS as an orthogonal method confirms the identity of peaks observed in the HPLC-UV chromatogram and can reveal impurities that are not detected by UV at all.[22]
Protocol: Impurity Profiling by LC-MS
-
Method Development: Develop an LC method that provides good separation of the API and its impurities. The mobile phase should be compatible with mass spectrometry (i.e., use volatile buffers like ammonium formate or formic acid).[22]
-
MS Analysis:
-
Perform an initial full scan analysis to obtain the mass-to-charge ratio (m/z) of the API and all detectable impurities.
-
For each impurity of interest, perform a product ion scan (MS/MS) experiment to induce fragmentation and obtain structural information.
-
-
Data Interpretation:
-
Use the accurate mass measurement to propose a molecular formula for the impurity.
-
Analyze the fragmentation pattern to deduce the structure of the impurity. This often involves comparing the fragmentation of the impurity to that of the API.
-
Comparative Performance and Data Summary
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of the typical performance characteristics of each method for small molecule purity analysis.
| Parameter | HPLC-UV | qNMR | LC-MS |
| Principle | Chromatographic separation and UV absorbance | Nuclear resonance signal intensity | Chromatographic separation and mass-to-charge ratio |
| Primary Use | Quantitative purity and impurity profiling | Absolute quantitative purity determination | Impurity identification and trace-level quantification |
| Typical Accuracy | 98-102% recovery[23] | High (often <1% error)[24] | Quantitative performance similar to HPLC-UV but primarily used for identification |
| Typical Precision (%RSD) | ≤ 2.0%[23] | High (often <1%) | ≤ 5% for trace impurities[23] |
| Limit of Quantitation (LOQ) | ~0.05 - 0.1% | ~0.1% (analyte dependent) | < 0.05% (highly sensitive)[25] |
| Strengths | Robust, widely available, excellent for quantitation of known impurities | Primary ratio method, no reference standard for analyte needed, non-destructive[15][17] | High sensitivity and specificity, definitive identification of unknowns[21] |
| Limitations | Requires reference standards for impurities, may not detect non-chromophoric compounds[15][17] | Lower sensitivity than LC-MS, potential for signal overlap in complex mixtures[14] | Response can be matrix-dependent, quantification can be more complex than UV |
Conclusion: A Self-Validating System
By employing a combination of these orthogonal techniques, a self-validating system for compound purity is established. An HPLC-UV method, developed through forced degradation studies, provides the primary quantitative result. This result is then cross-validated using qNMR, an independent and primary quantitative method that is not subject to the same potential biases as chromatography. Finally, LC-MS is used to definitively identify any significant impurities, ensuring that nothing is overlooked.
This multi-faceted approach, grounded in the principles of the analytical procedure lifecycle (USP <1220>), provides the highest level of confidence in the reported purity value.[26][27][28][29][30] It demonstrates a deep understanding of the analytical procedure and the compound itself, satisfying the rigorous expectations of both internal quality systems and global regulatory bodies.[11]
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United States Pharmacopeia. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. (URL: [Link])
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Martin, G. P., et al. (2016). Proposed New USP General Chapter: The Analytical Procedure Lifecycle <1220>. Pharmaceutical Technology. (URL: [Link])
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USP Validation and Verification Expert Panel. (2017). Proposed new USP general chapter: The analytical procedure lifecycle 〈1220〉. Separation Science. (URL: [Link])
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Mestrelab Research. Purity by Absolute qNMR Instructions. (URL: [Link])
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. (URL: [Link])
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Ngwa, G. (2010). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. (URL: [Link])
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QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (URL: [Link])
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Emery Pharma. A Guide to Quantitative NMR (qNMR). (URL: [Link])
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G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. (URL: [Link])
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Boudreau, P. A., et al. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. (URL: [Link])
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International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. (URL: [Link])
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Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. (URL: [Link])
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Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (URL: [Link])
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ResearchGate. (2017). QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy? (URL: [Link])
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). (URL: [Link])
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Journal of Pharmaceutical Negative Results. (2022). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. (URL: [Link])
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Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance? (URL: [Link])
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ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])
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Mestrelab Research. (2018). qNMR Purity Recipe Book (1 - Sample Preparation). (URL: [Link])
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University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. (URL: [Link])
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U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (URL: [Link])
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Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. (URL: [Link])
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. (URL: [Link])
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Pharma Times Official. (2025). Steps for HPLC Method Development. (URL: [Link])
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Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. (URL: [Link])
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Warkade, D. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. (URL: [Link])
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (URL: [Link])
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A Senior Application Scientist’s Guide to Cyclopropanation: Benchmarking Synthesis Efficiency
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery and materials science, the cyclopropane ring stands out as a "privileged" structural motif.[1] This three-membered carbocycle is far more than a simple cycloalkane; its inherent ring strain (~28 kcal/mol) and unique electronic properties—including enhanced π-character in its C-C bonds—confer remarkable attributes upon parent molecules.[2][3] For medicinal chemists, incorporating a cyclopropyl group can be a transformative strategy, often leading to enhanced metabolic stability, improved receptor binding affinity, and locked bioactive conformations.[3][4][5][6] These benefits address critical roadblocks in drug development, such as reducing off-target effects and decreasing plasma clearance.[3][6]
The prevalence of this motif in FDA-approved drugs for treating conditions like COVID-19, hepatitis C, and HIV/AIDS underscores its importance.[7] Consequently, the efficient and stereoselective construction of the cyclopropane ring is a pivotal challenge in organic synthesis.[5] This guide provides an objective, data-driven comparison of the most prevalent cyclopropanation methodologies, designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific application. We will delve into the mechanistic underpinnings, practical efficiencies, and scalability considerations of each method, moving beyond mere protocols to explain the causal-driven choices that ensure robust and reproducible outcomes.
Comparative Analysis of Core Cyclopropanation Strategies
The choice of a cyclopropanation method is a critical decision dictated by factors such as substrate functionality, desired stereochemistry, scalability, and safety.[5] Here, we benchmark three cornerstone strategies: Simmons-Smith cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and Michael-Initiated Ring Closure (MIRC).
The Simmons-Smith Reaction: A Stereospecific Workhorse
First reported in 1958, the Simmons-Smith reaction is a classic and highly reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][5] The key reactive species is an organozinc carbenoid (typically iodomethylzinc iodide, ICH₂ZnI), which delivers a methylene group to the alkene in a concerted, cheletropic fashion.[8][9]
Mechanism & Causality: The reaction proceeds through a "butterfly-shaped" transition state where the methylene group is delivered syn across the double bond.[1][10] This concerted mechanism is the foundation of the reaction's stereospecificity: the geometry of the starting alkene is faithfully retained in the cyclopropane product (e.g., a cis-alkene yields a cis-disubstituted cyclopropane).[8][9] A crucial feature is the directing effect of proximal hydroxyl groups, which coordinate to the zinc carbenoid, ensuring the cyclopropane is formed on the same face as the alcohol, providing excellent diastereoselectivity.[5][11]
Variants & Efficiency:
-
Classic Conditions (Zn-Cu Couple): The original protocol uses a zinc-copper couple to activate diiodomethane. While effective, the heterogeneity of the reaction can sometimes lead to reproducibility issues.
-
Furukawa Modification (Et₂Zn): The use of diethylzinc (Et₂Zn) in place of the Zn-Cu couple provides a homogeneous and often more reactive system.[8] This modification is particularly effective for unfunctionalized alkenes.[8]
-
Charette Modification: Further refinements have led to the development of storable zinc carbenoid species and tunable reagents that expand the substrate scope.[11]
Limitations & Safety: The primary limitations include the high cost of diiodomethane and the poor reactivity with electron-deficient alkenes.[8][12] Furthermore, the Furukawa modification employs diethylzinc, a pyrophoric reagent that requires stringent handling procedures. For large-scale synthesis, the hazardous nature of reagents has driven the development of safer continuous-flow protocols that generate the carbenoid in situ, mitigating risks.[13][14]
Transition Metal-Catalyzed Diazo Decomposition: The Versatile Powerhouse
This strategy is arguably the most versatile and powerful for constructing a wide array of substituted cyclopropanes.[5] It involves the decomposition of a diazo compound by a transition metal catalyst—most commonly based on rhodium(II), copper(I), or iron—to generate a metal carbene intermediate.[5][15][16] This electrophilic carbene is then transferred to an alkene.
Mechanism & Causality: The catalytic cycle begins with the diazo compound coordinating to the metal center, followed by the extrusion of dinitrogen gas (N₂) to form a metal carbene.[15] This highly reactive intermediate adds across the alkene to form the cyclopropane ring and regenerate the catalyst. The choice of metal and, crucially, the chiral ligands coordinated to it, allows for exquisite control over stereochemistry, making this a premier method for asymmetric synthesis.[5][15] For instance, dirhodium tetraacetate [Rh₂(OAc)₄] is a highly effective catalyst, and its carboxylate ligands can be exchanged for chiral variants to induce high enantioselectivity.[5]
Efficiency & Scope: The method is compatible with a broad scope of alkenes (electron-rich, neutral, and electron-poor) and various diazo compounds (e.g., ethyl diazoacetate, diazoketones).[15] Yields are often high, and stereoselectivity can be exceptional, with enantiomeric excesses (ee) often exceeding 95%.
Limitations & Safety: The principal drawback is the hazardous nature of diazo compounds, which are often toxic and potentially explosive.[1] This poses significant challenges for industrial scale-up.[1] Consequently, significant research has focused on developing safer, in situ generation methods for diazo compounds or alternative carbene precursors to mitigate these risks.[17][18]
Michael-Initiated Ring Closure (MIRC): The Organocatalytic Alternative
MIRC reactions represent a powerful and increasingly popular strategy for the diastereoselective and enantioselective synthesis of electron-deficient cyclopropanes.[5][19][20] This method avoids the use of pre-formed carbenes and often employs organocatalysts, aligning with green chemistry principles.
Mechanism & Causality: The reaction is a two-step sequence. First, a nucleophile performs a conjugate (Michael) addition to an electron-deficient alkene (the Michael acceptor), such as an α,β-unsaturated ketone.[5][21] This generates an enolate intermediate. In the second step, this enolate acts as an internal nucleophile, displacing a leaving group on the original nucleophile in an intramolecular Sₙ2 reaction to form the three-membered ring.[5][21] The stereochemistry of the final product is controlled during these two bond-forming events, and the use of chiral catalysts (e.g., prolinol derivatives) or chiral auxiliaries can afford products with high enantiopurity.[5][20]
Efficiency & Scope: MIRC is particularly effective for creating highly substituted, functionalized cyclopropanes. A key advantage is its ability to operate under mild, often metal-free conditions.[20] This significantly expands the functional group tolerance compared to methods employing highly reactive organometallics.
Limitations: The scope is generally limited to electron-deficient alkenes that can act as Michael acceptors. The efficiency can be sensitive to the nature of the nucleophile, the leaving group, and the substrate. While often highly diastereoselective for trans-cyclopropanes, achieving high stereospecificity with respect to the initial alkene geometry can be challenging.[21]
Quantitative Performance Benchmarking
To provide a clear, objective comparison, the following tables summarize the key operational parameters and performance metrics of the discussed cyclopropanation methods.
Table 1: High-Level Comparison of Cyclopropanation Strategies
| Feature | Simmons-Smith | Transition Metal-Catalyzed (Diazo) | Michael-Initiated Ring Closure (MIRC) |
| Carbene Source | CH₂I₂ (or CH₂Br₂) + Zn | Diazo Compounds (R₂CN₂) | Not applicable (stepwise C-C formation) |
| Typical Reagents | Zn-Cu, Et₂Zn | Rh₂(OAc)₄, Cu(acac)₂, Chiral Catalysts | Organocatalysts (e.g., prolinol), Bases (e.g., Cs₂CO₃) |
| Key Advantages | High stereospecificity, reliable, good functional group tolerance, hydroxyl-directing effect.[1][5][10] | Broad substrate scope, high efficiency, excellent for asymmetric synthesis via chiral ligands.[5][15] | Mild, often metal-free conditions, excellent for electron-deficient systems, high functional group tolerance.[19][20] |
| Key Limitations | Poor with electron-deficient alkenes, pyrophoric reagents (Et₂Zn), stoichiometric metal usage.[12][13] | Hazardous/explosive diazo reagents, catalyst cost and sensitivity.[1][17] | Limited to Michael acceptors, can be non-stereospecific with respect to alkene geometry.[21] |
| Typical Yield | Good to Excellent (60-95%) | Good to Excellent (70-99%) | Moderate to Excellent (50-95%) |
| Stereocontrol | Excellent Diastereoselectivity (from alkene geometry and directing groups). | Excellent Enantio- and Diastereoselectivity (ligand-controlled).[5][15] | Excellent Diastereoselectivity (trans favored), Enantioselectivity via chiral catalysts.[20][21] |
| Safety/Scalability | Requires careful handling of pyrophorics; flow chemistry improves safety.[13][14] | Significant hazard from diazo compounds limits scalability; requires specialized handling.[1] | Generally safer and more scalable due to milder reagents and conditions. |
Table 2: Benchmark Reaction Data - Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
| Catalyst/Reagent System | Method | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| Et₂Zn / CH₂I₂ | Simmons-Smith | ~75% (for related simple alkenes) | N/A (monosubstituted) | Achiral | [8] |
| Rh₂(OAc)₄ | Diazo Decomposition | 92% | 75:25 | Achiral | [22] |
| Cu(I) with Chiral Ligand | Diazo Decomposition | 85-95% | >90:10 | up to 99% | [5][22] |
| Chiral Rh(II) Carboxylate | Diazo Decomposition | >90% | >95:5 | >98% | [5][23] |
| Fe(Porphyrin) Complex | Diazo Decomposition | ~80-90% | ~60:40 (can be complementary to Rh) | High (with chiral porphyrin) | [16] |
Note: MIRC is not directly comparable for this specific benchmark reaction as it requires a different substrate class (Michael acceptors).
Field-Proven Experimental Protocols
The trustworthiness of a method is validated by its reproducibility. The following protocols are detailed to be self-validating systems, with explanations for critical steps.
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
This protocol leverages the Furukawa modification and the inherent hydroxyl-directing effect to achieve high diastereoselectivity.
Causality: The choice of diethylzinc provides a homogeneous, reactive system. The reaction is run at 0°C to control the exothermicity of quenching the pyrophoric Et₂Zn and to maintain selectivity. The slow addition of diiodomethane is critical to control the concentration of the active carbenoid, preventing side reactions. The hydroxyl group of the cinnamyl alcohol coordinates the zinc reagent, directing the cyclopropanation to the syn face of the molecule.
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (E)-cinnamyl alcohol (1.34 g, 10.0 mmol, 1.0 eq). Dissolve in 40 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 22.0 mL, 22.0 mmol, 2.2 eq) via syringe over 10 minutes. [Causality: Et₂Zn is pyrophoric; slow addition under inert atmosphere at low temperature is critical for safety.]
-
Stir the mixture at 0°C for 20 minutes.
-
Add diiodomethane (1.77 mL, 22.0 mmol, 2.2 eq) dropwise over 15 minutes via syringe. [Causality: This generates the active carbenoid in situ. A slow addition maintains a low steady-state concentration, improving safety and selectivity.]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). [Caution: Vigorous gas evolution occurs.]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 20 mL of DCM. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the desired cyclopropylmethanol.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
This protocol is a benchmark for transition metal-catalyzed reactions, demonstrating high efficiency but requiring stringent safety measures for handling EDA.
Causality: Rh₂(OAc)₄ is an excellent catalyst because it readily activates EDA to form the rhodium carbene.[5] The reaction is run in an inert solvent like DCM. The most critical aspect is the slow, controlled addition of the hazardous EDA using a syringe pump. This maintains a very low concentration of the diazo compound in the reaction at any given time, preventing dangerous decomposition and dimerization side reactions, thereby maximizing the yield of the desired cyclopropane.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-neck flask fitted with a condenser, nitrogen inlet, and a syringe pump, add dirhodium(II) tetraacetate (44 mg, 0.1 mmol, 0.2 mol%) and 50 mL of anhydrous DCM.
-
Add styrene (5.2 g, 50.0 mmol, 1.0 eq) to the flask. Heat the mixture to a gentle reflux (~40°C).
-
Reagent Addition: In a separate flask, prepare a solution of ethyl diazoacetate (EDA) (6.84 g, 60.0 mmol, 1.2 eq) in 40 mL of anhydrous DCM. [EXTREME CAUTION: EDA is toxic and potentially explosive. Handle only in a well-ventilated fume hood behind a blast shield. Avoid contact with acids and ground-glass joints.]
-
Using a syringe pump, add the EDA solution to the refluxing styrene/catalyst mixture over a period of 4 hours. [Causality: The syringe pump addition is a critical safety and efficiency control. It prevents the buildup of explosive EDA and favors the desired bimolecular reaction over EDA decomposition/dimerization.]
-
Reaction: After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour to ensure full consumption of the diazo compound. Monitor by TLC (staining with permanganate).
-
Workup: Cool the reaction to room temperature. The catalyst can be removed by filtration through a short plug of silica gel, eluting with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is a mixture of trans and cis diastereomers. Purify by flash column chromatography on silica gel to separate the isomers and afford the desired ethyl 2-phenylcyclopropane-1-carboxylate products.
Conclusion and Future Outlook
The synthesis of cyclopropanes is a mature yet continuously evolving field.
-
The Simmons-Smith reaction remains the method of choice for stereospecific cyclopropanation of simple or hydroxyl-containing alkenes, with modern flow chemistry protocols enhancing its safety and scalability.[13][14]
-
Transition metal-catalyzed diazo decomposition offers unparalleled versatility and is the gold standard for asymmetric synthesis, provided the significant safety hazards of diazo compounds can be managed.[5][15]
-
Michael-Initiated Ring Closure (MIRC) provides a powerful, often metal-free, pathway to complex, electron-deficient cyclopropanes and is highly amenable to organocatalytic enantioselective strategies.[19][20]
Looking forward, the field is moving towards greener and safer methodologies. Key areas of innovation include the development of novel catalysts using earth-abundant metals like iron and cobalt, and the design of safe, bench-stable carbene precursors that eliminate the need for hazardous diazoalkanes.[17][24][25] These advancements promise to make the strategic incorporation of the cyclopropyl motif even more accessible, efficient, and scalable for the next generation of pharmaceuticals and advanced materials.
References
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).
- Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Biosynth.
- A Comparative Guide to Cyclopropanation Strategies in Total Synthesis. Benchchem.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Metal-catalyzed cyclopropanations. Wikipedia.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- New, simple and accessible method creates potency-increasing structure in drugs. Penn State University.
- Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing.
- Iron-catalyzed transformations of diazo compounds. National Science Review.
- Metal-catalysed C-C bond formation at cyclopropanes. PubMed.
- A Comparative Guide to Catalysts for Cyclopropanation. Benchchem.
- Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society.
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
- Simmons–Smith reaction. Wikipedia.
- Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing.
- Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
- Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. The Journal of Organic Chemistry.
- Simmons-Smith Reaction. NROChemistry.
- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Rochester.
- Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. PubMed Central.
- Stereoselective Cyclopropanation Reactions. Chemical Reviews.
- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Asymmetric Cyclopropanation Reactions. ResearchGate.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI.
- Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes. ResearchGate.
- Recent advances in the synthesis of cyclopropanes. Semantic Scholar.
- Asymmetric Cyclopropanation Reactions. Scilit.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). RSC Publishing.
- Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Photochemical cyclopropanation in aqueous micellar media – experimental and theoretical studies. Chemical Communications (RSC Publishing).
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate.
- Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews.
- Kinetic prole of multiple-addition experiment of the benchmark... ResearchGate.
- Comparative studies on catalytic cyclopropanation and detection of... ResearchGate.
- Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PubMed Central.
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A Head-to-Head Comparison of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid Derivatives in In Vitro Kinase Inhibition Assays
A Senior Application Scientist's Guide to Evaluating a Privileged Scaffold in Oncology Drug Discovery
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is relentless. The 1-(4-fluorophenyl)cyclopropanecarboxylic acid scaffold has emerged as a privileged structure, most notably as a key building block of Cabozantinib, a potent multi-targeted tyrosine kinase inhibitor. This guide provides a comprehensive framework for the in vitro comparison of novel derivatives of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, with a focus on assays relevant to their potential as anti-cancer agents targeting key oncogenic kinases such as MET and VEGFR2.
Introduction: The Significance of the Cyclopropane Moiety in Kinase Inhibition
The cyclopropane ring, a small, strained carbocycle, imparts unique conformational rigidity to molecules. In the context of drug design, this rigidity can be advantageous, locking a molecule into a bioactive conformation that enhances its binding affinity and selectivity for a specific biological target. The incorporation of a cyclopropane moiety in kinase inhibitors has been shown to be a successful strategy for improving potency and modulating physicochemical properties. This guide will explore a hypothetical series of derivatives of 1-(4-fluorophenyl)cyclopropanecarboxylic acid to illustrate a systematic in vitro evaluation process.
The Rationale for Target Selection: MET and VEGFR2 Kinases
Our parent compound, 1-(4-fluorophenyl)cyclopropanecarboxylic acid, is a known precursor to Cabozantinib, which exerts its anti-tumor effects through the potent inhibition of multiple receptor tyrosine kinases (RTKs), primarily MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1] Dysregulation of the MET and VEGFR2 signaling pathways is a hallmark of many cancers, driving tumor growth, proliferation, metastasis, and angiogenesis. Therefore, our in vitro assay cascade will be designed to comprehensively evaluate the inhibitory activity of our derivative series against these two key kinases.
Proposed Derivatives for Comparative Analysis
For the purpose of this guide, we will consider a focused library of derivatives of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, designed to probe the structure-activity relationship (SAR) around this core. The modifications will focus on the carboxylic acid group, exploring bioisosteric replacements and amide coupling with various amines.
| Compound ID | Structure | Rationale for Inclusion |
| FCCP-001 | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Parent compound, baseline for comparison. |
| FCCP-002 | N-(pyridin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide | Introduction of a basic nitrogen to potentially interact with acidic residues in the kinase active site. |
| FCCP-003 | N-(3-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | Exploration of substitution on the phenylamide ring to probe for additional binding pockets. |
| FCCP-004 | 1-(4-Fluorophenyl)cyclopropane-1-carboxamide | Unsubstituted amide to assess the importance of the second aromatic ring. |
| FCCP-005 | (1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone | Introduction of a morpholine group to improve solubility and pharmacokinetic properties. |
In Vitro Assay Cascade: A Step-by-Step Evaluation
A tiered approach to in vitro testing is essential for efficient and cost-effective drug discovery. We will progress from biochemical assays that measure direct target engagement to more complex cell-based assays that assess the compound's effects in a biological context.
Tier 1: Biochemical Kinase Inhibition Assays
The initial step is to determine the direct inhibitory potency of the derivatives against our primary targets, MET and VEGFR2. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human MET and VEGFR2 kinases in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at the Kₘ concentration for each kinase.
-
Prepare serial dilutions of the test compounds (FCCP-001 to FCCP-005) in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of the diluted kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) for each compound using a sigmoidal dose-response curve fit.
-
Data Presentation: Comparative IC₅₀ Values
| Compound ID | MET IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| FCCP-001 | >10,000 | >10,000 |
| FCCP-002 | 150 | 250 |
| FCCP-003 | 85 | 120 |
| FCCP-004 | 5,000 | 8,000 |
| FCCP-005 | 950 | 1,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Biochemical kinase assay workflow.
Tier 2: Cell-Based Assays
Compounds that demonstrate promising activity in biochemical assays are advanced to cell-based assays to assess their efficacy in a more physiologically relevant environment.
1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. We will use cancer cell lines that are known to be dependent on MET or VEGFR2 signaling, such as the MET-amplified gastric cancer cell line SNU-5 and the human umbilical vein endothelial cell line (HUVEC) for VEGFR2-dependent proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed SNU-5 cells or HUVECs in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).
-
Data Presentation: Comparative GI₅₀ Values
| Compound ID | SNU-5 GI₅₀ (µM) | HUVEC GI₅₀ (µM) |
| FCCP-002 | 1.2 | 2.5 |
| FCCP-003 | 0.8 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
2. Western Blot Analysis of Target Phosphorylation
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended targets, we will perform Western blot analysis to measure the phosphorylation status of MET and VEGFR2 in treated cells.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Treat SNU-5 cells with HGF (Hepatocyte Growth Factor) to stimulate MET phosphorylation and HUVECs with VEGF to stimulate VEGFR2 phosphorylation, in the presence or absence of the test compounds for a short period (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-VEGFR2, and total VEGFR2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Logic flow for cell-based assays.
Tier 3: Functional Cellular Assays
For the most promising lead candidates, more complex functional assays can be employed to assess their impact on key cancer-related processes.
1. Cell Migration "Scratch" Assay
This assay evaluates the ability of a compound to inhibit the migration of cancer cells, a critical step in metastasis.
Experimental Protocol: Scratch Assay
-
Create a Cell Monolayer:
-
Grow a confluent monolayer of migratory cancer cells (e.g., MDA-MB-231, which express MET) in a 6-well plate.
-
-
Create the "Scratch":
-
Use a sterile pipette tip to create a linear "scratch" in the monolayer.
-
-
Treatment and Imaging:
-
Wash the wells to remove detached cells and add fresh media containing the test compound or vehicle.
-
Image the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.
-
-
Data Analysis:
2. In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Experimental Protocol: Tube Formation Assay
-
Plate Preparation:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
-
Cell Seeding and Treatment:
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with the test compounds or vehicle.
-
-
Incubation and Imaging:
-
Incubate the plate for 6-18 hours to allow for tube formation.
-
Image the wells using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Conclusion and Future Directions
This guide outlines a systematic and robust in vitro strategy for the comparative evaluation of 1-(4-fluorophenyl)cyclopropanecarboxylic acid derivatives as potential kinase inhibitors. By progressing from direct target engagement in biochemical assays to more complex cell-based functional assays, researchers can efficiently identify and characterize promising lead compounds. The hypothetical data presented illustrates how structure-activity relationships can be established, guiding the next steps in the drug discovery process, which would include pharmacokinetic profiling and in vivo efficacy studies for the most promising candidates. The versatility of the 1-(4-fluorophenyl)cyclopropanecarboxylic acid scaffold, coupled with a rigorous in vitro screening cascade, holds significant promise for the development of the next generation of targeted cancer therapies.
References
-
Cabozantinib: Mechanism of action, efficacy and indications. (2017). Bulletin du Cancer, 104(5), 444-453. Available from: [Link]
-
Wound healing migration assay (Scratch assay). Protocols.io. Available from: [Link]
Sources
A Researcher's Guide to Purity Confirmation: A Comparative Analysis of Melting Point and Elemental Analysis
<_ _>
In the rigorous world of chemical synthesis and drug development, establishing the purity of a compound is not merely a procedural step but a foundational pillar of data integrity and scientific validity. While a suite of advanced chromatographic and spectroscopic techniques now dominates the landscape of purity analysis, two classical methods, melting point determination and elemental analysis, retain their relevance and utility. This guide provides an in-depth comparison of these techniques, moving beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity confirmation for researchers, scientists, and drug development professionals.
Part I: Melting Point Analysis - The Physical Litmus Test for Purity
Melting point (MP) determination is a rapid and cost-effective thermal analysis technique used to characterize crystalline solids and assess their purity.[1][2]
The Principle of Melting Point Depression
The theoretical basis for using melting point as a purity indicator lies in the thermodynamic principle of melting point depression. A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure held together by uniform intermolecular forces.[3] Breaking these bonds to transition into the liquid phase requires a specific amount of thermal energy, resulting in a sharp, well-defined melting temperature, typically over a narrow range of 0.5–1°C.[1]
When impurities are introduced into this crystal lattice, they disrupt the uniform repeating pattern of forces.[3][4][5] This disruption weakens the overall lattice structure, meaning less energy is required to overcome the intermolecular forces.[3][5] Consequently, the melting process begins at a lower temperature and occurs over a wider range.[5][6] This phenomenon is a direct consequence of the change in entropy upon melting; an impure liquid has greater disorder and thus a higher entropy than a pure liquid, which thermodynamically favors melting at a lower temperature.[6]
Experimental Workflow & Causality
Accurate melting point determination hinges on meticulous sample preparation and controlled heating. The capillary method is the most common and is recognized by pharmacopeias like the USP.[2][7][8]
Caption: Standard workflow for melting point determination.
Detailed Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the crystalline sample is completely dry. Residual solvent acts as an impurity and will cause significant melting point depression.[9]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary.
-
Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powder.[7] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A packed sample height of 2.5-4.5 mm is optimal.[10][11] Causality: An excessive amount of sample leads to a larger temperature differential across the sample, resulting in an artificially broad melting range.[9][10]
-
-
Instrumental Analysis:
-
Place the packed capillary into the heating block of the melting point apparatus.[9]
-
If the approximate melting point is known, heat the block rapidly to a temperature about 15-20°C below the expected melting point.[9][12] Causality: This initial rapid heating phase saves significant analysis time.
-
Reduce the heating rate to 1-2°C per minute.[7] Causality: A slow ramp rate is critical to allow the system (heating block, thermometer, and sample) to remain in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the true sample temperature, leading to an erroneously high and broad melting range.
-
Record the temperature at which the first droplet of liquid is observed (T-onset or collapse point) and the temperature at which the last solid particle melts (T-clear).[7][8] This range is the melting point of the sample.
-
Interpretation and Limitations
-
Purity: A sharp melting range (e.g., ≤ 1°C) that aligns with the literature value for a known compound indicates high purity.[13] A broad and depressed melting range is a clear indicator of impurities.[1][13]
-
Identity (Mixed Melting Point): To confirm the identity of a synthesized compound ('Unknown') against an authentic standard ('Known'), a mixed melting point determination is performed.[7][14] An intimate 1:1 mixture of the 'Unknown' and 'Known' is prepared.[1]
Data Presentation: Hypothetical Melting Point Data
| Sample Description | Observed Melting Range (°C) | Interpretation |
| Pure Compound X (Literature MP: 150°C) | 149.5 - 150.0 | High Purity |
| Recrystallized Compound X (Batch 1) | 146 - 149 | Impure |
| 1:1 Mixture of Compound X and Compound Y | 125 - 135 | Compounds X and Y are not identical |
Strengths & Limitations of Melting Point Analysis
| Strengths | Limitations |
| Rapid and inexpensive | Applicable only to crystalline solids |
| Requires very small sample amount | Not quantitative; does not reveal the % purity |
| Good for initial purity screening and identity confirmation | Insensitive to insoluble impurities |
| Can be subjective, requiring user experience |
Part II: Elemental Analysis - A Fundamental Measure of Composition
Elemental analysis (EA), most commonly CHNS analysis, is a destructive, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[16][17] It serves as a fundamental check of a compound's empirical formula and, by extension, its purity.[18][19]
The Principle of Combustion Analysis
The technique is rooted in the principles of combustion analysis, pioneered by Lavoisier and perfected by Liebig.[20][21] A precisely weighed sample is combusted in a furnace at high temperatures (ca. 1000°C) in an oxygen-rich environment.[16][22] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[16][23]
These combustion products are then swept by an inert carrier gas (typically helium) through a series of steps involving reduction (to convert nitrogen oxides to N₂), separation (via a gas chromatography column), and finally detection by a thermal conductivity detector (TCD).[16] The detector's response is proportional to the concentration of each gas, allowing for the calculation of the mass percentage of each element in the original sample.[24]
Experimental Workflow & Causality
Caption: General workflow for CHNS elemental analysis.
Detailed Protocol: Combustion-Based Elemental Analysis
-
Instrument Calibration:
-
Before analyzing unknown samples, the instrument must be calibrated using a highly pure, stable organic standard with a known elemental composition (e.g., acetanilide). Causality: Calibration creates a response curve that correlates the detector signal area to a known mass of each element, ensuring the accuracy of subsequent measurements.
-
-
Sample Preparation:
-
Using a calibrated microbalance, precisely weigh 1-3 mg of the thoroughly dried, homogeneous sample into a small tin or silver capsule. Record the weight accurately. Causality: The final calculation is a mass percentage; therefore, the accuracy of the initial sample weight is paramount to the accuracy of the result.
-
Crimp the capsule to enclose the sample, removing as much atmospheric air as possible.
-
-
Instrumental Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The resulting gases are processed as described in the principle above.
-
The instrument's software integrates the detector signals for CO₂, H₂O, N₂, and SO₂, and, using the sample weight and calibration data, calculates the weight percent of C, H, N, and S.
-
Interpretation and the "±0.4% Rule"
The purity of the sample is assessed by comparing the experimentally determined mass percentages with the theoretical values calculated from the compound's proposed molecular formula. For a new compound to be considered pure, the experimental values for C, H, and N are generally expected to be within ±0.4% of the theoretical values.[25][26] This criterion is a standard requirement for publication in many leading chemistry journals.[19][25]
-
Example: For benzoic acid (C₇H₆O₂), the theoretical percentages are C: 68.85%, H: 4.95%. An acceptable elemental analysis result would be C: 68.45–69.25% and H: 4.55–5.35%.
-
A deviation greater than 0.4% suggests the presence of impurities.[27] For example, a lower-than-expected carbon percentage could indicate the presence of an inorganic salt or residual water.
Strengths & Limitations of Elemental Analysis
| Strengths | Limitations |
| Highly accurate and quantitative | Destructive to the sample |
| Provides fundamental data on elemental composition | More complex and expensive instrumentation |
| Applicable to a wide range of organic materials | Does not distinguish between isomers |
| Considered a prerequisite for new compound characterization[19] | Sensitive to hygroscopic samples and residual solvents |
Part III: A Synergistic Approach to Purity Confirmation
Neither melting point nor elemental analysis alone provides a complete picture of a compound's purity. However, when used in concert, they form a powerful and complementary strategy for characterization.
Direct Comparison of Techniques
| Feature | Melting Point Analysis | Elemental Analysis |
| Principle | Physical property (Phase transition) | Chemical property (Elemental composition) |
| Nature | Primarily qualitative | Quantitative |
| Sample Type | Crystalline Solids | Solids, Liquids, Oils |
| Sensitivity | Sensitive to soluble impurities | Sensitive to any impurity with a different elemental composition |
| Information | Purity indication, Identity (via mixed MP) | % Composition, Empirical Formula validation |
| Key Limitation | Not quantitative | Does not detect isomeric impurities |
| Cost/Throughput | Low cost, high throughput | Higher cost, moderate throughput |
Decision-Making Workflow
A logical workflow leverages the strengths of each technique at the appropriate stage of the research process. Melting point analysis serves as an excellent, rapid initial check after a synthesis or purification step. Elemental analysis provides the rigorous, quantitative data required for final confirmation and reporting.
Caption: A synergistic workflow for purity confirmation.
Conclusion
In the modern analytical laboratory, while techniques like HPLC and NMR are indispensable for detailed impurity profiling, the classical methods of melting point determination and elemental analysis remain fundamentally important.[28][29][30] Melting point analysis offers an invaluable, rapid, and low-cost assessment of the purity of crystalline solids. Elemental analysis provides the ultimate quantitative confirmation of elemental composition, serving as a final validation of a compound's identity and purity against its theoretical formula. By understanding the principles, causality, and limitations of each method, and by employing them in a logical, synergistic workflow, researchers can establish the purity of their compounds with a high degree of scientific confidence and integrity.
References
-
6.1C: Melting Point Theory - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]
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General Chapters: <741> MELTING RANGE OR TEMPERATURE . (n.d.). USP. [Link]
-
Effect of impurities on melting and boiling points . (2021). Chemistry Stack Exchange. [Link]
-
Melting-Point Depression by Insoluble Impurities: A Finite Size Effect . (2010). ResearchGate. [Link]
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A Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Cross-Coupling in Pharmaceutical Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The selection of an appropriate palladium catalyst is a critical decision that directly influences reaction yield, efficiency, and substrate scope.[3][4] This guide provides an in-depth, head-to-head comparison of palladium catalysts commonly employed for this pivotal transformation, supported by experimental data to inform catalyst selection and reaction optimization for researchers, scientists, and drug development professionals.
The Evolution of Palladium Catalysis for Suzuki-Miyaura Coupling
The landscape of palladium catalysts for Suzuki-Miyaura coupling has evolved significantly, moving from simple palladium salts and first-generation phosphine-ligated complexes to highly active and user-friendly precatalysts.
-
Early Generations: Initial protocols often utilized catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or generated the active Pd(0) species in situ from a Pd(II) source like palladium acetate (Pd(OAc)₂) and phosphine ligands.[5][6] While effective for many applications, these systems can require higher catalyst loadings and elevated temperatures, and the in situ formation of the active catalyst can be sensitive to reaction conditions.[6]
-
Modern Precatalysts: To address the limitations of earlier systems, a range of air- and moisture-stable palladium(II) precatalysts have been developed.[6][7][8][9] These complexes are designed to readily generate the active, monoligated Pd(0) species under the reaction conditions, leading to more reproducible results and higher catalytic activity.[7] Prominent examples include palladacycles and the various generations of Buchwald precatalysts.[10][11][12]
Head-to-Head Catalyst Performance Comparison
To illustrate the practical differences between various catalyst systems, the following table summarizes their performance in a representative Suzuki-Miyaura coupling reaction between an aryl halide and an arylboronic acid. It is important to note that direct, side-by-side comparisons under identical conditions in the literature are limited, and performance can be highly substrate-dependent.[1] The data presented here is a composite from multiple sources to provide a comparative overview.
| Catalyst System | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | 5 | Na₂CO₃ | DME/H₂O | 80 | 48 | Low to Moderate |
| PdCl₂(dppf) | 4-Chlorotoluene | Phenylboronic acid | 3 | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 16 | High |
| XPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | 1-2 | K₃PO₄ | Toluene | RT - 40 | 0.5 | >95 |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | Phenyl Benzoate | 4-Methoxyphenylboronic acid | 1 | KOH | THF/H₂O | 40 | 4 | ~95 |
Key Observations:
-
Precatalysts Outperform Traditional Systems: Modern precatalysts, such as those developed by Buchwald and others, consistently demonstrate superior performance, enabling reactions with more challenging substrates (e.g., aryl chlorides) at lower catalyst loadings and milder temperatures.[12]
-
Ligand Choice is Crucial: The ligand plays a pivotal role in the catalyst's activity.[13][14] Bulky, electron-rich phosphine ligands like SPhos and XPhos, often employed with Buchwald precatalysts, are highly effective in promoting the key steps of the catalytic cycle.[15]
-
Rapid Activation is Key for Unstable Substrates: The success of coupling reactions with unstable boronic acids hinges on the rapid generation of the active catalytic species.[8][9][12] G3 and G4 Buchwald precatalysts are particularly adept at this, allowing for the efficient coupling of substrates prone to protodeboronation.[12]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[5][16] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.[16][17] This is often the rate-determining step.[17]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically with the assistance of a base.[16][17]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][16]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The design of modern catalysts focuses on optimizing each of these steps. For instance, bulky, electron-rich ligands can facilitate both oxidative addition and reductive elimination.[18] Precatalysts are designed for the efficient and rapid generation of the coordinatively unsaturated Pd(0) species that initiates the cycle.[19][20]
Experimental Protocol: Suzuki-Miyaura Coupling Using a Buchwald Precatalyst
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a G3 Buchwald precatalyst.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 40 °C is often sufficient for G3 precatalysts) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The development of sophisticated palladium precatalysts has revolutionized the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex molecules under milder conditions and with greater efficiency. For researchers in drug development, the choice of catalyst can significantly impact the success and practicality of a synthetic route. Modern precatalysts, such as the Buchwald G3 and G4 systems, offer significant advantages in terms of activity, stability, and substrate scope, particularly for challenging transformations.
Future advancements in this field will likely focus on the development of even more active and versatile catalysts, including those based on more sustainable and earth-abundant metals.[21][22][23][24] Additionally, the design of catalysts for highly selective and asymmetric Suzuki-Miyaura couplings will continue to be an area of intense research, further expanding the synthetic chemist's toolkit for the creation of novel therapeutics.
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Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
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ResearchGate. (2025, February 1). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. [Link]
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National Institutes of Health. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
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A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for Thermal Stability Comparison
For researchers and professionals in drug development, establishing the thermal stability of a biologic or small molecule is not merely a characterization step; it is a foundational pillar upon which the entire development pipeline rests. A candidate's ability to withstand thermal stress directly impacts its formulation, manufacturing, storage, and ultimately, its efficacy and safety. Differential Scanning Calorimetry (DSC) stands as the gold standard for this assessment, offering a direct, label-free measurement of a molecule's thermodynamic properties as it unfolds or melts in response to controlled temperature changes.[1][2]
This guide provides an in-depth comparison framework using DSC, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices. It is designed to empower you, the scientist, to generate robust, decision-driving data for comparing the thermal stability of lead candidates, formulations, or manufacturing lots.
The "Why": Mechanistic Principles of DSC in Stability Analysis
At its core, DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[3][4] When a molecule undergoes a thermally induced transition—such as a protein unfolding or a crystalline API melting—it absorbs energy (an endothermic event) to break the non-covalent bonds maintaining its structure.[5] This energy absorption creates a temperature lag between the sample and the reference, which the instrument compensates for by adding more heat to the sample. The DSC detector precisely measures this differential heat flow, plotting it as a function of temperature to generate a thermogram.
The resulting peak on the thermogram is a rich source of thermodynamic data:
-
Melting Temperature (Tm): The temperature at the apex of the peak, representing the point where 50% of the molecules are in the denatured state.[3] A higher Tm is generally indicative of greater thermostability.[2]
-
Enthalpy of Unfolding (ΔH): Calculated from the area under the unfolding peak, this value represents the total energy required to denature the molecule.[5] It is related to the number and strength of the bonds stabilizing the native conformation.
-
Change in Heat Capacity (ΔCp): The shift in the baseline before and after the transition, reflecting the difference in heat capacity between the folded and unfolded states. This is largely due to the exposure of hydrophobic residues to the solvent upon unfolding.[6]
By comparing these parameters between different samples (e.g., Formulation A vs. Formulation B), we can quantitatively rank their relative thermal stability.
Experimental Design: A Self-Validating Protocol for Comparative Analysis
Garbage in, garbage out. This adage is particularly true for DSC. The validity of your comparative data hinges on meticulous experimental design and execution. The following protocol is designed as a self-validating system to ensure data integrity.
Caption: A robust DSC workflow from instrument validation to final data comparison.
1. Instrument Calibration and Validation:
-
Causality: Before any measurements, the instrument's temperature and enthalpy scales must be validated to ensure accuracy and traceability. This is a non-negotiable step for regulatory compliance and data integrity.
-
Protocol: Perform temperature and enthalpy calibration using certified reference standards (e.g., indium, tin) according to standard procedures like ASTM E967 and E968.[7] The validation of the entire method should be confirmed as per ASTM E2253.[8]
2. Sample Preparation: The Most Critical Step
-
Causality: The fundamental principle of DSC relies on the reference being identical to the sample matrix in every way except for the analyte of interest. Any mismatch in buffer components (pH, salt concentration, excipients) will create significant baseline artifacts, rendering the data uninterpretable.[9]
-
Protocol:
-
Dialysis: Extensively dialyze both protein formulations (Candidate A and Candidate B) against the final formulation buffer. This is the most effective way to achieve a perfect buffer match. Retain the final dialysate to use as the reference solution.[3]
-
Concentration Matching: Accurately determine the protein concentration for both samples post-dialysis. For valid comparison of enthalpy (ΔH), the concentrations should be closely matched.[5][9] A typical range for proteins is 0.1 to 2 mg/mL.[9]
-
Degassing: Thoroughly degas both the protein samples and the reference buffer under vacuum for 5-10 minutes immediately before loading. This prevents the formation of bubbles in the DSC cells during the temperature ramp, which can cause sharp, spurious peaks in the thermogram.[10]
-
3. The Experimental Run:
-
Causality: Consistency in run parameters is paramount for direct comparison. The scan rate, in particular, affects the kinetics of unfolding; a faster scan rate can shift the Tm to a higher temperature and broaden the peak, especially for irreversible transitions.[11][12] A rate of 60-90 °C/hour (1-1.5 °C/min) is a standard starting point for proteins.[9]
-
Protocol:
-
Baseline Scan: First, perform a buffer-vs-buffer scan using the dialysate in both the sample and reference cells. This scan serves as the instrumental baseline and will be subtracted from the sample scans.[9]
-
Sample Scans: Carefully load the protein sample (e.g., Formulation A) into the sample cell and the matched dialysate into the reference cell.[13]
-
Set the experimental parameters:
-
Run the scan for Formulation A.
-
Thoroughly clean the cells according to the manufacturer's protocol.
-
Repeat steps 2-4 for Formulation B.
-
Reversibility Check: After the initial scan, cool the sample and immediately perform a second scan using the same parameters. If the unfolding process is reversible, the thermogram from the second scan should be nearly identical to the first. Irreversibility, often due to aggregation, is common and is itself a critical stability indicator.[3][4]
-
Data Interpretation & Comparative Analysis
The power of DSC lies in the direct comparison of thermograms. After subtracting the buffer-buffer baseline from each sample scan, the data can be analyzed.
Caption: Key thermodynamic parameters derived from a typical DSC thermogram.
Let's consider a scenario where we are comparing a lead mAb candidate in two different formulation buffers (Formulation A: Citrate buffer, pH 6.0; Formulation B: Histidine buffer, pH 6.0 with an added stabilizer).
| Parameter | Formulation A (Control) | Formulation B (Stabilized) | Interpretation |
| Tonset (°C) | 65.2 | 68.5 | Formulation B begins to unfold at a higher temperature, suggesting enhanced stability at the initial stages of thermal stress. |
| Tm1 (Fab) (°C) | 71.8 | 75.1 | The Tm of the less stable Fab domain is significantly increased by 3.3°C in Formulation B, indicating a strong stabilizing effect of the excipient. |
| Tm2 (Fc) (°C) | 82.1 | 82.3 | The highly stable Fc domain shows minimal change, which is expected as stabilizers often have a more pronounced effect on less stable domains. |
| Total ΔH (kcal/mol) | 150 | 155 | The slightly higher enthalpy for Formulation B suggests that more energy is required to fully denature the protein, consistent with enhanced stabilization. |
| Reversibility | Irreversible, shows exothermic aggregation post-Tm | Irreversible, but with reduced aggregation peak | While both are irreversible, the reduced aggregation in Formulation B is a critical finding, suggesting the stabilizer helps prevent protein-protein interactions upon unfolding. |
Analysis: The data clearly demonstrates the superior thermal stability of the mAb in Formulation B. The 3.3°C increase in the Tm of the Fab domain is a significant improvement and a strong justification for selecting this formulation for further development.[2] The reduction in aggregation, an exothermic event that can appear after the main endothermic peak, is another crucial advantage, as aggregation is a primary degradation pathway for therapeutic proteins.[4]
Conclusion: DSC as a Cornerstone of Rational Drug Development
Differential Scanning Calorimetry provides direct, quantitative, and high-fidelity data on the thermal stability of drug candidates. When executed with a robust, self-validating protocol, DSC allows for the confident comparison of molecules and formulations. The parameters derived—Tm, ΔH, and the nature of the unfolding transition (e.g., reversible, irreversible, aggregation-prone)—provide a thermodynamic "fingerprint" that is invaluable for candidate selection, formulation optimization, and manufacturing process control.[3] By understanding the "why" behind each experimental step, researchers can leverage DSC to its full potential, making data-driven decisions that accelerate the path from discovery to clinic.
References
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Johnson, C. M. (2013). Differential scanning calorimetry as a tool for protein folding and stability. Archives of Biochemistry and Biophysics, 531(1-2), 100–109. Available at: [Link]
-
Amani, M., et al. (2017). What Can We Get From Varying Scan Rate in Protein Differential Scanning Calorimetry? International Journal of Biological Macromolecules, 99, 151-159. Available at: [Link]
-
Tavman, A., et al. (2016). Influence of Scan Rate on Simulation of Differential Scanning Calorimetry Profiles of Protein Denaturation. Global Journals of Research in Engineering. Available at: [Link]
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Labcompare. (n.d.). DSC Sample Preparation. Available at: [Link]
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Malvern Panalytical. (2018). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Available at: [Link]
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ASTM International. (2021). ASTM E2253-21 - Standard Test Method for Temperature and Enthalpy Measurement Validation of Differential Scanning Calorimeters. Available at: [Link]
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Demetzos, C. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry, 123(1), 15-31. Available at: [Link]
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Schwarz, F. P. (2023). Protein Unfolding—Thermodynamic Perspectives and Unfolding Models. International Journal of Molecular Sciences, 24(6), 5457. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it includes ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety and environmental stewardship. This document is designed to be an essential, immediate resource for laboratory personnel, offering logistical plans and procedural guidance rooted in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: A Precautionary Approach
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a compound for which the full toxicological properties have not been exhaustively investigated[1][2]. Therefore, it must be handled with a high degree of caution, treating it as a hazardous substance.
Based on available data, the primary hazards are identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[3].
| Property | Hazard Classification & Statement | Source |
| Acute Toxicity, Oral | Warning: Harmful if swallowed (H302) | [3][4] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) | [3][4][5] |
| Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) | [3][4][5] |
| Target Organ Toxicity | Warning: May cause respiratory irritation (H335) | [1][3][4] |
Given this profile, all waste containing this compound, including contaminated labware, spill cleanup materials, and personal protective equipment (PPE), must be managed as hazardous waste.
The Regulatory Imperative: Compliance with EPA and RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, meaning the generator of the waste is liable for it from its creation to its ultimate disposal[7][8][9]. Improper disposal can lead to severe environmental damage, substantial fines, and legal penalties[10].
Laboratories are categorized as Very Small, Small, or Large Quantity Generators (VSQGs, SQGs, or LQGs) based on the amount of hazardous waste produced monthly, with each category having specific regulatory requirements[6][9][11]. It is crucial to be aware of your institution's generator status and follow the corresponding protocols.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance throughout the disposal process.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks.
-
Eye/Face Protection: Use chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[2].
-
Skin Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[1][12]. A standard lab coat is required, and additional protective clothing may be necessary depending on the scale of handling[2].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[1][2]. All handling of the solid compound or solutions should be done within a certified chemical fume hood to minimize inhalation risk[12].
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, contaminated weighing papers, and disposable labware in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate liquid hazardous waste container.
-
Do Not Mix:
Step 3: Containerization and Labeling
Proper containment and communication are pillars of safe waste management.
-
Container Selection: Use only chemically compatible and leak-proof containers provided by your institution's Environmental Health & Safety (EHS) department[10][13]. Ensure containers have secure, tight-fitting lids.
-
Labeling:
-
Obtain a hazardous waste tag from your EHS department.
-
Affix the tag to the container before adding the first drop of waste.
-
Clearly write the full chemical name: "1-(4-Fluorophenyl)cyclopropanecarboxylic acid" and any other constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.
-
Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Irritant").
-
Keep the container closed at all times except when adding waste[14][15].
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility[14].
-
Location: The SAA must be under the control of the laboratory personnel.
-
Volume Limits: A lab cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time in the SAA[16].
-
Secondary Containment: Place waste containers in a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks[10][13].
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF)[17].
-
Once a waste container is full or you are finished generating that waste stream, submit a pickup request to your institution's EHS or hazardous waste management office.
-
EHS will collect the waste and ensure it is tracked using the Hazardous Waste Manifest System, which documents its journey to the final disposal facility[11][15].
-
The most common and appropriate disposal method for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. Never attempt to dispose of this chemical down the drain or in the regular trash[10][16].
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid waste.
Caption: Decision workflow for handling chemical waste from generation to final disposal.
Emergency Procedures: Spills and Exposure
Immediate and correct response to emergencies is paramount.
-
Spill Management:
-
Evacuate personnel from the immediate area.
-
If the spill is small and you are trained to handle it, wear your full PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
All materials used for spill cleanup must be disposed of as hazardous waste[16].
-
For large spills, evacuate the area and contact your institution's emergency EHS number immediately.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][18].
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][18].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][18].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][18].
-
Waste Minimization: A Proactive Strategy
In line with the principles of green chemistry, all laboratories should strive to minimize waste generation[19].
-
Inventory Management: Purchase only the quantity of chemicals required for your specific projects to avoid generating waste from expired or unused materials[13][16].
-
Scale of Experiments: Where possible, modify experimental procedures to use smaller quantities of materials.
-
Source Reduction: Substitute with less hazardous materials if the experimental design permits[16].
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and protect the environment.
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Personal protective equipment for handling 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
Comprehensive Safety Protocol: Handling 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid
As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides a detailed operational plan for managing 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a laboratory setting. Our approach moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of protection for you and your team.
Hazard Analysis: Understanding the Compound
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS No. 773100-29-1) is a solid organic compound whose hazard profile necessitates careful handling.[1][2] The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.[1]
GHS Hazard Classification
| Hazard Code | Statement | Implication for Handling |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[1][3] |
| H315 | Causes skin irritation | Direct contact with skin must be prevented through proper glove selection and lab coat use.[1][4] |
| H319 | Causes serious eye irritation | Eye protection is mandatory to prevent contact that could lead to serious damage.[1][4] |
| H335 | May cause respiratory irritation | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols.[1][5] |
The presence of the carboxylic acid group suggests corrosive properties, while the fluorinated phenyl ring is a common motif in bioactive molecules that warrants respectful handling.[6][7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks. The goal is to create a complete barrier between the researcher and the chemical.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times when handling the compound.[8][9] Standard safety glasses do not provide adequate protection from splashes or airborne particles.
-
Enhanced Precaution: When there is a significant risk of splashing or aerosol generation (e.g., when transferring large quantities or sonicating solutions), a full-face shield must be worn in addition to chemical splash goggles.[6][10][11] This provides a secondary layer of protection for the entire face.
Hand Protection
-
Glove Selection: Nitrile gloves are the standard for incidental contact with this type of solid chemical.[12] However, glove selection should always be based on the specific solvent being used for dissolution.
-
Protocol: Always inspect gloves for tears or holes before use. For procedures involving solvents, consult the glove manufacturer's compatibility chart to ensure the material provides adequate protection against breakthrough. When handling the compound, it is best practice to use two pairs of gloves (double-gloving).[6] This allows for the safe removal of the outer glove immediately following any suspected contamination without exposing the skin.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.[6] This protects against accidental spills on clothing and skin.
-
Additional Protection: For larger-scale operations, a chemical-resistant apron may be necessary.
Respiratory Protection
-
Primary Engineering Control: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure.[13][14]
-
When Respirators are Needed: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., type OV/AG/P99) should be used.[8] All personnel requiring a respirator must be fit-tested and trained in its proper use.[11]
Operational Workflow: Weighing and Dissolving
This step-by-step protocol integrates PPE use into a common laboratory task.
-
Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.
-
Decontaminate the work surface within the hood.
-
-
Execution:
-
Carefully retrieve the container of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and place it in the fume hood.
-
Gently tap the container to settle the solid before opening to minimize dust.
-
Weigh the desired amount onto weighing paper or into a suitable container.
-
Carefully add the solid to the dissolution vessel containing the solvent.
-
Securely close the primary container.
-
-
Cleanup & Doffing:
-
Clean any contaminated surfaces.
-
Dispose of contaminated weighing paper, outer gloves, and any other disposables into a designated, sealed hazardous waste container.[6]
-
Remove PPE in the correct order: lab coat, then inner gloves. Goggles should be removed last, just before exiting the lab.
-
Wash hands thoroughly with soap and water.[8]
-
Caption: Safe handling workflow for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Emergency and Disposal Plans
Spill Response
-
Small Spills: Alert others in the area.[10] Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or sand).[10] Sweep the material into a designated hazardous waste container and decontaminate the area.
-
Large Spills: Evacuate the laboratory immediately and contact your institution's emergency response team.[6][10]
Exposure First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][13]
Waste Disposal
-
Chemical Waste: All surplus 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and its solutions must be disposed of as hazardous chemical waste through your institution's environmental health and safety office.[8] Do not pour down the drain.[5]
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weighing paper, and absorbent materials, must be collected in a sealed, clearly labeled hazardous waste container for proper disposal.[6][10]
By adhering to these scientifically grounded protocols, you can confidently and safely incorporate 1-(4-Fluorophenyl)cyclopropanecarboxylic acid into your research endeavors.
References
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National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Capot Chemical. (2022, January 18). MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
